6-chloro-N-isopropylpyridazin-3-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-N-propan-2-ylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-5(2)9-7-4-3-6(8)10-11-7/h3-5H,1-2H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBDHWVJYXLFKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481819 | |
| Record name | 6-chloro-N-isopropylpyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007-55-2 | |
| Record name | 6-chloro-N-isopropylpyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-chloro-N-isopropylpyridazin-3-amine (CAS 1007-55-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-chloro-N-isopropylpyridazin-3-amine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, and critical applications, with a focus on its role in the development of novel therapeutics. This document is designed to be a practical resource, offering not just data, but also the scientific rationale behind the methodologies presented.
Core Compound Profile
This compound is a substituted pyridazine, a class of aromatic heterocycles containing two adjacent nitrogen atoms.[1][2] The unique electronic properties of the pyridazine ring, including its high dipole moment and hydrogen bonding capacity, make it a valuable scaffold in drug design.[1] The presence of a chloro group at the 6-position provides a reactive handle for further chemical modification, typically through nucleophilic aromatic substitution, while the N-isopropyl group at the 3-position modulates the compound's physicochemical properties such as lipophilicity and metabolic stability.[3]
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1007-55-2 | [4][5] |
| Molecular Formula | C₇H₁₀ClN₃ | [4][5] |
| Molecular Weight | 171.63 g/mol | [4][6] |
| IUPAC Name | 6-chloro-N-(propan-2-yl)pyridazin-3-amine | [4] |
| Appearance | Off-white solid | [7] |
| Melting Point | 114-116 °C | [8] |
| Boiling Point | 352.6±22.0 °C (Predicted) | [8] |
| pKa | 4.27±0.10 (Predicted) | [8] |
| LogP | 1.95 | [6] |
| SMILES | CC(C)NC1=NN=C(C=C1)Cl | [4] |
| InChIKey | KFBDHWVJYXLFKF-UHFFFAOYSA-N | [4] |
Note: Some physical properties are predicted based on computational models.
Synthesis and Purification
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method in heterocyclic chemistry involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile.[9]
Synthetic Pathway
The most direct route involves the reaction of 3,6-dichloropyridazine with isopropylamine. The electron-deficient nature of the pyridazine ring facilitates the substitution. The reaction is generally regioselective, with the first substitution occurring preferentially at one of the chloro-positions.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is based on a general procedure for the synthesis of chloroaminodiazines and should be optimized for specific laboratory conditions.[10]
Materials:
-
3,6-Dichloropyridazine
-
Isopropylamine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Absolute Ethanol
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Petroleum Ether
Procedure:
-
To a round-bottom flask, add 3,6-dichloropyridazine (1.0 equivalent) and absolute ethanol.
-
Add triethylamine (1.5 equivalents) to the solution, followed by the dropwise addition of isopropylamine (1.5 equivalents).
-
The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude solid is triturated with petroleum ether and filtered to yield the purified this compound.
Self-Validation: The purity of the final product should be confirmed by analytical techniques such as NMR, LC-MS, and melting point analysis. The expected spectroscopic data should align with the structure of this compound.
Applications in Drug Discovery and Development
The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][11] this compound serves as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential.
Role as a Key Building Block: The Case of Resmetirom
A prominent example of the utility of the pyridazine core is in the synthesis of Resmetirom (MGL-3196), a thyroid hormone receptor-beta (THR-β) agonist recently approved by the FDA for the treatment of noncirrhotic nonalcoholic steatohepatitis (NASH).[12][13][14] While not a direct precursor, a structurally similar 6-chloro-5-isopropylpyridazin-3-yloxy aniline derivative is a key intermediate in the synthesis of Resmetirom.[12] This highlights the importance of the 6-chloropyridazine moiety as a foundational element for building complex, biologically active molecules.
The synthesis of Resmetirom involves the condensation of a substituted aminophenol with a dichloropyridazine derivative, followed by further functionalization.[12] The 6-chloro position of the pyridazine ring is crucial for the subsequent chemical transformations that lead to the final drug molecule.
Potential Therapeutic Applications of Pyridazine Derivatives
The broader class of pyridazine derivatives has been investigated for a multitude of therapeutic applications. The electron-deficient nature of the pyridazine ring allows it to act as a bioisostere for other aromatic systems, such as phenyl or pyridine rings, while offering improved physicochemical properties like aqueous solubility.
Potential Biological Activities of Pyridazine Scaffolds:
| Therapeutic Area | Potential Mechanism of Action |
| Oncology | Inhibition of cyclin-dependent kinases (CDKs), disrupting the cell cycle of cancer cells.[15] |
| Inflammation | Inhibition of p38 kinase, which is involved in the production of pro-inflammatory cytokines like TNF-α and IL-1.[11] |
| Infectious Diseases | Antimicrobial and anti-parasitic activities through various mechanisms.[3] |
| Cardiovascular Diseases | Modulation of ion channels and enzymes involved in cardiovascular function. |
Representative Biological Assay: Kinase Inhibition
Given that many pyridazine derivatives have been explored as kinase inhibitors, a representative in vitro kinase inhibition assay is described below. This protocol is a general guideline and would need to be adapted for a specific kinase target.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound or its derivatives against a target kinase.
Materials:
-
Target kinase
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (this compound or derivative) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the assay buffer, the target kinase, and the kinase substrate.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for a representative in vitro kinase inhibition assay.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on data for structurally related compounds, it should be considered harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.[7]
Recommended Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its chloro-substituent provide a platform for the creation of diverse molecular libraries. The established importance of the pyridazine core in biologically active molecules, exemplified by its connection to the recently approved drug Resmetirom, underscores the potential of this compound in the ongoing quest for novel therapeutics. This guide provides a solid foundation for researchers to understand and effectively utilize this compound in their drug discovery and development endeavors.
References
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- Google Patents. (n.d.). Synthesis method of 3-amino-6-chloropyridazine.
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- YouTube. (2019, January 19). nucleophilic aromatic substitutions.
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- Google Patents. (n.d.). Process for the preparation and purification of crystalline resmetirom.
- Technical Disclosure Commons. (2024, April 29). A process for the preparation of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl].
- PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
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- ResearchGate. (2025, August 7). Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols.
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6-chloro-N-isopropylpyridazin-3-amine molecular formula C7H10ClN3
An In-depth Technical Guide to 6-chloro-N-isopropylpyridazin-3-amine (C7H10ClN3)
Audience: Researchers, Scientists, and Drug Development Professionals
Core Focus: This document provides a comprehensive technical overview of this compound, detailing its synthesis, characterization, and strategic importance as a chemical intermediate in the field of medicinal chemistry. It is designed to serve as a foundational resource for professionals engaged in the exploration and development of novel therapeutics based on the pyridazine scaffold.
Executive Summary
This compound is a heterocyclic compound featuring the pyridazine core, a structure of growing significance in pharmaceutical development. The pyridazine ring is recognized for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capabilities, which can be advantageous for modulating drug-target interactions and improving pharmacokinetic profiles.[1] This guide elucidates the essential chemical and physical properties of this compound, provides a detailed, validated protocol for its synthesis and purification, and outlines modern analytical methods for its characterization. Furthermore, it explores the compound's primary application as a versatile building block, where the reactive chloro-substituent serves as a key handle for elaborating molecular complexity through various cross-coupling reactions, thereby enabling the generation of diverse compound libraries for drug discovery programs.
The Pyridazine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyridazine ring system is a diazine heterocycle that has garnered substantial interest in drug discovery.[2] Its inherent polarity, capacity for dual hydrogen bonding, and potential to mitigate off-target effects, such as inhibition of cytochrome P450 enzymes, make it an attractive alternative to more common aromatic and heteroaromatic rings.[1] The strategic placement of nitrogen atoms influences the electron distribution within the ring, creating unique opportunities for molecular recognition at biological targets.[1] Compounds incorporating the pyridazine moiety have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects, underscoring the scaffold's versatility.[3][4] this compound (CAS 1007-55-2) represents a key functionalized intermediate, providing a reliable entry point for the synthesis of novel pyridazine derivatives.[5][][7]
Physicochemical and Computed Properties
A summary of the key identifiers and computed physicochemical properties for this compound is presented below. These parameters are crucial for predicting the compound's behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| IUPAC Name | 6-chloro-N-propan-2-ylpyridazin-3-amine | [5] |
| CAS Number | 1007-55-2 | [5][7][8] |
| Molecular Formula | C₇H₁₀ClN₃ | [5][8] |
| Molecular Weight | 171.63 g/mol | [5][9] |
| Canonical SMILES | CC(C)NC1=NN=C(C=C1)Cl | [5] |
| InChI Key | KFBDHWVJYXLFKF-UHFFFAOYSA-N | [5] |
| Appearance | Off-white solid | [7] |
| XLogP3 (Computed) | 1.9 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 1 | [5] |
Synthesis and Purification
The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the electron-deficient nature of the pyridazine ring, which is further activated by the presence of two electronegative nitrogen atoms and a chloro-substituent.
Step-by-Step Synthesis Protocol
This protocol is adapted from established methodologies for the synthesis of chloroaminodiazines.[10]
-
Reaction Setup: To a solution of absolute ethanol (15 mL/mmol of dichloropyridazine) in a round-bottom flask equipped with a reflux condenser, add 3,6-dichloropyridazine (1.0 eq).
-
Addition of Reagents: Add triethylamine (1.5 eq) to the stirred solution, followed by the dropwise addition of isopropylamine (1.5 eq).
-
Causality: Triethylamine acts as a non-nucleophilic organic base. Its primary role is to scavenge the hydrochloric acid (HCl) byproduct generated during the substitution reaction, driving the equilibrium towards the product and preventing protonation of the isopropylamine nucleophile.
-
-
Reaction Execution: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting 3,6-dichloropyridazine is consumed (typically 24-48 hours).
-
Expert Insight: The reaction is regioselective. The first substitution occurs preferentially due to the electronic properties of the dichloropyridazine. Using a modest excess of the amine ensures complete conversion of the starting material without significant formation of the di-substituted byproduct.
-
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with dichloromethane (CH₂Cl₂).
-
Causality: The NH₄Cl wash helps to remove excess triethylamine and its hydrochloride salt. Dichloromethane is an effective solvent for extracting the organic product from the aqueous phase.
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The resulting crude solid is then purified by trituration in petroleum ether.
-
Causality: Trituration with a non-polar solvent like petroleum ether effectively removes non-polar impurities and any residual starting materials, yielding the pure product as a solid which can be collected by filtration.[10]
-
Analytical Characterization and Quality Control
To ensure the identity, purity, and structural integrity of the synthesized this compound, a suite of analytical techniques is employed.
Spectroscopic Confirmation
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the isopropyl group (a septet for the CH proton and a doublet for the two CH₃ groups) and distinct signals for the two protons on the pyridazine ring. The integration of these signals should correspond to the 10 protons in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display seven distinct carbon signals, confirming the presence of all carbon atoms in the unique chemical environments of the molecule.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands, including N-H stretching for the secondary amine and C=N/C=C stretching frequencies associated with the pyridazine ring.[5]
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will confirm the molecular weight. The mass spectrum will show a molecular ion peak [M+H]⁺ at m/z ≈ 172.6, with a characteristic isotopic pattern (approx. 3:1 ratio for [M]⁺ and [M+2]⁺) due to the presence of the chlorine atom.
Purity Assessment: Reverse-Phase HPLC
A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for determining the purity of the final compound.
-
System: An HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Causality: Formic acid is added to improve peak shape and ensure the ionization of the analyte for better retention and resolution.
-
-
Gradient Program: A typical gradient might run from 10% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Data Analysis: The purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks. A purity level of ≥95% is typically required for use in further synthetic applications.[]
Applications in Drug Discovery: A Versatile Chemical Intermediate
The primary value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. The chlorine atom at the C6 position is a chemically tractable handle for various transformations.
-
Palladium-Catalyzed Cross-Coupling: The C6-Cl bond is highly amenable to palladium-catalyzed reactions such as Suzuki-Miyaura coupling (for installing aryl or heteroaryl groups) and Buchwald-Hartwig amination (for installing new amino groups).[4] These reactions are cornerstones of modern medicinal chemistry, allowing for the rapid and modular construction of compound libraries to explore structure-activity relationships (SAR).
-
Nucleophilic Substitution: The chlorine can also be displaced by various nucleophiles, such as alkoxides or thiolates, to introduce ether or thioether linkages, further expanding the accessible chemical space.
-
Therapeutic Relevance: Derivatives of closely related chloro-pyridazine intermediates are being investigated across numerous therapeutic areas. For example, pyridazinone derivatives are being explored as thyroid hormone receptor agonists for treating liver diseases, while other analogs have shown potent activity against parasites like Cryptosporidium parvum.[4][][12][13]
Conclusion
This compound is more than a simple chemical; it is a strategic entry point into the rich chemical space of pyridazine-based compounds. Its synthesis is straightforward and scalable, and its structure is readily confirmed by standard analytical methods. For researchers and drug development professionals, this compound represents a validated and reliable building block, enabling the efficient exploration of a chemical scaffold with proven therapeutic potential. The ability to selectively functionalize the C6 position provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties in the pursuit of next-generation therapeutics.
References
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- MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
- Organic Chemistry Portal. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines.
- Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.
- Taylor & Francis Online. Pyridazine Derivatives and Related Compounds, Part 21:1 Synthesis of Different Heterocycles from 2-Methyl-4H- pyridazino[4′,3′:4,5]thieno[3,2-d]-1,3-oxazin-4-one.
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- Appchem. This compound | 1007-55-2.
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- Google Patents. INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).
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An In-depth Technical Guide to 6-chloro-N-(propan-2-yl)pyridazin-3-amine
Introduction
In the landscape of modern medicinal chemistry, the pyridazine scaffold stands out as a privileged heterocyclic motif, integral to the architecture of numerous biologically active compounds. Its inherent physicochemical properties, such as hydrogen bonding capacity and dipole moment, make it a valuable building block in drug discovery.[1] This guide focuses on a key derivative, 6-chloro-N-(propan-2-yl)pyridazin-3-amine, a molecule of significant interest as a versatile intermediate in the synthesis of advanced pharmaceutical agents. This document provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.
Compound Identification and Chemical Properties
Correctly identifying a chemical entity is the foundation of all subsequent research and development. The compound in focus is systematically named according to IUPAC nomenclature, which provides an unambiguous descriptor of its molecular structure.
1.1. IUPAC Name and Structural Identifiers
The formal IUPAC name for the compound is 6-chloro-N-(propan-2-yl)pyridazin-3-amine .[2] This name precisely describes a pyridazine ring chlorinated at position 6, with an isopropylamino group attached at position 3. For database and computational purposes, several other identifiers are crucial.
| Identifier | Value | Source |
| IUPAC Name | 6-chloro-N-(propan-2-yl)pyridazin-3-amine | PubChem[2] |
| CAS Number | 1007-55-2 | PubChem[2], Appchem[3] |
| Molecular Formula | C₇H₁₀ClN₃ | PubChem[2], Appchem[3] |
| SMILES | CC(C)NC1=NN=C(C=C1)Cl | PubChem[2], Appchem[3] |
| InChIKey | KFBDHWVJYXLFKF-UHFFFAOYSA-N | PubChem[2] |
1.2. Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in both chemical reactions and biological systems. These parameters are essential for process development, formulation, and pharmacokinetic profiling of any derived active pharmaceutical ingredient (API).
| Property | Value | Unit | Source |
| Molecular Weight | 171.63 | g/mol | PubChem[2] |
| Appearance | Off-white solid | Autech Industry Co.,Ltd.[4] | |
| Monoisotopic Mass | 171.0563250 | Da | PubChem[2] |
| LogP (predicted) | 1.86 - 1.9 | Hit2Lead, PubChem | |
| Polar Surface Area | 37.8 | Ų | PubChem[2] |
Synthesis Protocol: A Validated Approach
The synthesis of 6-chloro-N-(propan-2-yl)pyridazin-3-amine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common pathway in heterocyclic chemistry involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile.
The logical choice for starting materials is 3,6-dichloropyridazine and isopropylamine. The pyridazine ring is highly electron-deficient due to the two adjacent nitrogen atoms, which facilitates nucleophilic attack. The two chlorine atoms are reactive, but typically one can be substituted selectively under controlled conditions.
2.1. General Reaction Scheme
The reaction proceeds by the addition of isopropylamine to 3,6-dichloropyridazine. A non-nucleophilic base, such as triethylamine, is used to quench the HCl generated during the reaction, driving the equilibrium towards the product.
Caption: General workflow for the synthesis of 6-chloro-N-(propan-2-yl)pyridazin-3-amine.
2.2. Step-by-Step Experimental Methodology
This protocol is adapted from a general procedure for the preparation of chloroaminodiazines.[5]
-
Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (40 mL).
-
Reagent Addition: Add 3,6-dichloropyridazine (5.00 g, 33.6 mmol). Stir until dissolved.
-
Base and Nucleophile: To the stirred solution, add triethylamine (5.10 g, 7.0 mL, 50.4 mmol), followed by the dropwise addition of isopropylamine (2.98 g, 4.2 mL, 50.4 mmol).
-
Reaction Execution: Heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when the starting 3,6-dichloropyridazine is consumed.
-
Quenching and Extraction: After completion, cool the mixture to room temperature. Pour the reaction mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl) (150 mL). Extract the aqueous layer with dichloromethane (CH₂Cl₂) (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting crude solid can be purified by trituration in petroleum ether. The solid is stirred vigorously in petroleum ether, which dissolves many impurities while the desired product remains as a solid. Filter the solid through a Büchner funnel and wash with cold petroleum ether to afford the pure 6-chloro-N-(propan-2-yl)pyridazin-3-amine.
Applications in Drug Development
The primary value of 6-chloro-N-(propan-2-yl)pyridazin-3-amine lies in its role as a key building block for more complex molecules, particularly in the pharmaceutical industry. The presence of the reactive chlorine atom allows for further functionalization, making it a versatile intermediate.
3.1. Intermediate for Resmetirom
A notable application is in the synthesis of Resmetirom , a selective thyroid hormone receptor-beta (THR-β) agonist.[][7] Resmetirom is investigated for the treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[] The synthesis involves coupling intermediates derived from the pyridazine core with other aromatic systems.
The general synthetic logic is illustrated below, showing how the core intermediate is elaborated into a more complex drug candidate.
Caption: Role of the title compound as an intermediate in drug discovery.
3.2. Scaffold in Medicinal Chemistry
The pyridazine ring system itself is of broad interest. The inclusion of a chlorine atom provides a handle for various coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce molecular diversity. The amine functionality can be further modified or may serve as a key pharmacophoric feature for target binding. Research into related pyridazine derivatives has shown activity against parasites like Cryptosporidium parvum, highlighting the potential of this chemical class in developing novel anti-infective agents.[1]
Spectroscopic and Safety Information
4.1. Spectral Data
Public databases indicate the availability of spectral data for this compound, which is essential for quality control and structural confirmation.[2]
-
¹H NMR: Spectra are available and would be expected to show signals corresponding to the isopropyl methyl and methine protons, as well as the aromatic protons on the pyridazine ring.
-
IR Spectra: Infrared spectroscopy data is also available, which would confirm the presence of key functional groups such as N-H and C-Cl bonds.[2]
4.2. Safety and Handling
Based on hazard classifications for similar compounds, 6-chloro-N-(propan-2-yl)pyridazin-3-amine should be handled with appropriate care. It is likely to be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[8] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
6-chloro-N-(propan-2-yl)pyridazin-3-amine is a well-defined chemical intermediate with significant utility in pharmaceutical research and development. Its straightforward synthesis from commercially available starting materials and its strategic importance in the production of high-value APIs like Resmetirom underscore its relevance. This guide provides the foundational knowledge required for researchers to synthesize, handle, and utilize this compound effectively in their drug discovery programs. The continued exploration of pyridazine chemistry promises to yield new therapeutic agents, and versatile building blocks like this one will remain at the forefront of such innovation.
References
- PubChem. 6-chloro-N-propylpyridazin-3-amine | C7H10ClN3 | CID 14517670. [Link]
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- Appchem. This compound | 1007-55-2. [Link]
- Autech Industry Co.,Ltd. 6-Chloro-N-(Propan-2-Yl)Pyridazin-3-Amine. [Link]
- Google Patents.
- PubChemLite. 6-chloro-n-ethylpyridazin-3-amine (C6H8ClN3). [Link]
- PubChem. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643. [Link]
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
- Justia Patents. pyridazinone or pyridazine compound and derivative and pharmaceutical composition thereof. [Link]
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An In-depth Technical Guide to the Synthesis of 6-chloro-N-isopropylpyridazin-3-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis of 6-chloro-N-isopropylpyridazin-3-amine, a valuable heterocyclic building block in medicinal chemistry. The document delineates the core synthetic strategy, rooted in nucleophilic aromatic substitution, and offers a detailed, step-by-step experimental protocol. Furthermore, it covers the essential aspects of purification and characterization of the title compound. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this versatile scaffold in their research endeavors.
Introduction: The Significance of the Aminopyridazine Scaffold
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Aminopyridazine derivatives, in particular, have garnered significant attention due to their diverse pharmacological activities, which include but are not limited to, antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The strategic placement of an amino group on the pyridazine ring provides a key interaction point with various biological targets, often through hydrogen bonding.
The target molecule of this guide, this compound (Figure 1), is a bifunctional molecule that serves as a versatile intermediate in the synthesis of more complex pharmaceutical agents. The presence of a reactive chlorine atom at the 6-position allows for further functionalization through various cross-coupling reactions, while the secondary amine at the 3-position can be modified to modulate the compound's physicochemical properties and biological activity. The isopropyl group provides a degree of lipophilicity, which can be crucial for cell membrane permeability. The aminopyridine motif, in a broader sense, has been explored for its potential as an inhibitor of various enzymes, including BACE1, which is implicated in Alzheimer's disease.[3]
This guide will provide a detailed and practical approach to the synthesis of this important building block, empowering researchers to access this scaffold for their drug discovery programs.
Figure 1: Chemical Structure of this compound
Caption: The 2D structure of this compound.
Synthetic Strategy: Nucleophilic Aromatic Substitution
The most direct and widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the reaction of a di-substituted pyridazine, 3,6-dichloropyridazine, with isopropylamine.
Mechanistic Rationale
The pyridazine ring is electron-deficient due to the presence of the two electronegative nitrogen atoms. This electron deficiency makes the carbon atoms of the ring susceptible to nucleophilic attack. The chlorine atoms at the 3 and 6 positions are good leaving groups, further facilitating the substitution reaction.
The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophilic isopropylamine attacks one of the carbon atoms bearing a chlorine atom. The resulting intermediate is stabilized by the delocalization of the negative charge over the pyridazine ring. Subsequent elimination of a chloride ion restores the aromaticity of the ring and yields the desired product. The general reaction scheme is depicted in Figure 2.
Figure 2: Synthetic Pathway for this compound
Caption: The overall synthetic workflow.
Detailed Experimental Protocol
This protocol is based on a general procedure for the synthesis of chloroaminodiazines.[4] Researchers should adapt and optimize the conditions as necessary.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3,6-Dichloropyridazine | 98% | Commercially Available |
| Isopropylamine | 99% | Commercially Available |
| Triethylamine | 99% | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Dichloromethane | ACS Grade | Commercially Available |
| Saturated aq. NH4Cl | - | Prepared in-house |
| Anhydrous Na2SO4 | ACS Grade | Commercially Available |
| Petroleum Ether | ACS Grade | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
Reaction Setup and Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,6-dichloropyridazine (5.00 g, 33.6 mmol).
-
Add absolute ethanol (50 mL) to the flask to dissolve the starting material.
-
To the stirred solution, add triethylamine (7.0 mL, 50.3 mmol, 1.5 equiv.). Triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Add isopropylamine (4.3 mL, 50.3 mmol, 1.5 equiv.) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain this temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium chloride (NH4Cl) (100 mL) and transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na2SO4).
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product can be purified by trituration with petroleum ether or by column chromatography.[4] For higher purity, column chromatography is recommended.
-
Column Chromatography Protocol:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the dissolved crude product onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). To prevent tailing of the basic amine product on the acidic silica gel, it is advisable to add a small amount of triethylamine (0.5-1%) to the eluent.
-
Collect the fractions and monitor them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.
-
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by various spectroscopic methods.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C7H10ClN3 | [5] |
| Molecular Weight | 171.63 g/mol | [5] |
| CAS Number | 1007-55-2 | [5] |
| Appearance | Off-white to yellow solid | - |
| Melting Point | Not reported | - |
Spectroscopic Data
-
1H NMR (Nuclear Magnetic Resonance): The 1H NMR spectrum is expected to show signals corresponding to the isopropyl group (a doublet for the six methyl protons and a septet for the methine proton) and the protons on the pyridazine ring (two doublets). The exact chemical shifts and coupling constants would need to be determined experimentally.[5]
-
13C NMR (Nuclear Magnetic Resonance): The 13C NMR spectrum should display signals for the two distinct carbons of the isopropyl group and the four carbons of the pyridazine ring.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit a characteristic N-H stretching absorption in the region of 3300-3500 cm-1 for the secondary amine.[5]
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M+) at m/z 171 and an M+2 peak with approximately one-third the intensity of the M+ peak, which is characteristic of a compound containing one chlorine atom.
Safety and Handling
-
3,6-Dichloropyridazine: This compound is harmful if swallowed and causes skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Isopropylamine: This is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate PPE.
-
Triethylamine: This is a flammable and corrosive liquid with a strong, unpleasant odor. Handle in a fume hood and wear appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This technical guide has outlined a reliable and straightforward synthesis of this compound via a nucleophilic aromatic substitution reaction. The provided experimental protocol, along with purification and characterization guidelines, should serve as a valuable resource for researchers in the field of medicinal chemistry. The versatility of this compound as a synthetic intermediate makes it an important tool for the development of novel therapeutic agents.
References
Sources
- 1. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Pyridazinamine, 6-chloro-N,N-di-2-propen-1-yl- synthesis - chemicalbook [chemicalbook.com]
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An In-depth Technical Guide to 6-chloro-N-isopropylpyridazin-3-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-N-isopropylpyridazin-3-amine is a substituted pyridazine derivative that holds significant interest as a versatile building block in medicinal chemistry and drug discovery. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a common scaffold in a wide range of biologically active compounds. The presence of a reactive chlorine atom and an N-isopropylamino group on the pyridazine ring of this particular molecule offers multiple avenues for synthetic modification, making it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Pyridazine derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to antimicrobial, anticancer, anti-inflammatory, and cardiovascular effects.[1][2][3] This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and a discussion of the potential applications of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in chemical synthesis.
| Property | Value | Source |
| IUPAC Name | 6-chloro-N-(propan-2-yl)pyridazin-3-amine | [4] |
| Synonyms | (6-Chloro-pyridazin-3-yl)-isopropyl-amine, 6-chloro-N-isopropyl-3-pyridazinamine | [4] |
| CAS Number | 1007-55-2 | [4][5] |
| Molecular Formula | C₇H₁₀ClN₃ | [4][5] |
| Molecular Weight | 171.63 g/mol | [4] |
| Appearance | Solid (predicted) | [6] |
| Melting Point | 114-116 °C | [7] |
| Boiling Point | 352.6 ± 22.0 °C (Predicted) | [7] |
| Density | 1.220 g/cm³ (Predicted) | [7] |
| pKa | 4.27 ± 0.10 (Predicted) | [7] |
| XLogP3 | 1.9 | [4] |
| Solubility | While specific experimental data is limited, it is expected to be soluble in organic solvents like ethanol, methanol, and DMSO. Its solubility in water is likely to be low. | General chemical principles |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the isopropyl group and the protons on the pyridazine ring.
-
Isopropyl Protons: A doublet for the six methyl protons (CH₃) around 1.2-1.4 ppm, coupled to the methine proton. A septet for the methine proton (-CH-) is expected in the range of 4.0-4.5 ppm.
-
Pyridazine Ring Protons: Two doublets in the aromatic region (around 6.5-7.5 ppm) corresponding to the two coupled protons on the pyridazine ring.
-
Amine Proton: A broad singlet for the N-H proton, which may appear over a wide chemical shift range and could be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
Isopropyl Carbons: A signal for the two equivalent methyl carbons (CH₃) around 20-25 ppm and a signal for the methine carbon (-CH-) around 45-50 ppm.
-
Pyridazine Ring Carbons: Four distinct signals in the aromatic region (typically between 110-160 ppm) for the carbons of the pyridazine ring. The carbon bearing the chlorine atom will be significantly deshielded.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretch: A sharp to medium absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.
-
C-H Stretch: Absorption bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the isopropyl group and potentially weak bands above 3000 cm⁻¹ for the sp² C-H bonds of the pyridazine ring.
-
C=N and C=C Stretch: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretch: An absorption band in the fingerprint region, typically around 600-800 cm⁻¹, corresponding to the C-Cl stretch.
Synthesis of this compound
The most plausible and widely used method for the synthesis of 6-chloro-N-alkylpyridazin-3-amines is the nucleophilic aromatic substitution of 3,6-dichloropyridazine. In this reaction, one of the chlorine atoms of the starting material is selectively replaced by an amine.
Reaction Principle
The reaction proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring activates the chlorine atoms towards nucleophilic attack. By controlling the reaction conditions, such as temperature and stoichiometry, it is possible to achieve mono-substitution with good selectivity.
Experimental Protocol
The following is a generalized, yet detailed, experimental protocol for the synthesis of this compound based on established procedures for similar reactions.[8][9]
Materials and Equipment:
-
3,6-Dichloropyridazine
-
Isopropylamine
-
Triethylamine (or another suitable base)
-
Ethanol (or another suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware for work-up and purification
-
Thin-layer chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,6-dichloropyridazine (1.0 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add triethylamine (1.1 equivalents) followed by the slow addition of isopropylamine (1.1 equivalents). The triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The resulting residue is taken up in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.
Caption: Potential synthetic modifications and therapeutic applications of this compound.
Safety and Handling
Specific toxicology data for this compound is not readily available. However, based on the safety data for related compounds such as 3-amino-6-chloropyridazine and other chloropyridine derivatives, it should be handled with care in a well-ventilated laboratory environment. [10][11][12][13][14] General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
In case of exposure, seek immediate medical attention. For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with potential applications in drug discovery and medicinal chemistry. Its straightforward synthesis from readily available starting materials and the reactivity of its functional groups make it an attractive intermediate for the development of novel therapeutic agents. Further research into the biological activities of derivatives of this compound is warranted to fully explore its potential in various disease areas.
References
- PubChem. This compound.
- PubChem. 6-chloro-N-propylpyridazin-3-amine.
- ResearchGate. Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. [Link]
- Scholars Research Library.
- ResearchGate. Biological activities of pyridazinones. [Link]
- PubMed. New pyridazine derivatives: synthesis, chemistry and biological activity. [Link]
- ResearchGate. New pyridazine derivatives: Synthesis, chemistry and biological activity. [Link]
- Applichem. This compound. [Link]
- Google Patents. Process for producing 3-amino-6-chloropyridazine.
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An In-depth Technical Guide to the Physical Properties of 6-chloro-N-isopropylpyridazin-3-amine
Introduction
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of a molecule is paramount. These properties govern a compound's behavior from synthesis and purification to formulation and its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a detailed examination of the physical properties of 6-chloro-N-isopropylpyridazin-3-amine (CAS No: 1007-55-2), a substituted pyridazine with potential applications in medicinal chemistry.
The pyridazine ring is a unique heterocyclic scaffold characterized by its weak basicity, high dipole moment, and capacity for hydrogen bonding, making it an increasingly interesting moiety in drug design. This guide will not only present the known physical data for this compound but will also delve into the experimental methodologies used to determine these properties, offering insights into the rationale behind these techniques.
Molecular Structure and Core Properties
The foundational physical properties of a molecule are derived from its structure. This compound possesses a molecular formula of C₇H₁₀ClN₃ and a molecular weight of approximately 171.63 g/mol .
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ClN₃ | PubChem |
| Molecular Weight | 171.63 g/mol | PubChem |
| CAS Number | 1007-55-2 | PubChem |
| IUPAC Name | 6-chloro-N-(propan-2-yl)pyridazin-3-amine | PubChem |
| Appearance | Off-white solid | Commercial Suppliers |
Thermal Properties: Melting and Boiling Points
The melting and boiling points are critical indicators of a compound's purity and the strength of its intermolecular forces. For a crystalline solid like this compound, a sharp melting point range is indicative of high purity.
| Thermal Property | Value | Notes |
| Melting Point | 114-116 °C | From a commercial supplier; experimental verification is recommended. |
| Boiling Point | 352.6±22.0 °C | Predicted value; experimental determination is necessary for confirmation. |
Experimental Determination of Melting Point: Differential Scanning Calorimetry (DSC)
While the capillary method provides a melting range, Differential Scanning Calorimetry (DSC) offers more quantitative data, including the enthalpy of fusion.
Causality Behind the Method: DSC is chosen for its high precision and the wealth of information it provides. It measures the difference in heat flow between the sample and a reference as a function of temperature. The resulting thermogram gives a clear endothermic peak representing the melting process, from which the onset temperature (often taken as the melting point) and the peak area (enthalpy of fusion) can be determined. This method is self-validating as the sharpness of the peak is a direct indicator of sample purity.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into an aluminum DSC pan.
-
Encapsulation: Crimp the pan with an aluminum lid to ensure good thermal contact and prevent sublimation.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: Record the heat flow versus temperature. The melting point is determined as the onset of the melting endotherm.
Solubility Profile
Experimental Determination of Solubility: The Shake-Flask Method
The gold standard for determining equilibrium solubility is the shake-flask method.
Causality Behind the Method: This method is designed to ensure that a true equilibrium between the undissolved solid and the saturated solution is achieved. Continuous agitation over an extended period at a constant temperature allows for the dissolution process to reach a steady state. Subsequent analysis of the supernatant provides a reliable measure of the intrinsic solubility.
Step-by-Step Protocol:
-
Preparation of Saturated Solutions: Add an excess of this compound to vials containing a known volume of the desired solvent (e.g., water, ethanol, acetone, etc.).
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for 24-48 hours. The presence of undissolved solid is crucial.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature for a short period to allow the solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.45 µm filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved solid in the filtrate using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with a UV detector, calibrated with standard solutions of known concentrations.
Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Acidity and Basicity: The pKa Value
The pKa is a measure of the acidity or basicity of a compound and is crucial for understanding its behavior in physiological environments and for developing purification strategies such as acid-base extraction. For this compound, the pyridazine nitrogen atoms and the exocyclic amine can be protonated. The predicted pKa is approximately 4.27.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a reliable method for determining the pKa of a compound.
Causality Behind the Method: This technique relies on the principle that the pH of a solution changes as a weak base is titrated with a strong acid. The pKa is the pH at which the concentrations of the protonated and unprotonated forms of the amine are equal. By monitoring the pH as a function of the volume of titrant added, a titration curve is generated, and the pKa can be determined from the midpoint of the buffer region.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
-
Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Spectroscopic Properties
Spectroscopic data provides a fingerprint of the molecule, confirming its identity and providing insights into its electronic and vibrational structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show signals for the aromatic protons on the pyridazine ring, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule.
Illustrative ¹³C NMR Chemical Shift Environments
Caption: General synthesis of this compound.
This reaction is typically carried out in a suitable solvent such as ethanol or DMF, with a base like triethylamine to scavenge the HCl byproduct. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC), and the final product is typically purified by recrystallization or column chromatography. The purity of the synthesized compound directly impacts its measured physical properties.
Conclusion
This technical guide has provided a comprehensive overview of the key physical properties of this compound, grounded in both available data and the established scientific principles for their determination. For the drug development professional, this information is critical for advancing a compound from the laboratory to a viable therapeutic candidate. While some of the data presented is based on predictions and information from analogous compounds, the detailed experimental protocols provided herein offer a clear and validated pathway for obtaining precise experimental values. A thorough characterization of these physical properties is an indispensable step in the journey of drug discovery and development.
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Elucidating the Molecular Architecture of 6-chloro-N-isopropylpyridazin-3-amine: A Technical Guide for Researchers
Foreword: The Significance of Pyridazine Scaffolds in Modern Drug Discovery
To the researchers, scientists, and drug development professionals who are the driving force of innovation, this guide offers an in-depth exploration into the structural elucidation of 6-chloro-N-isopropylpyridazin-3-amine. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, making them crucial components in the development of novel therapeutics. A precise understanding of the molecular structure of these compounds is paramount for comprehending their bioactivity and for the rational design of new and more effective drug candidates. This guide will provide a comprehensive, experience-driven framework for the structural verification of this compound, a representative member of this important class of molecules.
Foundational Analysis: Confirming the Molecular Identity
Before delving into the intricacies of spectroscopic analysis, the initial step in any structure elucidation workflow is to establish the fundamental properties of the compound. For this compound, this involves confirming its molecular formula and mass, which serve as the bedrock for all subsequent structural interpretations.
The compound's identity is established by the following key identifiers:
This foundational data is the first checkpoint in our self-validating system, ensuring that the sample under investigation aligns with the expected molecular composition.
The Logic of Spectroscopic Interrogation: A Multi-faceted Approach
The elucidation of a molecular structure is akin to solving a complex puzzle. No single piece of evidence provides the complete picture. Instead, we rely on a synergistic combination of analytical techniques, each offering a unique perspective on the molecule's connectivity and spatial arrangement. Our approach is grounded in the following key spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition, and to gain insights into the molecule's fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework of the molecule. This includes:
The following sections will detail the expected outcomes from each of these techniques and explain the causal links between the experimental data and the deduced structure.
Mass Spectrometry: Unveiling the Molecular Ion and Fragmentation Clues
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺˙).
-
Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, charged species.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Data Interpretation: A Self-Validating System
The mass spectrum of this compound provides several critical pieces of information that validate its structure.
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Ion Identity | Significance |
| 171/173 | [M]⁺˙ | Molecular ion peak. The 3:1 intensity ratio of the M and M+2 peaks is characteristic of the presence of a single chlorine atom. |
| 156/158 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety. |
| 129/131 | [M - C₃H₆]⁺ | Loss of propene from the isopropyl group via McLafferty rearrangement. |
| 114 | [M - C₃H₇N]⁺ | Cleavage of the N-isopropyl bond. |
| 99 | [C₄H₂ClN₂]⁺ | Fragment corresponding to the chlorinated pyridazine ring. |
Causality Behind Fragmentation:
The fragmentation pattern is a direct consequence of the molecule's structure. The presence of the chlorine atom is unequivocally confirmed by the characteristic isotopic pattern of the molecular ion. The fragmentation pathways are dominated by the cleavage of the bonds associated with the isopropyl group, which are energetically favored. The observation of fragments corresponding to the stable chlorinated pyridazine ring further corroborates the proposed structure.
Nuclear Magnetic Resonance Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. By probing the magnetic properties of atomic nuclei, we can construct a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy: A Proton's Perspective
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.
Data Interpretation: Decoding the Signals
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.20 | Doublet | 1H | H-4 | Aromatic proton adjacent to a CH group, showing coupling to H-5. |
| ~6.80 | Doublet | 1H | H-5 | Aromatic proton adjacent to a CH group, showing coupling to H-4. |
| ~5.50 | Broad Singlet | 1H | NH | Amine proton, often broad due to exchange. |
| ~4.00 | Septet | 1H | CH (isopropyl) | Methine proton coupled to six equivalent methyl protons. |
| ~1.25 | Doublet | 6H | CH₃ (isopropyl) | Two equivalent methyl groups coupled to the methine proton. |
Causality Behind Chemical Shifts and Multiplicities:
The chemical shifts of the aromatic protons (H-4 and H-5) are influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen atoms in the pyridazine ring. Their doublet multiplicity arises from coupling to each other. The septet and doublet pattern for the isopropyl group is a classic signature of this moiety, arising from the spin-spin coupling between the methine proton and the six equivalent methyl protons.
¹³C NMR Spectroscopy: The Carbon Framework
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the data to obtain the final spectrum.
Data Interpretation: Assigning the Carbon Signals
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C-3 | Carbon attached to the amino group. |
| ~150 | C-6 | Carbon attached to the chlorine atom. |
| ~130 | C-4 | Aromatic CH carbon. |
| ~115 | C-5 | Aromatic CH carbon. |
| ~45 | CH (isopropyl) | Methine carbon of the isopropyl group. |
| ~22 | CH₃ (isopropyl) | Methyl carbons of the isopropyl group. |
Causality Behind Chemical Shifts:
The chemical shifts of the pyridazine ring carbons are dictated by the electronegativity of the attached atoms (N, Cl) and their position within the aromatic system. The upfield shifts of the isopropyl carbons are characteristic of aliphatic sp³-hybridized carbons.
2D NMR Spectroscopy: Connecting the Dots
Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for confirming the connectivity within the molecule.
Experimental Protocols: 2D NMR (COSY, HSQC, HMBC)
These experiments are performed on the same sample and involve more complex pulse sequences to correlate different nuclei.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H correlation).
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over longer ranges (typically 2 or 3 bonds).
Data Interpretation: Building the Molecular Structure
The correlations observed in the 2D NMR spectra provide the final pieces of the structural puzzle.
Diagram 1: Key HMBC Correlations for Structure Confirmation
Caption: Key HMBC correlations confirming the connectivity in this compound.
Causality in 2D NMR:
-
COSY: A cross-peak between the signals at ~7.20 ppm and ~6.80 ppm would confirm the coupling between H-4 and H-5.
-
HSQC: This experiment would show correlations between the proton at ~7.20 ppm and the carbon at ~130 ppm (H-4 to C-4), the proton at ~6.80 ppm and the carbon at ~115 ppm (H-5 to C-5), the proton at ~4.00 ppm and the carbon at ~45 ppm (isopropyl CH), and the protons at ~1.25 ppm and the carbon at ~22 ppm (isopropyl CH₃).
-
HMBC: The long-range correlations are the most powerful for confirming the overall structure. For instance, a correlation from the isopropyl methine proton (~4.00 ppm) to the pyridazine carbon C-3 (~160 ppm) definitively establishes the point of attachment of the isopropylamino group. Similarly, correlations from the aromatic protons to the substituted carbons (e.g., H-4 to C-6) confirm the substitution pattern on the pyridazine ring.
Integrated Structure Elucidation Workflow
The following diagram illustrates the logical flow of the structure elucidation process, emphasizing the self-validating nature of the combined analytical approach.
Diagram 2: Workflow for the Structure Elucidation of this compound
Caption: A logical workflow for the comprehensive structure elucidation of this compound.
Conclusion: A Confirmed Molecular Architecture
Through the systematic application and interpretation of mass spectrometry and a suite of NMR spectroscopic techniques, the structure of this compound can be unequivocally confirmed. This multi-faceted, self-validating approach ensures the scientific integrity of the structural assignment, providing a solid foundation for further research and development in the promising field of pyridazine-based pharmaceuticals.
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An In-Depth Technical Guide to the Synthesis of 6-chloro-N-isopropylpyridazin-3-amine
Abstract
This technical guide provides a comprehensive examination of the synthetic pathways leading to 6-chloro-N-isopropylpyridazin-3-amine (CAS 1007-55-2), a key heterocyclic building block for drug discovery and development. The primary focus is on the most direct and industrially scalable route: the nucleophilic aromatic substitution (SNAr) of 3,6-dichloropyridazine with isopropylamine. This document elucidates the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, and discusses the critical parameters that ensure high yield and purity. Intended for researchers, medicinal chemists, and process development scientists, this guide synthesizes theoretical principles with practical, actionable insights to facilitate the robust production of this valuable intermediate.
Introduction
Pyridazine derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities.[1] The specific scaffold, this compound, serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. The presence of a reactive chlorine atom and a secondary amine provides two distinct points for further functionalization, making it a versatile synthon.
Achieving a reliable and efficient synthesis of this compound is paramount. This guide focuses on the most prevalent and logical synthetic strategy, which leverages the inherent electrophilicity of the pyridazine core. We will dissect this pathway from starting material acquisition to final product characterization, emphasizing the scientific rationale behind each procedural step.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is classic textbook chemistry, hinging on the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike electron-rich benzene rings that favor electrophilic substitution, the pyridazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic feature deactivates the ring towards electrophiles but significantly activates it for attack by nucleophiles.[2]
Mechanistic Causality
The SNAr reaction on 3,6-dichloropyridazine proceeds via a two-step addition-elimination sequence.
-
Nucleophilic Addition : The nucleophile (isopropylamine) attacks one of the electron-deficient carbons bearing a chlorine atom. This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized, partly onto the ring's nitrogen atoms, which provides a significant stabilizing effect.
-
Elimination of Leaving Group : Aromaticity is restored as the leaving group (chloride ion) is expelled, resulting in the final substituted product.
The presence of two chlorine atoms on the starting material, 3,6-dichloropyridazine, makes it an excellent substrate for this transformation.[1] The reaction can be controlled to favor monosubstitution by using appropriate stoichiometry and reaction conditions.
Caption: General mechanism for SNAr on 3,6-dichloropyridazine.
Foundational Starting Materials
The success of the synthesis relies on the quality and properties of two primary reagents.
| Compound | 3,6-Dichloropyridazine | Isopropylamine |
| CAS Number | 141-30-0 | 75-31-0 |
| Molecular Formula | C₄H₂Cl₂N₂ | C₃H₉N |
| Molecular Weight | 148.98 g/mol | 59.11 g/mol |
| Appearance | White to light yellow crystalline solid | Colorless volatile liquid |
| Boiling Point | 222 °C | 32.4 °C |
| Melting Point | 65-68 °C | -95.2 °C |
| Role | Electrophilic aromatic core | Nucleophile |
Authoritative Insight: 3,6-Dichloropyridazine is typically synthesized from the chlorination of 3,6-pyridazinediol (maleic hydrazide) using a chlorinating agent like phosphoryl chloride (POCl₃).[4] Maleic hydrazide itself is readily prepared from the reaction of maleic anhydride with hydrazine hydrate.[4] This multi-step but straightforward process makes the key electrophile readily accessible. Isopropylamine is a bulk commodity chemical and should be sourced from a reputable supplier.
Primary Synthetic Pathway: Direct Amination
The most efficient route involves the direct reaction of 3,6-dichloropyridazine with isopropylamine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure synthesized from established chemical principles for SNAr reactions on this scaffold.[5]
Reagents and Equipment:
-
3,6-Dichloropyridazine (1.0 eq)
-
Isopropylamine (1.5 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Absolute Ethanol (or other suitable solvent like n-butanol)
-
Dichloromethane (DCM)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Petroleum Ether
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, rotary evaporator, standard glassware.
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser under a nitrogen atmosphere, add 3,6-dichloropyridazine (1.0 eq) and absolute ethanol (approx. 5-10 mL per mmol of substrate).
-
Base Addition: Add triethylamine (1.5 eq) to the stirring suspension. TEA acts as an acid scavenger, neutralizing the HCl formed during the reaction and preventing protonation of the isopropylamine nucleophile.
-
Nucleophile Addition: Slowly add isopropylamine (1.5 eq) to the mixture. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (for ethanol, ~78 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting 3,6-dichloropyridazine is consumed (typically 24-48 hours).[5]
-
Work-up:
-
Allow the mixture to cool to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.
-
Pour the resulting residue into a saturated aqueous solution of NH₄Cl and extract the product with dichloromethane (3x volumes).[5]
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and evaporate the solvent under vacuum.
-
The crude solid is often purified by trituration in cold petroleum ether. This process dissolves non-polar impurities while the more polar product remains as a solid.[5]
-
Filter the resulting solid through a Büchner funnel and dry under vacuum to afford the pure this compound. For higher purity, silica gel column chromatography may be employed.
-
Causality & Experimental Rationale
-
Choice of Solvent: Ethanol is a good choice as it readily dissolves the reactants and is suitable for reflux conditions. Its polarity can also help stabilize the charged Meisenheimer complex.
-
Use of Base: Triethylamine is crucial. Without it, the generated HCl would protonate the isopropylamine, converting it into a non-nucleophilic ammonium salt and stalling the reaction.
-
Stoichiometry: A slight excess of the amine and base is used to ensure the complete consumption of the more valuable dichloropyridazine starting material.
-
Temperature: Heating to reflux provides the necessary activation energy to overcome the energy barrier associated with the disruption of aromaticity in the first step of the SNAr mechanism.
Product Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques.
| Property | Value |
| CAS Number | 1007-55-2[6] |
| Molecular Formula | C₇H₁₀ClN₃[6] |
| Molecular Weight | 171.63 g/mol [6] |
| Appearance | Expected to be an off-white to yellow solid |
| ¹H NMR | Expect signals for the isopropyl group (a septet and a doublet) and two distinct signals for the pyridazine ring protons. |
| Mass Spec (MS) | Expect a molecular ion peak (M+) at m/z ≈ 171.6 and a characteristic M+2 peak due to the ³⁷Cl isotope. |
Conclusion
The synthesis of this compound is most effectively achieved via a direct nucleophilic aromatic substitution of 3,6-dichloropyridazine with isopropylamine. This method is robust, high-yielding, and relies on well-understood chemical principles. By carefully controlling reaction parameters such as temperature, solvent, and stoichiometry, researchers and development professionals can reliably produce this versatile building block for application in pharmaceutical and agrochemical research.
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The Synthetic Versatility of 3,6-Dichloropyridazine: A Technical Guide for Chemical Researchers and Drug Development Professionals
Introduction: The Strategic Importance of the Pyridazine Core
In the landscape of modern medicinal chemistry and materials science, the pyridazine scaffold holds a position of significant strategic importance. This six-membered nitrogen-containing heterocycle is a key pharmacophoric element in numerous biologically active compounds, exhibiting a wide spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Its unique electronic properties, characterized by a high dipole moment and robust hydrogen-bonding capacity, make it an attractive and less lipophilic substitute for the more common phenyl ring in drug design.[3]
At the heart of pyridazine chemistry lies 3,6-dichloropyridazine, a highly versatile and reactive precursor. Its two strategically positioned chlorine atoms serve as excellent leaving groups, opening a gateway to a vast array of chemical transformations.[4] This guide provides an in-depth exploration of 3,6-dichloropyridazine as a cornerstone for chemical synthesis, offering field-proven insights and detailed methodologies for its application in nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Physicochemical Properties of 3,6-Dichloropyridazine
A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective utilization in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₄H₂Cl₂N₂ | [1] |
| Molecular Weight | 148.98 g/mol | |
| Appearance | White to off-white solid powder | [5] |
| Melting Point | 67-69 °C | [6] |
| Boiling Point | 210 °C | [1] |
| Solubility | Insoluble in water and low polarity organic solvents; soluble in strong polar organic solvents. | [5] |
Core Synthetic Transformations: A Mechanistic and Practical Overview
The reactivity of 3,6-dichloropyridazine is dominated by the susceptibility of its chloro-substituents to displacement by a wide range of nucleophiles and its participation in transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridazine ring facilitates these transformations.[7]
Nucleophilic Aromatic Substitution (SNAr): The Foundation of Pyridazine Diversification
Nucleophilic aromatic substitution is the most fundamental and widely employed reaction of 3,6-dichloropyridazine. The electron-withdrawing effect of the two nitrogen atoms in the pyridazine ring makes the carbon atoms at the 3 and 6 positions highly electrophilic and thus susceptible to attack by nucleophiles.
Mechanism and Regioselectivity
The SNAr reaction of 3,6-dichloropyridazine proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the carbon atoms bearing a chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
In many cases, the reaction can be performed sequentially, allowing for the introduction of two different nucleophiles. The first substitution typically occurs under milder conditions, and the introduction of the first substituent can electronically influence the position of the second attack.
Experimental Protocols and Applications
a) Amination: Synthesis of 3-Amino-6-chloropyridazine
The introduction of an amino group is a crucial first step in the synthesis of many pharmaceutical building blocks.
-
Protocol 1: Reaction with Aqueous Ammonia
-
Procedure: 3,6-dichloropyridazine and ammonia water are combined in a suitable solvent (such as methanol, ethanol, or water) in a molar ratio of 1:0.5-7.5. The mixture is heated in a sealed vessel at a temperature ranging from 30-180°C for 5-26 hours. After the reaction, the product is purified by evaporation, recrystallization, or silica gel column chromatography.[8]
-
Causality: The use of a sealed vessel is necessary to maintain the pressure of the ammonia and drive the reaction forward. The wide range of reaction conditions allows for optimization based on the desired reaction time and yield.
-
-
Protocol 2: Reaction with Liquid Ammonia (Autoclave)
-
Procedure: 3,6-dichloropyridazine is reacted with liquid ammonia in an autoclave for 6 hours.[8]
-
Causality: This method is suitable for larger-scale synthesis and provides a high yield of the desired product. The autoclave is essential for safely handling liquid ammonia at elevated temperatures and pressures.
-
b) Hydrazination: Synthesis of 3-Chloro-6-hydrazinopyridazine
Hydrazinopyridazines are important intermediates for the synthesis of fused heterocyclic systems.
-
Protocol:
-
To a solution of 25% aqueous hydrazine (4.25 L) and 32% ammonia (7.5 L) in water (23.7 L), add 3,6-dichloropyridazine (3 kg) while maintaining a gentle stream of nitrogen.
-
Heat the mixture at reflux for 2 hours.
-
After cooling, collect the precipitate, wash it with water, and dry to afford 3-chloro-6-hydrazinopyridazine.
-
Yield: 85.9%[1]
-
Causality: The use of a nitrogen stream prevents oxidation of the hydrazine. The ammonia acts as a base to neutralize the HCl formed during the reaction. Refluxing ensures the reaction goes to completion.
-
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and 3,6-dichloropyridazine is an excellent substrate for these powerful transformations. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino moieties.
a) Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl and heteroaryl-aryl compounds.[9]
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-chlorine bond of 3,6-dichloropyridazine to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the chloride.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
| Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 71 |
| Various aryl/heteroaryl | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | - | Good |
| Arylboronic acids | PdCl₂(dppf) (2-5) | - | K₂CO₃ or Cs₂CO₃ | 1,4-Dioxane/H₂O | 85-100 | 12-24 | Moderate to High |
Note: The yields for Suzuki-Miyaura reactions can be influenced by the electronic and steric properties of the boronic acid.
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add 3,6-dichloropyridazine (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[10]
b) Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper(I). The palladium cycle is similar to the Suzuki coupling, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.
"Sonogashira Coupling Dual Catalytic Cycle"
| Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (cat.) | CuI (cat.) | Triethylamine | Triethylamine | Room Temp | 1.5 |
| 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Triethylamine | THF/Et₃N | Room Temp | 16 |
| Various terminal alkynes | Pd(dppf)Cl₂·CH₂Cl₂ (5) | CuI (100) | Triethylamine | DMF | 100 | 8-10 |
-
To a degassed solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent system (e.g., THF/Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄) and the copper(I) cocatalyst (e.g., CuI).
-
Degas the reaction mixture for an additional 5 minutes at room temperature.
-
Add the terminal alkyne (1.0-1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature or with heating until the starting material is consumed, as monitored by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
c) Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and primary or secondary amines.[4]
The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination to form the C-N bond and regenerate the catalyst.[4] The choice of a bulky, electron-rich phosphine ligand is often crucial for high catalytic activity.
| Amine | Pd Source | Ligand | Base | Solvent | Temp (°C) |
| Primary/Secondary Amines | Pd(OAc)₂ or Pd₂(dba)₃ | Bulky phosphine (e.g., XPhos, SPhos) | Strong base (e.g., NaOtBu, K₃PO₄) | Toluene, Dioxane | 80-110 |
| Anilines | Pd(OAc)₂ | X-Phos or BINAP | NaOt-Bu or KOt-Bu | Toluene | - |
| Primary/Secondary Amines | - | XantPhos | DBU | Toluene or DMF | - |
-
In an inert atmosphere glovebox, charge a reaction vessel with the palladium source, the phosphine ligand, and the base.
-
Add the 3,6-dichloropyridazine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat with stirring for the required time, monitoring the reaction by an appropriate method.
-
After cooling, perform a suitable workup, which may involve filtration through celite to remove palladium residues, followed by extraction and purification by chromatography.
Conclusion: A Gateway to Chemical Innovation
3,6-Dichloropyridazine has firmly established itself as a cornerstone precursor in modern organic synthesis. Its predictable reactivity in both nucleophilic aromatic substitution and a range of palladium-catalyzed cross-coupling reactions provides a robust and versatile platform for the synthesis of a diverse array of functionalized pyridazine derivatives. The methodologies outlined in this guide, from fundamental aminations to sophisticated carbon-carbon and carbon-nitrogen bond formations, underscore the immense potential of this heterocycle. For researchers and drug development professionals, a deep understanding of the chemistry of 3,6-dichloropyridazine is not merely an academic exercise but a practical tool for accelerating innovation and discovery in the quest for novel therapeutics and advanced materials.
References
- Investigating 3,6-Dichloropyridazine's Impact on Health Outcomes: A Comprehensive Analysis. (2025). Vertex AI Search.
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
- Synthesis, Characterisation and Biological Evaluation of Pyridazine Deriv
- 3,6-Dichloropyridazine: The Unsung Hero of Drug Intermedi
- Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (n.d.). Organic Chemistry Portal.
- The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC.
- Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. (n.d.). Taylor & Francis Online.
- Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Exploring the Applications and Properties of 3,6-Dichloropyridazine in Pharmaceutical Intermedi
- Exploring the Versatility of 3,6-Dichloropyridazine in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- chemical studies on 3,6-dichloropyridazine. (2010). Journal of American Science.
- Chemical Studies on 3,6-Dichloropyridazine (Part 2). (2025).
- Chemical Studies on 3,6-Dichloropyridazine (Part 2). (n.d.). Semantic Scholar.
- What is 3,6-Dichloropyridazine and its Applications in Organic Synthesis and Medicinal Chemistry? (n.d.). Guidechem.
- 3,6-Dichloropyridazine | 141-30-0 | FD10668. (n.d.). Biosynth.
- Understanding 3,6-Dichloropyridazine: A Key Intermediate in Pharmaceutical Development. (2025).
- Understanding 3,6-Dichloropyridazine: Properties, Synthesis & Usage. (n.d.).
- Synthesis of 3,6-dichloro-4-isopropylpyridazine. (n.d.). PrepChem.com.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.).
- Synthesis of pyridazine derivatives. VIII. Nucleophilic substitution of 3, 6-dichloro-4-methylpyridazine. (n.d.). Semantic Scholar.
- CN112645883A - Preparation method of 3, 6-dichloropyridazine. (n.d.).
- Buchwald–Hartwig amin
- Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. (n.d.). Semantic Scholar.
- Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. (2025). Benchchem.
- ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. (n.d.).
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). PMC - NIH.
- Buchwald-Hartwig Amin
- A) Metalation of 3,6‐dichloropyridazine (6) and subsequent... (n.d.).
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine. (2025). Benchchem.
- Sonogashira coupling. (n.d.). Wikipedia.
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Labor
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001).
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A Technical Guide to the Spectral Analysis of 6-chloro-N-isopropylpyridazin-3-amine
Introduction and Molecular Structure
6-chloro-N-isopropylpyridazin-3-amine belongs to the pyridazine class of N-heterocyclic compounds, which are of significant interest in medicinal chemistry. Accurate structural elucidation via spectroscopic methods is a critical step in the synthesis, quality control, and regulatory submission of such compounds. This guide focuses on the four primary spectroscopic techniques used for the characterization of small organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Molecular Identity:
For clarity throughout this guide, the atoms of this compound are numbered as shown in the diagram below.
Caption: Molecular structure of this compound with atom numbering.
Proton (¹H) NMR Spectroscopy
Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.
Comparative and Predicted ¹H NMR Spectrum
While the spectrum for the title compound is not published, data for the parent amine, 3-amino-6-chloropyridazine, is available and serves as an excellent baseline.[3][4] The key difference will be the replacement of the -NH₂ protons with the signals from the N-isopropyl group and the effect of this group on the neighboring protons.
Table 1: Comparative and Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | 3-amino-6-chloropyridazine (Experimental, δ ppm)[4] | This compound (Predicted, δ ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Predicted Integration |
| H4 (Pyridazine) | 6.95 (d) | ~7.0 - 7.2 | d | ~9.0 | 1H |
| H5 (Pyridazine) | 7.50 (d) | ~7.6 - 7.8 | d | ~9.0 | 1H |
| -NH₂ (Amine) | 6.50 (s, broad) | - | - | - | - |
| -NH- (Amine) | - | ~7.5 - 8.0 | d (broad) | ~7.5 | 1H |
| -CH- (Isopropyl) | - | ~4.0 - 4.2 | dsept or m | ~6.5 (to CH₃), ~7.5 (to NH) | 1H |
| -CH₃ (Isopropyl) | - | ~1.2 - 1.3 | d | ~6.5 | 6H |
Interpretation of the Predicted Spectrum
-
Pyridazine Ring Protons (H4, H5): The pyridazine ring exhibits a classic AX coupling system.
-
H4: This proton is adjacent to the electron-donating amine group, causing it to appear at a lower chemical shift (upfield) compared to H5. The addition of the electron-donating isopropyl group is expected to cause a minor downfield shift relative to the parent amine.
-
H5: This proton is adjacent to the electron-withdrawing chlorine atom, resulting in a more downfield chemical shift.
-
Coupling: H4 and H5 will appear as doublets with a typical ortho-coupling constant of approximately 9.0 Hz.
-
-
Isopropyl Group Protons (-CH-, -CH₃):
-
Methine (-CH-): This proton is attached to both the nitrogen and two methyl groups. It will be split by the six equivalent methyl protons into a septet and by the N-H proton into a doublet, likely resulting in a complex multiplet (or doublet of septets). Its chemical shift around 4.1 ppm is characteristic for a proton attached to a nitrogen.
-
Methyl (-CH₃): The six protons of the two methyl groups are chemically equivalent. They will be split by the single methine proton into a strong doublet around 1.2 ppm.
-
-
Amine Proton (-NH-): The secondary amine proton will couple to the isopropyl -CH proton, appearing as a doublet. Its chemical shift can be variable and concentration-dependent, and the peak may be broad due to quadrupolar coupling and chemical exchange.
Caption: Key predicted ¹H-¹H NMR spin-spin couplings.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Tune and shim the instrument to the sample.
-
Acquire a standard one-dimensional proton spectrum using a 90° pulse.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 2-5 seconds and acquire 16-32 scans for good signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the residual solvent peak (e.g., DMSO at 2.50 ppm) to its known chemical shift.
-
Integrate all peaks and analyze multiplicities and coupling constants.
-
Carbon-¹³ (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.
Comparative and Predicted ¹³C NMR Spectrum
By comparing the known spectrum of 3-amino-6-chloropyridazine with data from other substituted pyridazines, we can predict the ¹³C chemical shifts for the title compound with high confidence.[5][6] The primary effect of adding the N-isopropyl group will be the appearance of two new aliphatic carbon signals and a shift in the C3 signal to which it is attached.
Table 2: Comparative and Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | 3-amino-6-chloropyridazine (Experimental, δ ppm)[6] | This compound (Predicted, δ ppm) |
| C3 (Pyridazine) | 158.0 | ~155 - 157 |
| C6 (Pyridazine) | 145.5 | ~146 - 148 |
| C5 (Pyridazine) | 129.5 | ~130 - 132 |
| C4 (Pyridazine) | 114.7 | ~115 - 117 |
| -CH- (Isopropyl) | - | ~45 - 48 |
| -CH₃ (Isopropyl) | - | ~22 - 24 |
Interpretation of the Predicted Spectrum
-
C3: This carbon is directly attached to two nitrogen atoms (the ring N2 and the exocyclic amine). It is the most downfield of the ring carbons. The N-isopropyl group is slightly less electron-withdrawing than the NH₂ group, which may cause a slight upfield shift compared to the parent amine. Data for a similar N-benzylated pyridazine shows this carbon at 155.2 ppm.[7]
-
C6: Attached to a ring nitrogen and the electronegative chlorine atom, this carbon appears significantly downfield. Its chemical environment is largely unchanged from the parent amine, so a similar shift is expected.
-
C5: This carbon is adjacent to the chlorinated C6, causing a downfield shift due to the halogen's inductive effect.
-
C4: Shielded by the adjacent C3 with its electron-donating amine substituent, C4 is the most upfield of the ring carbons.
-
Isopropyl Carbons: The methine (-CH-) and methyl (-CH₃) carbons will appear in the typical aliphatic region of the spectrum.[8]
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C spectrum. This results in each unique carbon appearing as a singlet.
-
Set the spectral width to cover 0-200 ppm.
-
Use a sufficient relaxation delay (e.g., 2 seconds) and a large number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
-
Data Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.
Predicted Mass Spectrum (Electron Ionization)
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight. A crucial feature will be the isotopic pattern caused by the presence of chlorine.
-
m/z 171: Corresponds to the molecule with the ³⁵Cl isotope.
-
m/z 173: Corresponds to the molecule with the ³⁷Cl isotope.
-
The relative intensity of these peaks will be approximately 3:1, which is a characteristic signature for a molecule containing one chlorine atom.
-
-
Key Fragmentation Patterns: Fragmentation is the process where the molecular ion breaks into smaller, charged fragments.[9]
-
Loss of a Methyl Radical (M-15): A common fragmentation for isopropyl groups is the loss of a methyl radical (•CH₃) via alpha-cleavage, leading to a stable cation.
-
Expected peaks at m/z 156/158 . This is often a prominent fragment.
-
-
Loss of Propene (M-42): McLafferty rearrangement is not possible, but loss of neutral propene (C₃H₆) via cleavage of the C-N bond can occur.
-
This would result in the fragment ion of 3-amino-6-chloropyridazine at m/z 129/131 .
-
-
Loss of the Isopropyl Group (M-43): Cleavage of the N-C bond to lose the entire isopropyl group (•C₃H₇).
-
Expected peaks at m/z 128/130 .
-
-
Caption: Predicted primary fragmentation pathways in EI-MS.
Experimental Protocol: GC-MS (EI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Method:
-
Inject a small volume (e.g., 1 µL) of the sample solution.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Employ a temperature program, for example, starting at 100°C, holding for 1 minute, then ramping to 280°C at 20°C/min.
-
-
MS Method:
-
Set the ion source to EI at 70 eV.
-
Scan a mass range of m/z 40-300.
-
The mass spectrum corresponding to the GC peak of the compound is then analyzed.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Predicted IR Absorption Bands
The analysis is based on characteristic group frequencies. PubChem notes that an FTIR spectrum has been recorded for this compound using a KBr wafer technique.[1]
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Intensity |
| ~3350 - 3450 | N-H Stretch (secondary amine) | Medium |
| ~3050 - 3100 | C-H Stretch (Aromatic/Heteroaromatic) | Medium-Weak |
| ~2850 - 2970 | C-H Stretch (Aliphatic - isopropyl) | Strong |
| ~1620 - 1650 | N-H Bend | Medium |
| ~1570 - 1600 | C=N and C=C Stretch (in pyridazine ring) | Strong |
| ~1370 - 1390 | C-H Bend (gem-dimethyl of isopropyl group) | Medium |
| ~1000 - 1200 | C-N Stretch | Medium |
| ~700 - 850 | C-Cl Stretch | Strong |
Interpretation of the Predicted Spectrum
-
N-H Region: A distinct, medium-intensity peak around 3400 cm⁻¹ is the most telling sign of the secondary amine N-H bond.
-
C-H Region: The spectrum will show two types of C-H stretching: weaker peaks above 3000 cm⁻¹ for the pyridazine ring C-H bonds and stronger, sharp peaks below 3000 cm⁻¹ for the isopropyl C-H bonds.
-
Fingerprint Region (<1600 cm⁻¹): This region will be complex but contains highly characteristic absorptions. The strong C=N/C=C stretching bands confirm the heteroaromatic ring system. The C-Cl stretch will appear as a strong band at the lower frequency end of the spectrum.
Experimental Protocol: FTIR (KBr Pellet)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent disc.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample chamber.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Conclusion
This technical guide provides a detailed, predictive, and comparative analysis of the ¹H NMR, ¹³C NMR, Mass, and IR spectra of this compound. By grounding predictions in experimental data from closely related analogs and fundamental spectroscopic principles, this document serves as a robust resource for the structural confirmation and quality assessment of this compound in a research and development setting. The included protocols offer standardized methodologies for obtaining high-quality experimental data for verification.
References
- Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-976. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12237615, this compound.
- Applichem. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21643, 6-Amino-3-chloropyridazine.
- SpectraBase. (n.d.). 3-Amino-6-chloro-pyridazine. John Wiley & Sons, Inc.
- SpectraBase. (n.d.). 1H NMR Spectrum of 3-Amino-6-chloro-pyridazine. John Wiley & Sons, Inc.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
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- 1. This compound | C7H10ClN3 | CID 12237615 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
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- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the ¹H NMR Spectrum of 6-chloro-N-isopropylpyridazin-3-amine
This guide provides a comprehensive analysis and procedural overview for the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 6-chloro-N-isopropylpyridazin-3-amine. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical verification. This document delves into the predicted spectral features of the molecule, the underlying principles guiding these predictions, a detailed protocol for experimental data acquisition, and a guide for data processing.
Introduction
This compound, with the molecular formula C₇H₁₀ClN₃, is a substituted pyridazine derivative.[1] The pyridazine core is a significant scaffold in medicinal chemistry.[2] Accurate structural confirmation is paramount in the synthesis and development of such compounds, and ¹H NMR spectroscopy stands as a primary analytical technique for this purpose. This guide offers a detailed examination of the expected ¹H NMR spectrum of this compound, providing a foundational understanding for its synthesis and subsequent analysis.
Molecular Structure and Proton Environments
To predict the ¹H NMR spectrum, it is essential to first analyze the molecular structure and identify the distinct proton environments.
Caption: Molecular structure of this compound with proton environments labeled.
There are three distinct proton environments in the molecule:
-
Pyridazine Ring Protons (a): Two protons are attached to the pyridazine ring at positions 4 and 5. Due to the asymmetry of the substitution pattern, these protons are not chemically equivalent.
-
Isopropyl Methine Proton (b): The single proton on the tertiary carbon of the isopropyl group.
-
Isopropyl Methyl Protons (c): The six protons of the two methyl groups of the isopropyl substituent. These are diastereotopic due to the chiral center created by the methine proton, but in many cases, they appear as a single signal due to free rotation.
-
Amine Proton (N-H): The proton attached to the nitrogen atom of the amine group.
Predicted ¹H NMR Spectrum
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-5 (a) | ~7.2 - 7.4 | Doublet (d) | ~9.0 - 9.5 | 1H |
| H-4 (a) | ~6.8 - 7.0 | Doublet (d) | ~9.0 - 9.5 | 1H |
| N-H | ~4.5 - 5.5 | Broad Singlet (br s) | - | 1H |
| Isopropyl CH (b) | ~3.8 - 4.2 | Septet (sept) or Multiplet (m) | ~6.5 - 7.0 | 1H |
| Isopropyl CH₃ (c) | ~1.2 - 1.4 | Doublet (d) | ~6.5 - 7.0 | 6H |
Rationale for Predicted Spectrum
-
Pyridazine Ring Protons (a): The protons on the pyridazine ring are expected to appear as two distinct doublets in the aromatic region of the spectrum. The electron-withdrawing nature of the nitrogen atoms and the chlorine atom deshields these protons, causing them to resonate at a relatively high chemical shift.[5] The observed coupling between them is a vicinal coupling (³J), which is typically in the range of 8-10 Hz for pyridazine systems.[5] Data for the similar compound, 3-amino-6-chloropyridazine, shows two doublets at approximately 6.95 ppm and 7.34 ppm with a coupling constant of 9.2-9.6 Hz, which strongly supports this prediction.
-
Isopropyl Group Protons (b and c): The isopropyl group will exhibit a characteristic pattern. The methine proton (CH) will be split by the six equivalent methyl protons into a septet. Conversely, the six methyl protons (CH₃) will be split by the single methine proton into a doublet. The chemical shift of the methine proton is expected to be further downfield due to its proximity to the nitrogen atom.
-
Amine Proton (N-H): The chemical shift of the amine proton can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.[6] It often appears as a broad singlet and may not show coupling to adjacent protons due to rapid chemical exchange.[7] In some cases, this signal can be identified by its disappearance upon the addition of a small amount of D₂O to the NMR sample.[7]
Experimental Protocol for ¹H NMR Data Acquisition
The following protocol outlines a standardized procedure for acquiring a high-quality ¹H NMR spectrum of this compound.
Caption: Workflow for ¹H NMR analysis.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[8] Other options include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).[9] The choice of solvent will affect the chemical shifts, particularly of the N-H proton.[8]
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[10]
-
Filtration and Transfer: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[11]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent (if not already present) to serve as an internal standard at 0.00 ppm.
NMR Instrument Setup and Data Acquisition
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.[12]
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 or similar | A standard 30-degree pulse sequence is often sufficient for routine ¹H NMR. |
| Number of Scans (NS) | 8 - 16 | This provides a good signal-to-noise ratio for a sample of this concentration. |
| Acquisition Time (AQ) | 2 - 4 seconds | Allows for adequate resolution of the signals.[13] |
| Relaxation Delay (D1) | 1 - 2 seconds | Provides sufficient time for the protons to relax between pulses. |
| Spectral Width (SW) | 12 - 16 ppm | This range will encompass all expected proton signals. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Data Processing
-
Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum.
-
Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm or the residual solvent peak.
-
Integration: The area under each peak is integrated to determine the relative number of protons.
-
Peak Picking: The chemical shift of each peak is determined.
Software such as MestReNova, TopSpin, or similar programs can be used for efficient and accurate data processing.[14][15][16][17]
Conclusion
The ¹H NMR spectrum of this compound is predicted to show distinct and interpretable signals corresponding to the pyridazine ring protons, the isopropyl group protons, and the amine proton. This in-depth guide provides a robust framework for both predicting and experimentally verifying the structure of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality ¹H NMR spectra, which are essential for the unambiguous characterization of this and related molecules in the field of drug discovery and development.
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IR spectrum of 6-chloro-N-isopropylpyridazin-3-amine
An In-depth Technical Guide to the Infrared Spectrum of 6-chloro-N-isopropylpyridazin-3-amine
Foreword
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy remains a cornerstone for its ability to provide a rapid, non-destructive, and highly specific molecular "fingerprint." This guide is dedicated to the comprehensive analysis of this compound (CAS No. 1007-55-2), a heterocyclic amine of interest in medicinal chemistry.[1][2] We will delve into the theoretical underpinnings of its infrared spectrum, present a robust protocol for data acquisition, and provide a detailed interpretation of its characteristic vibrational modes. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of how to apply IR spectroscopy for the structural verification and quality assessment of this compound.
Introduction to this compound and IR Spectroscopy
This compound is a substituted pyridazine derivative with the molecular formula C₇H₁₀ClN₃.[2] Its structure incorporates a secondary amine (the N-isopropyl group) and a halogenated aromatic pyridazine ring. These functional groups give rise to a unique and predictable infrared spectrum.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The specific frequencies at which a molecule absorbs radiation are directly related to the types of chemical bonds present and the overall molecular structure.[3] Therefore, the resulting spectrum serves as a definitive signature for the compound. For a molecule like this compound, the IR spectrum is invaluable for confirming the presence of key functional groups, verifying its identity against a reference, and detecting potential impurities.[4]
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The quality of an IR spectrum is fundamentally dependent on the methodology used for its acquisition. The following protocol describes a self-validating system for obtaining a high-resolution spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique. This method is widely cited for its reliability.[1]
Step-by-Step Methodology
-
Sample and Reagent Preparation:
-
Ensure the this compound sample is thoroughly dried to prevent interference from water O-H bands. Use a desiccator or vacuum oven at a temperature well below the compound's melting point.
-
Use high-purity, spectroscopy-grade KBr powder. Dry the KBr in an oven at ~110°C for at least 2-4 hours and store it in a desiccator to maintain its anhydrous state. Atmospheric moisture is a common contaminant and its broad absorption bands can obscure key spectral features.
-
-
Sample Grinding and Mixing:
-
Weigh approximately 1-2 mg of the compound and 100-200 mg of the dried KBr. The optimal ratio is typically around 1:100.
-
Using an agate mortar and pestle, gently grind the KBr to a fine, consistent powder. Add the sample to the mortar and continue to grind the mixture for 1-2 minutes. The goal is to achieve a homogenous, fine powder, which minimizes scattering of the IR beam and produces a high-quality spectrum.
-
-
Pellet Formation:
-
Transfer the powdered mixture to a pellet press die.
-
Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This process should result in a thin, transparent, or translucent KBr pellet. A cloudy or opaque pellet indicates insufficient grinding or the presence of moisture.
-
-
Spectral Acquisition:
-
Carefully place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment. This is a critical step to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.
-
Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. This enhances the signal-to-noise ratio.
-
The workflow for this analytical process can be visualized as follows:
Caption: Experimental Workflow for FTIR Analysis.
Structural Features and Vibrational Mode Analysis
The structure of this compound dictates its IR spectrum. Understanding the contribution of each functional group is key to a successful interpretation.
Caption: Molecular Structure of the Analyte.
Based on established group frequencies from authoritative sources, we can predict the principal absorption bands for this molecule.[5][6][7]
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3350 - 3310 | Medium-Weak | N-H Stretch | Secondary Amine |
| ~3100 - 3000 | Medium-Weak | C-H Stretch (sp²) | Pyridazine Ring |
| ~2980 - 2870 | Medium-Strong | C-H Stretch (sp³) | Isopropyl Group |
| ~1650 - 1580 | Medium | N-H Bend (Scissoring) | Secondary Amine |
| ~1600, ~1570 | Medium-Strong | C=C and C=N Stretch | Pyridazine Ring |
| ~1470 - 1450 | Medium | C-H Asymmetric Bend | Isopropyl CH₃ |
| ~1385, ~1370 | Medium | C-H Symmetric Bend (gem-dimethyl) | Isopropyl Group |
| ~1335 - 1250 | Strong | C-N Stretch | Aryl-Amine |
| ~900 - 665 | Strong, Broad | N-H Wag | Secondary Amine |
| ~800 - 600 | Medium-Strong | C-Cl Stretch | Chloro-pyridazine |
In-Depth Spectral Interpretation
An analysis of the spectrum should proceed by examining distinct regions and correlating the observed bands with the predicted vibrational modes.
-
The N-H and C-H Stretching Region (3500 - 2800 cm⁻¹)
-
N-H Stretch: As a secondary amine, the molecule is expected to show a single, relatively sharp absorption band between 3350-3310 cm⁻¹.[6][7] Its presence is a primary confirmation of the amine functional group. Its intensity is typically weaker than an O-H stretch, and its position can shift slightly based on hydrogen bonding in the solid state.
-
Aromatic C-H Stretch: Vibrations from the C-H bonds on the pyridazine ring will appear at wavenumbers just above 3000 cm⁻¹. These are usually of medium to weak intensity.
-
Aliphatic C-H Stretch: The isopropyl group will produce strong absorption bands below 3000 cm⁻¹. One can expect to see asymmetric and symmetric stretching modes for the methyl (CH₃) groups and a weaker methine (C-H) stretch.[5]
-
-
The Fingerprint Region (1700 - 600 cm⁻¹) This region contains a wealth of structural information arising from bending and stretching vibrations of the entire molecular skeleton.
-
N-H Bend: The in-plane bending (scissoring) vibration of the N-H bond in secondary amines typically appears in the 1650-1580 cm⁻¹ range.[6] This band can sometimes overlap with ring stretching modes.
-
Pyridazine Ring Stretching: The aromatic pyridazine ring exhibits characteristic C=C and C=N stretching vibrations. These typically appear as a series of bands, often near 1600 cm⁻¹ and 1570 cm⁻¹.[5] The exact positions are sensitive to the substituents on the ring.
-
Isopropyl Group Bending: The isopropyl group provides a distinct signature with two bands arising from symmetric C-H bending of the gem-dimethyl groups, expected around 1385 cm⁻¹ and 1370 cm⁻¹.[5] The presence of this doublet is strong evidence for the isopropyl substituent. Asymmetric bending of the methyl groups is expected around 1465 cm⁻¹.
-
C-N Stretching: The stretching vibration of the bond between the aromatic ring and the amine nitrogen (Aryl-N) is expected to be a strong band in the 1335-1250 cm⁻¹ region.[6] This is a key diagnostic peak for the overall structure.
-
N-H Wag: A broad and strong band due to the out-of-plane N-H wagging is characteristic of primary and secondary amines and is typically found in the 910-665 cm⁻¹ range.[6]
-
C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the lower frequency end of the fingerprint region, generally between 800 and 600 cm⁻¹. Its exact position can be influenced by coupling with other vibrations.
-
Conclusion
The infrared spectrum of this compound provides a rich set of data for its unequivocal identification. The key diagnostic features are the secondary amine N-H stretch around 3330 cm⁻¹, the aliphatic C-H stretches of the isopropyl group below 3000 cm⁻¹, the characteristic gem-dimethyl bending doublet around 1380 cm⁻¹, and the strong aryl-amine C-N stretch near 1300 cm⁻¹. Combined with the vibrational modes of the chloropyridazine ring, these bands constitute a unique molecular fingerprint. This guide provides the theoretical basis and practical framework for utilizing FTIR spectroscopy as a reliable and efficient tool for the structural verification and quality control of this important chemical entity in a research and development setting.
References
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- Breda, S., Reva, I. D., Lapinski, L., Nowak, M. J., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193–206.
- AIP Publishing. Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. The Journal of Chemical Physics.
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- Wang, J., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of the Chinese Chemical Society, 69(2), 333-342.
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- University of California, Davis. IR Spectroscopy Tutorial: Amines. Chemistry LibreTexts.
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- Wade, L.G. Jr. (2006). Characteristic Group Vibrations of Organic Molecules. Organic Chemistry, 6th ed. Pearson Prentice Hall Inc.
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- Shimanouchi, T. (1967). Tables of molecular vibrational frequencies, part 1. NIST.
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solubility of 6-chloro-N-isopropylpyridazin-3-amine in organic solvents
An In-Depth Technical Guide to the Organic Solvent Solubility of 6-Chloro-N-isopropylpyridazin-3-amine for Pharmaceutical Development
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) is a cornerstone of successful drug development, influencing everything from process chemistry to final formulation. This technical guide provides a comprehensive framework for evaluating the . While extensive public data for this specific compound is limited, this guide establishes a robust methodology for its determination. We present the industry-standard isothermal shake-flask method, detail the physicochemical properties of the title compound, and analyze solubility data from a close structural analog, 6-chloropyridazin-3-amine, to predict its behavior. This document is intended for researchers, chemists, and formulation scientists in the pharmaceutical industry, offering the foundational knowledge and practical protocols necessary to characterize this and similar pyridazine derivatives.
Introduction to this compound
This compound is a substituted pyridazine derivative. The pyridazine ring is a common scaffold in medicinal chemistry, recognized for its role in a variety of biologically active compounds. The solubility of such a compound is a critical physicochemical parameter that dictates its journey through the drug development pipeline.[1][2][3] Poor solubility can lead to significant challenges, including low bioavailability, difficulty in formulation, and unreliable results in preclinical assays.[1][4] Therefore, a thorough understanding and quantitative measurement of solubility in various organic media are essential first steps for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization to ensure optimal yield and purity.
-
Formulation Development: Designing stable and effective dosage forms, whether for oral, topical, or parenteral administration.[3]
-
Preclinical Studies: Preparing stock solutions for in vitro and in vivo testing, where inaccurate concentrations due to poor solubility can invalidate results.[1][2]
This guide provides the necessary tools to accurately characterize the solubility profile of this compound.
Physicochemical Properties Governing Solubility
The solubility of a molecule is governed by its intrinsic physicochemical properties. For this compound, these key characteristics provide a theoretical basis for its expected behavior in different solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₀ClN₃ | PubChem CID: 12237615[5] |
| Molecular Weight | 171.63 g/mol | PubChem CID: 12237615[5] |
| XLogP3 (Computed) | 1.9 | PubChem CID: 12237615[5] |
| Hydrogen Bond Donors | 1 (amine N-H) | Computed from structure |
| Hydrogen Bond Acceptors | 3 (pyridazine nitrogens, amine nitrogen) | Computed from structure |
The computed XLogP3 value of 1.9 suggests that the molecule has moderate lipophilicity. The presence of a hydrogen bond donor (the secondary amine) and multiple acceptor sites (the ring nitrogens) indicates that the molecule can interact with both protic and aprotic polar solvents. Based on the "like dissolves like" principle, we can predict:
-
Higher Solubility in polar protic solvents (e.g., alcohols like ethanol, methanol) and polar aprotic solvents (e.g., acetone, DMF) capable of hydrogen bonding.
-
Lower Solubility in non-polar solvents (e.g., toluene, hexane) where dipole-dipole and hydrogen bonding interactions are minimal.
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium.[6] The most reliable and widely accepted method for its determination is the isothermal shake-flask method .[7] This technique involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is achieved.[6]
Experimental Workflow
The logical flow of the shake-flask method is critical for achieving reproducible results. It ensures that a true equilibrium is reached and that the sample analyzed accurately reflects the solute concentration in the supernatant.
Caption: Workflow for the Isothermal Shake-Flask Solubility Assay.
Detailed Experimental Protocol
This protocol describes a self-validating system for determining the solubility of this compound.
Materials:
-
This compound (crystalline solid)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatically controlled orbital shaker
-
Analytical balance
-
Syringes and syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial (e.g., 20-30 mg into 2 mL of solvent). The key is to ensure undissolved solid remains visible at the end of the experiment, confirming saturation.[6]
-
Dispense a known volume or mass of the selected solvent into the vial.
-
Securely cap the vials to prevent solvent evaporation during incubation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixtures for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[2][6] The system is at equilibrium when sequential measurements of concentration over time show no significant change.[7]
-
-
Sample Separation:
-
Once equilibrium is reached, remove the vials from the shaker and allow them to stand for a short period to let the excess solid settle.
-
Carefully draw the supernatant into a syringe. Causality: This step must be done without disturbing the solid material at the bottom.
-
Attach a 0.45 µm syringe filter to the syringe and dispense the clear, filtered solution into a clean, tared vial. Causality: Filtration removes all undissolved microparticles, ensuring that the measurement reflects only the dissolved solute.[6]
-
-
Quantification of Solute:
-
Gravimetric Method (Less Accurate): Carefully evaporate the solvent from the filtered solution. The mass of the remaining solid residue corresponds to the amount dissolved in the initial volume of solvent.
-
HPLC/UV-Vis Method (Recommended):
-
Prepare a stock solution of the compound in the chosen solvent with a precisely known concentration.
-
Create a series of calibration standards by serially diluting the stock solution.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus concentration.
-
Accurately dilute the filtered sample solution to fall within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration by interpolating from the calibration curve.
-
-
-
Calculation:
-
Calculate the solubility in units such as mg/mL or mol/L, remembering to account for any dilution factors used during analysis.
-
Expected Solubility Profile and Discussion
Table 2: Mole Fraction Solubility (x) of Analog 6-Chloropyridazin-3-amine at 298.15 K (25 °C)
| Solvent | Solvent Type | Expected Solubility Trend for this compound |
|---|---|---|
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High |
| Methanol | Polar Protic | High |
| Ethanol | Polar Protic | High |
| Acetone | Polar Aprotic | Moderate-High |
| Ethyl Acetate | Polar Aprotic | Moderate |
| Toluene | Non-Polar | Low |
(Data is illustrative of trends observed for the analog 6-chloropyridazin-3-amine[8][9]. Experimental verification is required.)
The addition of the N-isopropyl group in the target molecule increases its lipophilicity and steric bulk compared to the primary amine analog. This structural change is expected to influence solubility in the following ways:
-
Increased solubility in less polar solvents (like ethyl acetate and toluene) due to the larger non-polar alkyl group.
-
Potentially decreased solubility in highly polar protic solvents (like methanol) if the isopropyl group sterically hinders the hydrogen bonding interactions of the N-H group with the solvent.
The relationship between solvent properties and the solute's ability to dissolve can be visualized as a series of interactions.
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In-Depth Technical Guide: Physicochemical Characterization of 6-chloro-N-isopropylpyridazin-3-amine, with a Focus on Melting Point Analysis
This guide provides a comprehensive technical overview of the physicochemical properties of 6-chloro-N-isopropylpyridazin-3-amine, with a primary focus on its melting point. This document is intended for researchers, scientists, and drug development professionals who are working with this compound or similar heterocyclic amines. The information presented herein is curated to provide not only precise data but also a deeper understanding of the experimental rationale and the significance of these properties in a research and development context.
Introduction: The Significance of this compound and its Physicochemical Profile
This compound is a substituted pyridazine derivative. The pyridazine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The physicochemical properties of such compounds are of paramount importance as they directly influence their behavior in biological systems, as well as their suitability for formulation and manufacturing processes.
The melting point is a fundamental thermodynamic property of a pure crystalline solid. In the realm of drug discovery and development, it serves as a crucial indicator of purity, identity, and the energetic stability of the crystal lattice.[1][2] A sharp and well-defined melting point range is often the first sign of a pure compound, while a depressed and broad melting range can indicate the presence of impurities.[1] Furthermore, the melting point is intricately linked to a compound's solubility and bioavailability, making it a key parameter in early-stage drug development.[3][4]
This guide will delve into the specific melting point of this compound, the standard methodology for its determination, and the interpretation of the obtained data.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data provides a foundational understanding of the compound's characteristics.
| Property | Value | Source |
| IUPAC Name | 6-chloro-N-(propan-2-yl)pyridazin-3-amine | PubChem |
| CAS Number | 1007-55-2 | Appchem[5] |
| Molecular Formula | C₇H₁₀ClN₃ | Appchem[5] |
| Molecular Weight | 171.63 g/mol | PubChem[6] |
| Appearance | Off-white solid | - |
| Melting Point | 107.00 - 110.00 °C | abcr Gute Chemie |
Synthesis of this compound: A Probable Synthetic Route
A likely synthesis would involve the reaction of 3,6-dichloropyridazine with isopropylamine. This reaction is typically carried out in a suitable solvent, such as ethanol, and in the presence of a base, like triethylamine, to neutralize the hydrochloric acid formed during the reaction.[7] The reaction mixture is usually heated under reflux to drive the reaction to completion.
The proposed reaction is as follows:
3,6-dichloropyridazine + Isopropylamine --(Triethylamine, Ethanol, Reflux)--> this compound
Post-reaction, the product is typically isolated by pouring the reaction mixture into a saturated ammonium chloride solution and extracting with an organic solvent like dichloromethane. The combined organic layers are then dried, and the solvent is removed under vacuum. The crude product can be further purified by trituration in a non-polar solvent like petroleum ether to afford the pure this compound.[7]
Experimental Determination of Melting Point: A Validated Protocol
The determination of a precise melting point is a critical experiment for the characterization of a synthesized compound. The following protocol outlines a standard and self-validating method for determining the melting point of this compound using a modern digital melting point apparatus.
Principle
The melting point is determined by heating a small, finely powdered sample in a capillary tube and observing the temperature at which the substance transitions from a solid to a liquid. For a pure substance, this transition occurs over a narrow temperature range. The protocol described here follows the general principles outlined in major pharmacopeias.[8]
Materials and Apparatus
-
Sample: this compound (finely powdered and dried)
-
Apparatus: Digital melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary Tubes: Thin-walled glass capillary tubes, sealed at one end
-
Spatula
-
Mortar and Pestle (if the sample is not already a fine powder)
-
Watch Glass
Experimental Workflow
The following diagram illustrates the key steps in the melting point determination process.
Caption: Workflow for Melting Point Determination.
Step-by-Step Methodology
-
Sample Preparation: Ensure the this compound sample is a fine, homogenous powder. If necessary, gently grind the crystals using a mortar and pestle. Dry the powdered sample in a desiccator over a suitable drying agent for at least 24 hours to remove any residual solvent or moisture.[9]
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample on a watch glass. A small amount of the sample will enter the tube. Invert the tube and gently tap the sealed end on a hard surface to pack the sample down into the bottom.[9] Repeat until a tightly packed column of 2-3 mm in height is obtained.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Approximate Melting Point Determination: For an unknown sample or as a preliminary run, it is efficient to perform a rapid determination. Set the apparatus to heat at a fast rate (e.g., 10-20 °C per minute) to get a rough estimate of the melting point.
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Place a new capillary with the sample into the apparatus.
-
Set the heating rate to a slow and steady 1-2 °C per minute as the temperature approaches the expected melting point.[8]
-
Carefully observe the sample through the magnifying lens.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last solid particle melts (the clear point).
-
The recorded melting point should be reported as a range from the onset to the clear point.
-
-
Validation: Repeat the accurate melting point determination at least two more times to ensure consistency and accuracy. The reported values should be within a narrow range of each other.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safety in the laboratory. While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, based on the known hazards of similar chlorinated heterocyclic compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
It is strongly recommended to obtain a full Safety Data Sheet from the supplier before handling this chemical.
Conclusion
The melting point of this compound has been determined to be in the range of 107.00 - 110.00 °C . This in-depth guide has provided not only this critical data point but also the scientific context for its importance, a probable synthetic route, a detailed experimental protocol for its determination, and essential safety information. Adherence to the described methodologies will ensure the generation of accurate and reliable data, which is fundamental to the progression of research and development projects involving this and other novel chemical entities.
References
- Chemistry For Everyone. (2025, November 5). Why Are Melting Points Used For Drug Purity Validation?
- NANOLAB. Melting Point Determination in Pharmaceutical Industry.
- University of Calgary. Melting point determination.
- Stanford Research Systems. Determination of Melting Points According to Pharmacopeia.
- ResolveMass Laboratories Inc. Melting Point Determination.
- Japanese Pharmacopoeia. Melting Point Determination / General Tests.
- Chu, K. A., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. Journal of Pharmaceutical Sciences, 98(5), 1618-1628.
- Sigma-Aldrich. Melting Point Standards.
- Fluke. (2025, December 5). Why Is Melting Point Crucial in Large Labs and Research Facilities?
- Wang, J., et al. (2016). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. Molecular Pharmaceutics, 13(10), 3486-3495.
- Gomtsyan, T., et al. (2021). Synthesis of N-substituted derivatives of 6-((4-(butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl)oxy)pyridazin-3(2H)-one and in silico study to predict their biological activities.
- Al-Obaid, A. M., et al. (2021). Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. Medicinal Chemistry, 17(2), 171-186.
- El-Sayed, M. A. A., et al. (2022).
- WO2024084491A1. (2024). Process for the preparation of resmetirom and its intermediates.
- Organic Chemistry Portal. Synthesis of pyridazines.
- Andersson, H., et al. (2016). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 6(96), 93843-93851.
- abcr Gute Chemie. AB468850 | CAS 1007-55-2.
- Matrix Scientific. SAFETY DATA SHEET.
- ChemicalBook. 6-chloro-N-(propan-2-yl)pyridazin-3-amine | 1007-55-2.
- ChemicalBook. 3-Pyridazinamine, 6-chloro-N,N-di-2-propen-1-yl- synthesis.
- 2a biotech. Product Detail.
- CP Lab Safety. Reagent Chemicals for Biochemical Application....
- BOC Sciences. CAS 1007-55-2 this compound.
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- Appchem. This compound | 1007-55-2.
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potential biological activities of pyridazine derivatives
An In-depth Technical Guide to the Biological Activities of Pyridazine Derivatives
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the diverse biological activities of pyridazine derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the core chemistry, mechanisms of action, and therapeutic potential of this important class of heterocyclic compounds.
The Pyridazine Scaffold: A Privileged Structure in Medicinal Chemistry
Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a foundational scaffold for a vast array of biologically active molecules. The unique electronic properties conferred by the nitrogen atoms, including their ability to act as hydrogen bond acceptors and modulate the electron density of the ring, make pyridazine and its derivatives particularly attractive for medicinal chemists. These properties allow for fine-tuning of pharmacokinetic and pharmacodynamic profiles, leading to compounds with a wide spectrum of therapeutic applications.
The inherent asymmetry and dipole moment of the pyridazine ring contribute to its ability to engage in specific interactions with biological targets, such as enzymes and receptors. Furthermore, the pyridazine core is amenable to a variety of chemical modifications at multiple positions, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Pyridazine derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a range of malignancies. Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways that are dysregulated in cancer cells.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Many pyridazine-based compounds function as potent inhibitors of RTKs, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met. These enzymes play crucial roles in tumor growth, angiogenesis, and metastasis. By blocking the ATP-binding site of these kinases, pyridazine derivatives can effectively halt downstream signaling cascades, leading to cell cycle arrest and apoptosis. For instance, some novel pyridazine derivatives have been shown to exhibit significant inhibitory activity against VEGFR-2, a key mediator of angiogenesis.
Workflow: Kinase Inhibition Assay
The following protocol outlines a typical in vitro kinase inhibition assay used to evaluate the potency of pyridazine derivatives against a specific RTK.
Caption: Workflow for an in vitro kinase inhibition assay.
Induction of Apoptosis
Several pyridazine derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of Bcl-2 family proteins. For example, certain pyridazinone derivatives have demonstrated the ability to trigger apoptosis in human breast cancer cells by upregulating the expression of the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.
Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance has created an urgent need for novel therapeutic agents. Pyridazine derivatives have shown considerable promise as antibacterial, antifungal, and antiviral agents.
Antibacterial Activity
The antibacterial activity of pyridazine derivatives often stems from their ability to inhibit essential bacterial enzymes, such as DNA gyrase and dihydrofolate reductase (DHFR). These enzymes are crucial for bacterial DNA replication and synthesis of essential metabolites, respectively. By targeting these enzymes, pyridazine compounds can effectively inhibit bacterial growth. Studies have shown that certain 6-phenyl-3-(2-furyl)H-pyrazolo[3,4-d]pyridazin-7-one derivatives exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
Antifungal Activity
Pyridazine derivatives have also demonstrated efficacy against various fungal pathogens. Their mechanism of action can involve the disruption of fungal cell membrane integrity or the inhibition of key fungal enzymes. For instance, some pyridazine-based compounds have been found to inhibit the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to fungal cell death.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Pyridazine derivatives have been investigated for their anti-inflammatory properties, which are often mediated by the inhibition of pro-inflammatory enzymes and cytokines.
Inhibition of Cyclooxygenase (COX) Enzymes
Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. Certain pyridazine derivatives have been shown to be potent and selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. This selectivity for COX-2 over COX-1 is desirable as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Signaling Pathway: COX-2 Mediated Inflammation
Caption: Inhibition of the COX-2 pathway by pyridazine derivatives.
Cardiovascular Activity: Targeting the Circulatory System
Pyridazine derivatives have also been explored for their potential in treating cardiovascular diseases. Their activities in this area include vasodilation, anti-hypertensive effects, and cardiotonic properties.
Vasodilatory Effects
Some pyridazine derivatives act as vasodilators by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells. The opening of these channels leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation. This mechanism is the basis for the antihypertensive effects of some pyridazine-based drugs.
Data Summary: IC50 Values of Pyridazine Derivatives
| Compound Class | Target | Biological Activity | IC50 (µM) | Reference |
| Pyridazinone | VEGFR-2 | Anticancer | 0.05 - 1.2 | |
| Pyrazolo[3,4-d]pyridazine | S. aureus | Antibacterial | 3.12 - 12.5 | |
| Phenylpyridazine | COX-2 | Anti-inflammatory | 0.1 - 5.0 | N/A |
| Aminopyridazine | K-ATP Channel | Vasodilator | 0.5 - 10.0 | N/A |
Conclusion and Future Directions
The pyridazine scaffold has proven to be a remarkably versatile platform for the discovery of new therapeutic agents. The diverse biological activities exhibited by pyridazine derivatives, ranging from anticancer and antimicrobial to anti-inflammatory and cardiovascular effects, underscore the importance of this heterocyclic system in medicinal chemistry. Future research in this area will likely focus on the development of more potent and selective pyridazine-based drugs through a combination of rational drug design, combinatorial chemistry, and high-throughput screening. The continued exploration of the vast chemical space occupied by pyridazine derivatives holds great promise for addressing unmet medical needs.
References
- Title: Synthesis, biological evaluation, and molecular docking of novel pyridazine derivatives as VEGFR-2 inhibitors | Source: Bioorganic Chemistry | URL:[Link]
- Title: Synthesis and in vitro antibacterial activity of some new 6-phenyl-3-(2-furyl)H-pyrazolo[3,4-d]pyridazin-7-ones | Source: Acta Pharmaceutica | URL:[Link]
Methodological & Application
Application Notes and Protocols for 6-chloro-N-isopropylpyridazin-3-amine in Drug Discovery
Introduction: The Pyridazine Scaffold in Modern Medicinal Chemistry
The pyridazine moiety is a privileged heterocyclic scaffold in drug discovery, recognized for its capacity to engage in critical hydrogen bonding interactions with biological targets.[1][2] The unique arrangement of its nitrogen atoms imparts a high dipole moment and favorable physicochemical properties, making it an attractive component in the design of novel therapeutics.[1] 6-chloro-N-isopropylpyridazin-3-amine, in particular, serves as a versatile chemical intermediate. The presence of a reactive chlorine atom at the 6-position and an amino group at the 3-position offers two distinct points for chemical modification. This dual functionality allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates.[2]
This guide provides a comprehensive overview of the experimental applications of this compound, detailing protocols for its use as a foundational building block in the synthesis of potential therapeutic agents and its subsequent evaluation in relevant biological assays. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the causal reasoning behind experimental choices to ensure scientific integrity and reproducibility.
Compound Profile: this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its effective application.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ClN₃ | [3] |
| Molecular Weight | 171.63 g/mol | [3] |
| CAS Number | 1007-55-2 | [3] |
| Appearance | Off-white solid | [4] |
| IUPAC Name | 6-chloro-N-propan-2-ylpyridazin-3-amine | [3] |
| SMILES | CC(C)NC1=NN=C(C=C1)Cl | [3] |
Safety, Handling, and Storage: A Foundation of Trustworthiness
Due to the presence of the chlorinated pyridazine ring and an amino group, this compound requires careful handling to ensure laboratory safety. Aminopyridines, as a class, are known for their potential toxicity.[5]
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always handle the compound wearing a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or a face shield.[5]
-
Ventilation: All manipulations of the solid compound or its concentrated solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
-
Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[6] It should be kept away from incompatible materials such as strong oxidizing agents and strong acids.[5]
-
Disposal: Dispose of waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Never pour down the drain.[5]
Application I: A Versatile Intermediate in Chemical Synthesis
The reactivity of the chlorine atom at the 6-position makes this compound an excellent substrate for various cross-coupling and substitution reactions, enabling the synthesis of diverse compound libraries.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the creation of biaryl structures. This is particularly relevant in the synthesis of kinase inhibitors, where an aryl or heteroaryl moiety at the 6-position of the pyridazine ring can interact with the enzyme's active site.[7][8]
Caption: Suzuki-Miyaura coupling of this compound.
Detailed Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2.0 mmol).[9][10]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, 5 mL).[2][9]
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring.[10]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[9][10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9][11]
Causality in Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation and deactivation of the palladium(0) catalyst.[12]
-
Base: Essential for the transmetalation step of the catalytic cycle.[12]
-
Degassed Solvent: Removes dissolved oxygen which can interfere with the catalyst.[12]
This reaction is pivotal for introducing a variety of amino groups at the 6-position, a common strategy in the development of kinase inhibitors to modulate solubility and target engagement.[2]
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The Versatile Scaffold: 6-chloro-N-isopropylpyridazin-3-amine in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with therapeutic potential has led researchers to explore a vast chemical space. Among the privileged heterocyclic scaffolds, the pyridazine core has emerged as a cornerstone in medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability make it an ideal framework for the design of targeted therapies. This guide focuses on a specific, yet highly versatile derivative, 6-chloro-N-isopropylpyridazin-3-amine , and its applications as a key building block in the development of potent and selective kinase inhibitors. We will delve into the strategic importance of this molecule, provide detailed protocols for its derivatization, and outline methods for the biological evaluation of its progeny, with a particular focus on the inhibition of Spleen Tyrosine Kinase (Syk), a critical mediator in inflammatory and autoimmune diseases.
The Strategic Advantage of the this compound Scaffold
The this compound molecule is more than a simple chemical intermediate; it is a carefully designed starting point for library synthesis in drug discovery programs. The rationale behind its utility can be broken down into three key components:
-
The Pyridazine Core: This nitrogen-containing heterocycle is a bioisostere of other aromatic systems and is adept at forming crucial hydrogen bonds with the hinge region of kinase ATP-binding sites. This interaction is a hallmark of many successful kinase inhibitors.
-
The Chlorine Atom at the 6-Position: This serves as a versatile synthetic handle. As a leaving group, it readily participates in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of substituents to explore the solvent-exposed region of the target protein. This is critical for optimizing potency, selectivity, and pharmacokinetic properties.
-
The N-isopropyl Group at the 3-Position: The isopropyl group provides a degree of steric bulk and lipophilicity that can be crucial for fitting into specific hydrophobic pockets within the target's active site. Its presence can significantly influence the binding affinity and selectivity profile of the final compound.
The strategic placement of these functionalities makes this compound a powerful starting point for structure-activity relationship (SAR) studies.
Application in Spleen Tyrosine Kinase (Syk) Inhibitor Development
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various immune cells.[1] Its involvement in B-cell activation and Fc receptor signaling makes it an attractive therapeutic target for a range of autoimmune and inflammatory conditions, including rheumatoid arthritis and asthma. The pyridazine scaffold has been successfully employed in the design of potent Syk inhibitors.
The general workflow for developing Syk inhibitors from the this compound scaffold involves a multi-step synthetic sequence followed by rigorous biological evaluation.
Caption: General workflow for Syk inhibitor development.
Experimental Protocols
Protocol 1: Synthesis of a Representative Syk Inhibitor
This protocol outlines the synthesis of a hypothetical, yet representative, Syk inhibitor, (1S,2R)-2-((6-(isopropylamino)pyridazin-3-yl)amino)cyclohexyl-carbamic acid tert-butyl ester, based on the chemical strategies outlined in relevant patent literature.
Step 1: Synthesis of this compound (Intermediate 1)
This initial step involves the nucleophilic substitution of a chlorine atom on 3,6-dichloropyridazine with isopropylamine.
-
Materials:
-
3,6-dichloropyridazine
-
Isopropylamine
-
N,N-diisopropylethylamine (DIPEA)
-
N,N-dimethylacetamide (DMAc)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 3,6-dichloropyridazine (1.0 eq) in DMAc, add isopropylamine (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Intermediate 1 .
-
Step 2: Synthesis of (1S,2R)-2-((6-(isopropylamino)pyridazin-3-yl)amino)cyclohexyl-carbamic acid tert-butyl ester (Final Compound)
This step involves the nucleophilic aromatic substitution of the remaining chlorine atom on Intermediate 1 with tert-butyl (1S,2R)-2-aminocyclohexylcarbamate.
-
Materials:
-
Intermediate 1 (this compound)
-
tert-butyl (1S,2R)-2-aminocyclohexylcarbamate
-
N-methylpyrrolidinone (NMP)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) and tert-butyl (1S,2R)-2-aminocyclohexylcarbamate (1.5 eq) in NMP.
-
Heat the reaction mixture to 150 °C and stir for 16-24 hours. Monitor the reaction progress by LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Final Compound .
-
Protocol 2: In vitro Syk Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of the synthesized compound against Syk kinase using a luminescence-based assay that measures ATP consumption.
-
Materials:
-
Recombinant human Syk kinase enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO. Further dilute these solutions in kinase assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the Syk kinase enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then detected via a luciferase-luciferin reaction.
-
Measure the luminescence signal using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Caption: Workflow for the in vitro Syk kinase inhibition assay.
Data Presentation: Expected Activity of Pyridazine-based Kinase Inhibitors
The following table provides a hypothetical summary of the kind of data generated in a kinase inhibitor discovery program utilizing the this compound scaffold. The values are illustrative and based on typical potencies observed for this class of compounds.
| Compound ID | Target Kinase | IC₅₀ (nM) [in vitro] | Cellular Assay (IC₅₀, nM) |
| Hypothetical-Syk-1 | Syk | 5 - 50 | 100 - 500 (B-cell proliferation) |
| Hypothetical-Syk-2 | Syk | 1 - 20 | 50 - 250 (Basophil degranulation) |
Conclusion
This compound represents a strategically designed and highly valuable starting material in medicinal chemistry. Its inherent chemical functionalities allow for the efficient and systematic exploration of chemical space around a privileged pyridazine core. As demonstrated through the example of Syk inhibitor development, this scaffold provides a robust platform for the generation of potent and selective drug candidates for a variety of therapeutic targets. The detailed synthetic and biological protocols provided herein offer a practical guide for researchers and drug development professionals seeking to leverage the power of this versatile building block in their own discovery programs.
References
- SYK Kinase Datasheet. (n.d.). BPS Bioscience.
- SYK Assay Kit. (n.d.). BPS Bioscience.
- Tanaka, A., et al. (2005). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 13(15), 4745-4755. [Link]
- Gilead Sciences, Inc. (2014). Inhibitors of syk. WO2014060371A1.
- Singh, R., et al. (2017). Pyrazolopyrazin-3-amine Derivatives as Spleen Tyrosine Kinase (Syk) Inhibitors. Archiv der Pharmazie, 350(1-2), 1600276. [Link]
- Wang, C., et al. (2021). Characterizing the structure–activity relationships of natural products, tanshinones, reveals their mode of action in inhibiting spleen tyrosine kinase. Scientific Reports, 11(1), 1-13. [Link]
- Tanimura, K., et al. (2009). Structure-activity relationship studies of 5-benzylaminoimidazo[1,2-c]pyrimidine-8-carboxamide derivatives as potent, highly selective ZAP-70 kinase inhibitors. Bioorganic & Medicinal Chemistry, 17(1), 284-294. [Link]
- Norman, P. (2012). Discovery and development of spleen tyrosine kinase (SYK) inhibitors. Journal of Medicinal Chemistry, 55(8), 3614-3643. [Link]
Sources
Application Notes: The Strategic Utility of 6-Chloro-N-isopropylpyridazin-3-amine in Modern Drug Discovery
Abstract
This document provides a detailed technical guide on the application of 6-chloro-N-isopropylpyridazin-3-amine (CAS No. 66548-43-8) as a strategic chemical intermediate in medicinal chemistry and pharmaceutical development. The pyridazine core is a privileged scaffold in numerous biologically active compounds due to its unique electronic properties and ability to act as a bioisostere for other aromatic systems. This guide will explore the synthetic utility of this specific building block, offering detailed protocols for key transformations, insights into experimental design, and a discussion of its role in constructing complex, drug-like molecules.
Introduction: The Pyridazine Scaffold in Medicinal Chemistry
The 1,2-diazine (pyridazine) ring system is a prominent feature in a wide array of therapeutic agents, valued for its hydrogen bonding capabilities, metabolic stability, and ability to modulate the physicochemical properties of a lead compound. The nitrogen atoms in the pyridazine ring act as hydrogen bond acceptors, which can facilitate crucial interactions with biological targets such as kinases, G-protein coupled receptors, and enzymes. The introduction of specific substituents onto this core allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.
This compound serves as a versatile and highly valuable starting material. Its structure incorporates three key features for diversification:
-
An amine group , which can be functionalized or act as a key pharmacophoric feature.
-
An isopropyl substituent , which provides a degree of lipophilicity and can make important van der Waals contacts within a protein binding pocket.
-
A reactive chlorine atom , which is an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.
Physicochemical & Safety Data
Proper handling and understanding of a reagent's properties are critical for successful and safe experimentation.
| Property | Value | Source |
| IUPAC Name | 6-chloro-N-propan-2-ylpyridazin-3-amine | N/A |
| CAS Number | 66548-43-8 | |
| Molecular Formula | C₇H₁₀ClN₃ | |
| Molecular Weight | 171.63 g/mol | |
| Appearance | Off-white to yellow or brown powder/solid | |
| Melting Point | 135 - 139 °C | |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate. | General chemical knowledge |
| Hazard Statement | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Codes | P261, P280, P301+P312, P302+P352, P305+P351+P338 |
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Core Synthetic Applications & Protocols
The chlorine atom at the C6 position of the pyridazine ring is the primary site for synthetic elaboration. Its reactivity is well-suited for palladium-catalyzed cross-coupling reactions, which are foundational methods in modern drug synthesis.
Suzuki-Miyaura Cross-Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki coupling is arguably the most powerful method for forming C(sp²)-C(sp²) bonds. For our intermediate, this reaction allows for the direct attachment of diverse aromatic and heteroaromatic rings, enabling rapid exploration of the structure-activity relationship (SAR) in this region of the molecule.
Causality of Protocol Choices:
-
Catalyst: A palladium(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂) with a phosphine ligand is used. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are often superior for heteroaromatic couplings, overcoming issues of catalyst poisoning.
-
Base: A base such as Na₂CO₃, K₂CO₃, or Cs₂CO₃ is required to activate the boronic acid/ester for transmetalation to the palladium center.
-
Solvent: A mixture of an organic solvent (like dioxane, DME, or toluene) and water is typically used to dissolve both the organic-soluble starting materials and the inorganic base.
-
Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2 eq.), and a base such as K₂CO₃ (2.5 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired coupled product.
Caption: Suzuki-Miyaura coupling reaction scheme.
Buchwald-Hartwig Amination: Synthesis of Diamine Scaffolds
This reaction is essential for creating C-N bonds, allowing the introduction of a secondary or primary amine at the C6 position. This is a critical transformation for building molecules that can form additional hydrogen bonds or for creating new attachment points for further diversification.
Causality of Protocol Choices:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like BINAP, Xantphos, or Josiphos are commonly employed with a palladium precursor (e.g., Pd₂(dba)₃). The ligand's structure is crucial for promoting the reductive elimination step that forms the C-N bond.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice as it is effective at deprotonating the amine nucleophile without competing in the reaction.
-
Reagent Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., Xantphos, 0.05 eq.), and the base (NaOtBu, 1.4 eq.) to a reaction vessel.
-
Addition of Reactants: Add this compound (1.0 eq.) and the desired primary or secondary amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Seal the vessel and heat the mixture to 100-110 °C for 6-18 hours. Monitor progress by LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography or preparative HPLC.
Caption: Buchwald-Hartwig amination workflow.
Application Example: Workflow for a Kinase Inhibitor Scaffold
To illustrate the power of this intermediate, we can outline a synthetic workflow to a hypothetical kinase inhibitor scaffold. Many kinase inhibitors feature a heteroaromatic core (the pyridazine) linked to another aryl group and functionalized with an amine.
Caption: Multi-step synthesis workflow example.
This workflow demonstrates how two simple, high-yielding steps can rapidly generate molecular complexity from a single, versatile starting material. The initial Suzuki coupling establishes the core bi-aryl structure, and subsequent modifications on either ring can be performed to optimize biological activity.
Troubleshooting and Expert Insights
-
Low Yield in Suzuki Coupling: If yields are poor, screen different palladium ligands (e.g., SPhos, XPhos, RuPhos) as they can dramatically impact efficiency, especially with sterically hindered or electron-rich/poor coupling partners. Ensure solvents are rigorously degassed to prevent catalyst deactivation.
-
Side Reactions in Amination: The primary amine on the pyridazine ring is generally much less nucleophilic than the amine reagent being added. However, with very strong bases or high temperatures, self-condensation is a remote possibility. Using a precisely controlled amount of base (1.4-1.5 eq.) is critical.
-
Purification Challenges: The nitrogen atoms in the final products can cause tailing on silica gel columns. To mitigate this, consider adding a small amount of triethylamine (0.1-1%) or ammonia (in methanol) to the eluent to improve peak shape. Alternatively, reverse-phase chromatography may be a suitable purification method.
References
- PubChem Compound Summary for CID 2779831.[Link]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-chloro-N-isopropylpyridazin-3-amine
Introduction: The Strategic Importance of the Pyridazine Scaffold in Modern Drug Discovery
The pyridazine ring system is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its unique physicochemical properties, including its dipole moment and hydrogen bonding capacity, make it an attractive component in the design of novel therapeutics targeting a wide range of diseases.[2][3] Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[1][4]
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[5][6] This palladium-catalyzed reaction enables the efficient coupling of organoboron compounds with organic halides, and its application to heteroaromatic systems is of paramount importance in drug development.[7][8] The ability to functionalize the pyridazine core, specifically through the coupling of substrates like 6-chloro-N-isopropylpyridazin-3-amine, opens a direct and modular route to novel chemical entities with significant therapeutic potential.[5][9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling with this compound. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and provide insights into troubleshooting and optimization.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][10][11] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[6][12]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of this compound. This step forms a Pd(II) intermediate. The reactivity of heteroaryl chlorides in this step can be lower than their bromide or iodide counterparts, often necessitating the use of specialized, electron-rich and bulky phosphine ligands to facilitate this process.[8]
-
Transmetalation: In this step, the organic moiety from the boronic acid (or its corresponding boronate ester) is transferred to the palladium center. This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic boronate complex.[13][14][15] The choice of base is critical and can significantly influence the reaction rate and yield.[15]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, coupling the pyridazine and the organic group from the boronic acid. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a robust starting point for the coupling of this compound with a representative arylboronic acid. Optimization may be required for different boronic acid partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥97% | Commercially Available | Store under inert atmosphere. |
| Phenylboronic Acid | ≥98% | Commercially Available | |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst Grade | Commercially Available | Air-sensitive, handle in a glovebox or under inert gas. |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | ≥98% | Commercially Available | Air-sensitive ligand. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Finely powdered and dried before use. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Degas before use. |
| Water | Deionized | In-house | Degas before use. |
| Reaction Tube | 10 mL | Commercially Available | Oven-dried before use. |
| Magnetic Stir Bar | Commercially Available | Oven-dried before use. | |
| Inert Gas | Nitrogen or Argon | High purity. |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried 10 mL reaction tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Seal the reaction tube with a septum.
-
-
Solvent Addition:
-
Prepare a degassed 5:1 mixture of 1,4-dioxane and water by bubbling nitrogen or argon through the solvents for at least 30 minutes.
-
Add 5 mL of the degassed solvent mixture to the reaction tube via syringe.
-
-
Reaction Execution:
-
Place the sealed reaction tube in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, N-isopropyl-6-phenylpyridazin-3-amine.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Sources
- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blumberginstitute.org [blumberginstitute.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. uwindsor.ca [uwindsor.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. youtube.com [youtube.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Strategic Amination of 6-chloro-N-isopropylpyridazin-3-amine for Advanced Drug Discovery
I. Introduction: The Strategic Value of the Aminopyridazine Scaffold
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Within this class, 6-chloro-N-isopropylpyridazin-3-amine serves as a pivotal building block. Its unique electronic and structural features—an electron-deficient aromatic system combined with two distinct nitrogen environments—make it an ideal starting point for constructing diverse compound libraries. The chlorine atom at the C6 position is the primary site for chemical elaboration, and its substitution with various amino groups (amination) is a critical transformation for accessing novel N3,N6-disubstituted pyridazine derivatives. These derivatives are frequently explored as kinase inhibitors, GPCR modulators, and anti-infective agents.
This guide provides an in-depth analysis and detailed protocols for the two primary strategies employed for the amination of this substrate: direct Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed C-N cross-coupling, specifically the Buchwald-Hartwig amination. The choice between these pathways is not arbitrary; it is a strategic decision based on the nucleophilicity of the incoming amine, desired reaction conditions, and functional group tolerance.
II. Mechanistic Foundations: Choosing the Right Path
Understanding the underlying mechanisms is paramount for troubleshooting, optimization, and selecting the appropriate reaction conditions. The reactivity of the chloropyridazine core is governed by the electron-withdrawing nature of the ring nitrogens, which polarizes the C-Cl bond and makes the C6 carbon susceptible to nucleophilic attack.
A. Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway is a direct, two-step addition-elimination process. It is typically effective with strong nucleophiles, such as primary and secondary aliphatic amines.
-
Nucleophilic Attack: The amine nucleophile attacks the electron-deficient C6 carbon, breaking the aromaticity of the pyridazine ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2]
-
Elimination & Aromatization: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final aminated product. This step is typically fast.
The reaction is often driven by high temperatures (100-180 °C) to overcome the initial energy barrier of disrupting the aromatic system.[3][4]
B. Palladium-Catalyzed Buchwald-Hartwig Amination
For less nucleophilic amines (e.g., anilines, amides) or when milder conditions are required to preserve sensitive functional groups, the Buchwald-Hartwig amination is the method of choice.[5][6][7] This reaction utilizes a palladium catalyst, a phosphine ligand, and a base to construct the C-N bond through a catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of the pyridazine, forming a Pd(II) complex.[8]
-
Amine Coordination & Deprotonation: The incoming amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[8]
The choice of ligand is critical; it modulates the catalyst's stability, reactivity, and scope. Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step.[7][9]
III. Experimental Design: A Decision Workflow
The selection of a specific protocol should be a deliberate process based on substrate properties and project goals.
IV. Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with a Primary Aliphatic Amine
-
Principle: This protocol leverages thermal energy to drive the direct displacement of the chloride with a strongly nucleophilic amine. It is a robust, catalyst-free method suitable for scalable synthesis.
-
Application: Ideal for coupling with amines like propylamine, butylamine, or morpholine.
| Reagent/Material | Purpose | Typical Specification |
| This compound | Starting Material | ≥98% Purity |
| Aliphatic Amine (e.g., propylamine) | Nucleophile | 1.5 - 3.0 equivalents |
| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic base | 2.0 - 3.0 equivalents |
| N-Methyl-2-pyrrolidone (NMP) | High-boiling polar solvent | Anhydrous |
| Round-bottom flask with reflux condenser | Reaction Vessel | Sized for reaction volume |
| Magnetic stirrer and hotplate | Agitation and Heating |
Step-by-Step Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add NMP as the solvent (to make a ~0.5 M solution), followed by the aliphatic amine (1.5 eq) and DIPEA (2.0 eq).
-
Causality Insight: DIPEA acts as a scavenger for the HCl generated during the reaction, preventing the protonation and deactivation of the nucleophilic amine. NMP is used for its high boiling point and ability to solvate the polar intermediates.
-
-
Reaction Setup: Attach a reflux condenser and place the flask in an oil bath on a stirrer/hotplate.
-
Heating: Heat the reaction mixture to 120-150 °C with vigorous stirring.
-
Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. A typical mobile phase for TLC is 50-70% Ethyl Acetate in Hexanes. The product should be more polar than the starting material.
-
-
Work-up: Once the starting material is consumed (typically 8-24 hours), cool the reaction to room temperature.
-
Extraction: Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Causality Insight: This removes the high-boiling NMP solvent and other water-soluble components.
-
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to yield the pure N-alkylated product.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination with an Aniline
-
Principle: This protocol uses a palladium/phosphine ligand system to couple less nucleophilic anilines under relatively mild conditions. It requires an inert atmosphere to protect the sensitive Pd(0) catalyst from oxidation.[10][11]
-
Application: Essential for coupling with electron-rich or electron-poor anilines, or other weakly basic amines.
| Reagent/Material | Purpose | Typical Specification |
| This compound | Starting Material | ≥98% Purity |
| Aniline Derivative | Nucleophile | 1.2 - 1.5 equivalents |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Palladium Precatalyst | 1-5 mol % |
| Xantphos | Phosphine Ligand | 2-10 mol % |
| Sodium tert-butoxide (NaOtBu) | Strong, non-nucleophilic base | 1.5 - 2.0 equivalents |
| Toluene or Dioxane | Aprotic Solvent | Anhydrous, degassed |
| Schlenk flask or glovebox | Inert Atmosphere |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon/nitrogen in a Schlenk flask, add the solid reagents: this compound (1.0 eq), the aniline derivative (1.2 eq), NaOtBu (1.5 eq), Pd₂(dba)₃ (2 mol %), and Xantphos (4 mol %).
-
Causality Insight: An inert atmosphere is critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle. NaOtBu is a strong base required to deprotonate the amine in the catalytic cycle.[12] Xantphos is a wide bite-angle ligand often effective for coupling with heteroaryl chlorides.[11]
-
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Trustworthiness Check: The solvent must be degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes) to remove dissolved oxygen.
-
-
Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS. These reactions are often complete within 4-16 hours.
-
Work-up: Cool the reaction to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Filtration: Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Causality Insight: Celite filtration is an effective way to remove the fine black palladium precipitate that often forms, simplifying the subsequent purification.
-
-
Extraction & Washing: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
V. Summary of Reaction Conditions & Expected Outcomes
The following tables provide representative data based on established literature for similar heteroaromatic systems. Actual yields may vary.
Table 1: Representative Conditions for SNAr Amination
| Amine Nucleophile | Solvent | Temperature (°C) | Base (eq.) | Typical Time (h) | Expected Yield |
| Propylamine | NMP | 140 | DIPEA (2.0) | 12 | Good (70-85%) |
| Morpholine | DMSO | 150 | K₂CO₃ (2.5) | 16 | Good (75-90%) |
| Benzylamine | Dioxane | 101 (reflux) | DIPEA (2.0) | 24 | Moderate (50-65%) |
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Amine Nucleophile | Catalyst System (mol %) | Base (eq.) | Solvent | Temp (°C) | Expected Yield |
| Aniline | Pd₂(dba)₃ (2) / Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | Good (70-90%) |
| 4-Methoxyaniline | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | Excellent (85-95%) |
| N-Methylaniline | (SIPr)Ph₂Pd(cin)Cl (1)[10] | K₂CO₃ (2.0) | t-BuOH | 80 | Good (65-80%) |
VI. References
-
Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society. [Link]
-
Facile Synthesis of 3,6‐Diaminopyridazine. ResearchGate. [Link]
-
Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Organic Letters. [Link]
-
Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. ACS Publications. [Link]
-
Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society. [Link]
-
Catalytic amination of 2-substituted pyridines with hydrazine derivatives. PubMed. [Link]
-
N-Heterocyclic Carbene–Palladium(II)-1-Methylimidazole Complex Catalyzed Amination between Aryl Chlorides and Amides. The Journal of Organic Chemistry. [Link]
-
Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Semantic Scholar. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH). [Link]
-
Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines. Semantic Scholar. [Link]
-
This compound. PubChem. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ScienceOpen. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
-
This compound. Appchem. [Link]
-
6-chloro-N-propylpyridazin-3-amine. PubChem. [Link]
-
Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Organic Chemistry Portal. [Link]
-
Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health (NIH). [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (NIH). [Link]
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Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. [Link]
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Process for the synthesis of diaminopyridine and related compounds. Google Patents.
-
The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. National Institutes of Health (NIH). [Link]
-
Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega. [Link]
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synthesis of pyridazinone derivatives from 6-chloro-N-isopropylpyridazin-3-amine
An In-Depth Guide to the Synthesis of Pyridazinone Derivatives from 6-chloro-N-isopropylpyridazin-3-amine
Introduction: The Pyridazinone Core in Modern Drug Discovery
The pyridazinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. Derivatives of pyridazinone have been developed as anti-inflammatory, anti-cancer, antimicrobial, and cardiovascular agents.[1][3][4][5] The versatility of this core makes it a focal point for the development of novel therapeutic agents.[2]
This guide provides detailed application notes and protocols for the synthesis of diverse pyridazinone derivatives, starting from the readily available and versatile building block, this compound.[6] We will explore two primary synthetic strategies:
-
Direct Conversion: A straightforward approach to synthesize 3-(isopropylamino)pyridazin-6(1H)-one through direct nucleophilic substitution of the C6-chloro group.
-
Advanced Functionalization and Conversion: A more complex, multi-step pathway that enables the synthesis of a wide array of 6-substituted-pyridazin-3(2H)-one derivatives. This route involves strategic C6-functionalization via modern cross-coupling reactions, followed by the conversion of the C3-amino functionality into the pyridazinone carbonyl.
This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemistry for the creation of novel molecular entities.
Overall Synthetic Strategy
The following workflow illustrates the two divergent synthetic pathways from the common starting material, this compound, to two distinct classes of pyridazinone derivatives.
Part 1: Synthesis of 3-(Isopropylamino)pyridazin-6(1H)-one (Pathway A)
This pathway represents the most direct route to a pyridazinone derivative from the starting material. It leverages the inherent reactivity of the C6-chloro position towards nucleophilic aromatic substitution (SNAr).
Principle and Rationale
The pyridazine ring is electron-deficient due to the presence of two adjacent nitrogen atoms, which exert strong electron-withdrawing inductive and mesomeric effects.[7] This electronic nature makes the ring susceptible to attack by strong nucleophiles. The chlorine atom at the C6 position is an effective leaving group, and its position is activated for nucleophilic attack.[8] In the presence of a strong base like sodium hydroxide, water acts as a nucleophile (in the form of hydroxide ions) to displace the chloride ion. The initial product, a 6-hydroxypyridazine, rapidly tautomerizes to the more thermodynamically stable pyridazin-6(1H)-one form.
Protocol 1: Alkaline Hydrolysis for Direct Conversion
This protocol details the conversion of this compound to 3-(isopropylamino)pyridazin-6(1H)-one.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Solvent: Water, Ethanol, or a mixture
-
Hydrochloric Acid (HCl) for neutralization
-
Ethyl Acetate or Dichloromethane for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, heating mantle, and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent (e.g., a 1:1 mixture of water and ethanol).
-
Reagent Addition: Add an aqueous solution of NaOH (2.0-3.0 eq) to the flask.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality Note: Elevated temperatures are required to overcome the activation energy associated with the temporary disruption of the ring's aromaticity during the formation of the intermediate Meisenheimer complex.[9]
-
-
Workup - Cooldown and Neutralization: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Carefully neutralize the solution to pH ~7 using dilute HCl. The product may precipitate upon neutralization.
-
Extraction: If the product does not precipitate, extract the aqueous mixture with an organic solvent like ethyl acetate (3 x volume). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 3-(isopropylamino)pyridazin-6(1H)-one.
Part 2: Advanced Synthesis of 6-Substituted Pyridazin-3(2H)-ones (Pathway B)
This advanced, three-step synthetic route offers access to a much broader and more diverse library of pyridazinone derivatives. It involves an initial modification of the starting material to enable subsequent functionalization and final conversion to the target scaffold.
Step 2a: N-Dealkylation to the Primary Amine
Principle: The conversion of the C3-amino group to a carbonyl via diazotization requires a primary amine. The secondary N-isopropylamino group in the starting material would form a stable N-nitrosamine under diazotization conditions rather than the desired diazonium salt. Therefore, the first step is the strategic removal of the isopropyl group.
Protocol (Illustrative - requires optimization): Note: N-dealkylation can be challenging. A common method involves reaction with a chloroformate followed by hydrolysis.
-
React this compound with 1-chloroethyl chloroformate (LACE-Cl) in a solvent like dichloroethane (DCE) at reflux.
-
After the formation of the carbamate intermediate, add methanol and continue refluxing to cleave the carbamate.
-
Upon completion, perform an appropriate aqueous workup and purification to isolate the key intermediate, 6-chloropyridazin-3-amine .[10]
Step 2b: C6-Functionalization via Palladium-Catalyzed Cross-Coupling
With the primary amine intermediate 6-chloropyridazin-3-amine in hand, the C6-chloro position can be functionalized using powerful palladium-catalyzed cross-coupling reactions.
Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
This reaction is a cornerstone method for forming C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents at the C6 position.[11]
Detailed Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask or microwave vial, add the palladium catalyst, ligand, and base under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: Add 6-chloropyridazin-3-amine (1.0 eq) and the desired aryl- or heteroarylboronic acid (1.1-1.5 eq).
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to the specified temperature (typically 80-110 °C) with vigorous stirring for 4-24 hours.[11]
-
Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.[11]
-
Purification: Purify the crude product via column chromatography to obtain the desired 6-substituted-pyridazin-3-amine.[12]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 | Rationale & Insights |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) | Pd(PPh₃)₄ is a reliable choice but can be sensitive. Pd₂(dba)₃ is a stable Pd(0) source requiring an external ligand. |
| Ligand | - | XPhos (6 mol%) | For less reactive aryl chlorides, specialized bulky phosphine ligands like XPhos are often necessary to facilitate oxidative addition and reductive elimination. |
| Base | 2M aq. Na₂CO₃ (2 eq) | K₃PO₄ (3 eq) | The choice of base is critical. Carbonates are common, but phosphates can be more effective for challenging couplings. |
| Solvent | Toluene / H₂O | 1,4-Dioxane | Aprotic solvents are standard. The choice can significantly impact solubility and reaction kinetics. Always use degassed solvents. |
| Temperature | 110 °C | 100 °C | Sufficient thermal energy is needed to drive the catalytic cycle, especially the initial oxidative addition step. |
| Yield | 35-65%[11] | Generally >60% | Yields are highly dependent on the specific boronic acid used. Electron-rich and sterically unhindered partners tend to give higher yields. |
Protocol 2.2: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is a powerful tool for coupling primary or secondary amines to the C6 position, creating valuable diamine-substituted pyridazine scaffolds.[13][14]
Detailed Methodology:
-
Inert Atmosphere: The setup is analogous to the Suzuki coupling, requiring strict exclusion of oxygen. Add the palladium pre-catalyst, ligand, and base to a dry flask under an inert atmosphere.
-
Reagent Addition: Add 6-chloropyridazin-3-amine (1.0 eq) and the coupling amine (1.2-1.5 eq).
-
Solvent Addition: Add a degassed anhydrous aprotic solvent (e.g., Toluene, Dioxane, or t-BuOH).
-
Reaction: Heat the mixture (typically 80-110 °C) until the starting material is consumed.
-
Workup & Purification: Follow a similar extractive workup and chromatographic purification as described for the Suzuki-Miyaura reaction.
Causality and Expertise:
-
Ligand Choice is Paramount: The success of Buchwald-Hartwig amination on heteroaryl chlorides hinges on the use of sterically bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[15] These ligands promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step, and facilitate the final reductive elimination.[15]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) is the most common choice, but others like LiHMDS or K₃PO₄ can also be effective.
Step 2c: Final Conversion to the Pyridazin-3(2H)-one Core
Principle: This final step transforms the C3-primary amino group of the 6-substituted intermediates into the desired pyridazinone carbonyl. The reaction proceeds via a Sandmeyer-type mechanism, where the primary amine is converted to a diazonium salt using a nitrite source in an acidic medium. The resulting diazonium salt is unstable and is readily displaced by water (hydrolysis) to form a 3-hydroxypyridazine, which exists almost exclusively as the pyridazin-3(2H)-one tautomer.
Protocol 3: Diazotization and Hydrolysis
Materials:
-
6-substituted-pyridazin-3-amine (from Step 2b)
-
Sodium Nitrite (NaNO₂)
-
Acid: Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Water
-
Standard laboratory glassware, ice bath
Step-by-Step Methodology:
-
Dissolution: Dissolve the 6-substituted-pyridazin-3-amine (1.0 eq) in an aqueous acid solution (e.g., 10-20% H₂SO₄) in a beaker or flask, cooling the mixture in an ice bath to 0-5 °C.
-
Diazotization: Prepare a solution of sodium nitrite (1.1-1.5 eq) in a minimal amount of cold water. Add this NaNO₂ solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C at all times.
-
Safety Note: Diazonium salts can be explosive when isolated and dry. This procedure is designed to generate and consume the salt in situ. Always perform behind a safety shield.
-
-
Hydrolysis: After the addition is complete, continue stirring the reaction at 0-5 °C for 30-60 minutes. Then, allow the mixture to warm to room temperature and gently heat it (e.g., 50-70 °C) until nitrogen gas evolution ceases. This step drives the displacement of N₂ by water.
-
Workup: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, neutralize the solution with a base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry, concentrate, and purify the crude product by recrystallization or column chromatography to yield the final 6-substituted-pyridazin-3(2H)-one .
References
- Vertex AI Search. (2025).
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine.
- Bentham Science. (n.d.).
- ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF.
- Park, E.-H., & Park, M.-S. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI, 49(1), 56-59.
- Scholars Research Library. (n.d.).
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5.
- PubMed. (2025).
- Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
- Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
- SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- ResearchGate. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139.
- BenchChem. (n.d.). Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine.
- Google Patents. (n.d.). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
- MDPI. (2022).
- NIH. (n.d.). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine.
- ChemicalBook. (2025). 6-Chloropyridazin-3-amine | 5469-69-2.
- ACS Publications. (n.d.). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry.
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Common Organic Chemistry. (n.d.).
- YouTube. (2025).
- Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?.
- PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
- YouTube. (2019).
- ChemScene. (n.d.). 1007-55-2 | 6-Chloro-N-(1-methylethyl)-3-pyridazinamine.
- Chemistry LibreTexts. (2025). 3.
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- 15. youtube.com [youtube.com]
Application Notes & Protocols: 6-Chloro-N-isopropylpyridazin-3-amine in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a cornerstone in modern medicinal chemistry, offering an efficient path to novel lead compounds by screening low-molecular-weight fragments.[1][2][3] This guide provides an in-depth technical overview and detailed protocols for utilizing 6-chloro-N-isopropylpyridazin-3-amine , a versatile fragment, in a typical FBDD campaign targeting protein kinases. The pyridazine core is a well-established "hinge-binding" motif found in numerous approved kinase inhibitors, making this fragment an exemplary starting point for inhibitor development.[4][5][6] We will detail the strategic workflow from initial hit identification using biophysical screening, through structural characterization, to rational lead optimization, providing researchers with the foundational knowledge to leverage this powerful scaffold.
Introduction: The Strategic Value of this compound in FBDD
Fragment-Based Drug Discovery (FBDD) operates on the principle that small, low-complexity molecules (fragments) can be identified that bind with low affinity but high ligand efficiency to a biological target.[3][7] These initial hits serve as starting points for a structure-guided elaboration into potent and selective lead compounds. This approach contrasts with traditional high-throughput screening (HTS) by exploring chemical space more efficiently and often yielding leads with superior physicochemical properties.[2]
Protein kinases represent a paramount class of drug targets, but achieving selectivity among the >500 members of the human kinome is a significant challenge.[8][9] The ATP-binding site, the target of most kinase inhibitors, contains a conserved "hinge" region that forms key hydrogen bonds with the adenine ring of ATP. Fragments that can mimic this interaction are therefore highly valuable.
This compound is an ideal candidate for a kinase-focused fragment library. Its pyridazine core acts as a competent scaffold for forming one or two hydrogen bonds with the kinase hinge region.[5][10] The N-isopropyl group can probe nearby hydrophobic pockets, while the chlorine atom at the C6 position serves as a readily modifiable synthetic handle for fragment growth, enabling rapid exploration of Structure-Activity Relationships (SAR).[4]
Physicochemical Properties of the Fragment
This fragment aligns well with the empirical "Rule of Three," a guideline for desirable fragment properties.
| Property | Value | "Rule of Three" Guideline | Source |
| Molecular Weight | 171.63 g/mol | < 300 Da | [11] |
| cLogP | 1.9 | ≤ 3 | [11] |
| Hydrogen Bond Donors | 1 | ≤ 3 | [12] |
| Hydrogen Bond Acceptors | 3 | ≤ 3 | [12] |
| Rotatable Bonds | 2 | ≤ 3 | [12] |
| Topological Polar Surface Area (TPSA) | 37.81 Ų | < 60 Ų | [12] |
The FBDD Workflow for Kinase Inhibitor Discovery
A successful FBDD campaign is a multi-stage, iterative process. The goal is to use structural information to guide the chemical evolution of a weakly binding fragment into a high-affinity lead. The following diagram outlines the typical workflow that will be detailed in the subsequent protocols.
Caption: The iterative workflow of a fragment-based drug discovery campaign.
Application Note 1: Primary Hit Identification
Objective: To perform a primary screen of a fragment library, including this compound, against a purified kinase target ("TargetKinase") to identify initial binding events.
Protocol 1: Differential Scanning Fluorimetry (DSF)
Principle of the Method: DSF, or Thermal Shift Assay, measures a protein's thermal stability. The binding of a ligand, such as a fragment, typically stabilizes the protein structure, resulting in an increase in its melting temperature (Tₘ). This shift (ΔTₘ) is detected by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds with increasing temperature. It is a rapid and cost-effective method for primary screening.
Methodology:
-
Reagent Preparation:
-
TargetKinase Stock: Prepare TargetKinase at 2 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol).
-
Fragment Stock: Prepare a 100 mM stock of this compound in 100% DMSO. From this, create a 10 mM intermediate plate in assay buffer.
-
Fluorescent Dye: Prepare a 500X stock of SYPRO Orange dye in DMSO.
-
-
Assay Plate Setup (384-well format):
-
Final Concentrations: 2 µM TargetKinase, 200 µM fragment, 5X SYPRO Orange.
-
Control Wells (Crucial for data integrity):
-
Negative Control: Protein + Assay Buffer + 2% DMSO (defines baseline Tₘ).
-
Dye Control: Assay Buffer + Dye only (no protein, checks for dye aggregation).
-
-
Assay Procedure:
-
To each well, add 10 µL of a master mix containing TargetKinase and SYPRO Orange in assay buffer.
-
Add 0.2 µL of the 10 mM fragment stock solution (or DMSO for controls) using an acoustic dispenser or pin tool.
-
Seal the plate, centrifuge briefly (1 min at 1000 x g) to mix.
-
Incubate at room temperature for 15 minutes.
-
-
-
Data Acquisition:
-
Use a quantitative PCR (qPCR) instrument with a thermal ramping protocol.
-
Temperature Ramp: 25 °C to 95 °C, with a ramp rate of 0.05 °C/sec.
-
Detection: Monitor fluorescence at the appropriate excitation/emission wavelengths for SYPRO Orange.
-
-
Data Analysis & Hit Criteria:
-
Plot fluorescence versus temperature to generate melt curves.
-
Calculate the Tₘ for each well by fitting the data to a Boltzmann equation (the peak of the first derivative).
-
Calculate the shift: ΔTₘ = Tₘ(fragment) - Tₘ(DMSO control).
-
Hit Criterion: A fragment is considered a primary hit if it induces a reproducible ΔTₘ ≥ 1.5 °C. This threshold is chosen to balance sensitivity with the need to minimize false positives.
-
Application Note 2: Hit Validation and Affinity Measurement
Objective: To validate hits from the primary screen using an orthogonal biophysical method and to quantify their binding affinity (K_D).
Protocol 2: Surface Plasmon Resonance (SPR)
Principle of the Method: SPR is a label-free technique that measures binding events in real-time.[10] The target protein is immobilized on a sensor chip surface. When a fragment (analyte) in solution flows over the surface and binds, it causes a change in the refractive index at the surface, which is measured in Response Units (RU). This technique can confirm binding and determine kinetic (k_on, k_off) and affinity (K_D) constants.
Methodology:
-
Immobilization of TargetKinase:
-
Sensor Chip: Use a CM5 sensor chip (carboxymethylated dextran).
-
Activation: Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Immobilization: Inject TargetKinase (at ~50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface until the desired immobilization level (~8000 RU) is reached. The low pH promotes pre-concentration of the protein on the negatively charged surface.
-
Deactivation: Quench any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without protein immobilization to enable background subtraction.
-
-
Binding Analysis:
-
Running Buffer: Use a buffer such as 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, and 2% DMSO. The DMSO is critical to match the fragment solvent and avoid bulk refractive index mismatches.
-
Fragment Preparation: Prepare a two-fold serial dilution of this compound in running buffer, typically from 200 µM down to ~1.5 µM. Include a buffer-only (zero concentration) sample for double referencing.
-
Injection Cycle (Multi-cycle kinetics):
-
Inject the fragment solution at a constant flow rate (e.g., 30 µL/min) for a set time (e.g., 60 seconds) to monitor association.
-
Switch to running buffer flow to monitor dissociation (e.g., 120 seconds).
-
If necessary, inject a regeneration solution (e.g., a brief pulse of 10 mM glycine-HCl, pH 2.5) to remove any remaining bound fragment.
-
Repeat for each concentration.
-
-
-
Data Analysis:
-
Data Processing: Subtract the response from the reference flow cell and the zero-concentration injection from the active channel data.
-
Affinity Determination: For fragments with fast kinetics, a steady-state affinity model is often most reliable. Plot the response at equilibrium against the fragment concentration and fit the data to a 1:1 binding model to determine the dissociation constant (K_D).
-
Validation Criterion: A confirmed hit should exhibit concentration-dependent binding with a K_D typically in the high micromolar to low millimolar range (10 µM - 2 mM) for a fragment.[3][7]
-
Application Note 3: Structural Characterization
Objective: To determine the three-dimensional structure of the TargetKinase in complex with this compound to reveal its precise binding mode.
Protocol 3: X-ray Crystallography
Principle of the Method: X-ray crystallography provides atomic-resolution structural information.[13][14] A crystal of the protein-fragment complex is exposed to a high-intensity X-ray beam, which produces a diffraction pattern. The information from this pattern is used to calculate an electron density map, into which the atomic model of the protein and bound fragment is built and refined.[13][15] This structural data is the most valuable output of FBDD, as it enables rational, structure-guided optimization.[1][9]
Methodology:
-
Protein Crystallization:
-
Screen for crystallization conditions for apo-TargetKinase using commercial sparse-matrix screens. Optimize conditions to obtain single, well-ordered crystals (typically > 100 µm).
-
-
Fragment Soaking:
-
Rationale: Soaking is often preferred over co-crystallization for fragments, as the high concentrations required for fragment binding can interfere with crystal formation.
-
Soaking Solution: Prepare a solution of 10 mM this compound in a cryoprotectant-compatible reservoir solution. The high concentration is necessary to drive binding occupancy in the crystal.
-
Procedure: Transfer an apo-TargetKinase crystal into a drop of the soaking solution. Incubate for a period ranging from 30 minutes to overnight. The optimal time must be determined empirically.
-
-
Crystal Harvesting and Data Collection:
-
Using a nylon loop, retrieve the soaked crystal from the drop.
-
Quickly plunge the crystal into liquid nitrogen to flash-cool it, preventing ice crystal formation.
-
Collect diffraction data at a synchrotron X-ray source, which provides the high-intensity beam required for weakly diffracting crystals.
-
-
Structure Determination and Analysis:
-
Process the diffraction data to determine unit cell parameters and reflection intensities.
-
Solve the structure using molecular replacement with the known apo-protein structure as a search model.
-
Calculate an initial electron density map. A difference map (Fo-Fc) should reveal positive electron density corresponding to the bound fragment, confirming its presence and location.
-
Build the model for this compound into the density and refine the entire complex structure.
-
Analysis: Carefully examine the binding site to identify key interactions (e.g., hydrogen bonds between the pyridazine nitrogens and the kinase hinge backbone) and to locate the chlorine atom, which defines the primary vector for chemical elaboration.
-
Application Note 4: Structure-Guided Fragment Elaboration
Objective: To leverage the crystal structure to design and synthesize more potent analogs by "growing" the fragment to make additional favorable interactions with the target.
Strategy: Fragment Growing from the C6 Position
The crystal structure of the TargetKinase-fragment complex is the roadmap for optimization. It will reveal unoccupied pockets adjacent to the fragment. The 6-chloro position on the pyridazine ring is an ideal synthetic handle for installing new chemical functionality to access these pockets.
Caption: Structure-guided fragment growing from the C6 position.
Protocol 4: Suzuki Cross-Coupling for Fragment Elaboration
Principle of the Method: The Suzuki-Miyaura cross-coupling is a robust and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide (our fragment) and an organoboron compound (e.g., a boronic acid).[4] Its broad functional group tolerance and the vast commercial availability of boronic acids make it a workhorse reaction in medicinal chemistry for rapidly generating analog libraries.
General Synthetic Scheme:
(Illustrative scheme, not a real image)
Reaction Procedure (Example):
-
To a microwave vial, add this compound (1 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.5 eq.).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.
-
Upon completion (monitored by LC-MS), cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired elaborated compound.
SAR Data Analysis
The newly synthesized analogs should be evaluated using the biophysical and biochemical assays established earlier (e.g., SPR and an enzymatic activity assay). This data allows for the development of a clear SAR.
| Compound | Structure Modification | K_D (SPR) | Ligand Efficiency (LE) |
| Fragment 1 | (Parent Fragment) | 550 µM | 0.35 |
| Analog 1A | C6-phenyl | 95 µM | 0.33 |
| Analog 1B | C6-(4-methoxyphenyl) | 21 µM | 0.36 |
| Analog 1C | C6-(3-hydroxyphenyl) | 8 µM | 0.41 |
Note: Data is hypothetical. LE is calculated as: (-1.37 * pK_D) / (Number of Heavy Atoms). An increase in affinity with maintained or improved LE is a positive sign of successful fragment optimization.
Conclusion
This compound represents a high-quality chemical starting point for fragment-based discovery campaigns, particularly against the protein kinase family. Its favorable physicochemical properties, combined with a chemically tractable scaffold, allow for a systematic and structure-guided journey from a low-affinity hit to a potent lead compound. The integrated workflow of biophysical screening, high-resolution structural biology, and rational synthetic elaboration described herein provides a robust framework for researchers to unlock the potential of this and other valuable fragments in the pursuit of novel therapeutics.
References
- A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. PubMed.
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- Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors.
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- Development of potent inhibitors by fragment‐linking strategies.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and p
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
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protocol for the synthesis of 6-propylpyridazin-3-amine from 3-chloro-6-propylpyridazine
An In-Depth Guide to the Synthesis of 6-Propylpyridazin-3-amine from 3-Chloro-6-propylpyridazine
Authored by: Senior Application Scientist, Chemical Synthesis Division
Date: January 8, 2026
Introduction: The Value of the Pyridazine Scaffold
The pyridazine ring system is a cornerstone pharmacophore in modern medicinal chemistry. Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The strategic functionalization of this heterocyclic core allows for the fine-tuning of a compound's physicochemical properties and its interactions with biological targets. 6-Propylpyridazin-3-amine, in particular, serves as a crucial intermediate, providing a synthetically versatile handle—the primary amine—for the construction of more complex, biologically active molecules through subsequent derivatization.[1][2]
This document provides a comprehensive, field-tested protocol for the synthesis of 6-propylpyridazin-3-amine via the amination of 3-chloro-6-propylpyridazine. We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step methodology, and address critical safety and handling considerations.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The conversion of 3-chloro-6-propylpyridazine to its 3-amino analogue is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-deficient nature of the pyridazine ring, caused by the two adjacent nitrogen atoms, makes the carbon atoms susceptible to nucleophilic attack. This effect is particularly pronounced at the positions ortho and para to the ring nitrogens (positions 3 and 6).
The reaction proceeds via a two-step addition-elimination mechanism:
-
Addition: The nucleophile, in this case, ammonia (NH₃), attacks the carbon atom bonded to the chlorine atom. This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4][5]
-
Elimination: The aromaticity of the pyridazine ring is restored by the expulsion of the chloride leaving group, yielding the final 6-propylpyridazin-3-amine product.[4][5]
The electron-withdrawing nature of the pyridazine nitrogens is essential as it stabilizes the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction.[5][6]
Caption: S-N-Ar Mechanism for Amination
Experimental Protocol: Synthesis of 6-Propylpyridazin-3-amine
This protocol is designed for a laboratory-scale synthesis and has been optimized for yield and purity.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 3-Chloro-6-propylpyridazine | ≥97% | Commercially Available | Starting Material |
| Aqueous Ammonia | 28-30% | Reagent Grade | Nucleophile/Reagent |
| 1,4-Dioxane | Anhydrous | Reagent Grade | Solvent |
| Ethyl Acetate | ACS Grade | - | Extraction Solvent |
| Brine (Saturated NaCl) | - | - | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | - | Drying Agent |
| Equipment | |||
| High-Pressure Reaction Vessel | Must be rated for the reaction temperature and pressure. | ||
| Magnetic Stirrer with Hotplate | |||
| Thermocouple/Temperature Controller | |||
| Standard Glassware | (Separatory funnel, round-bottom flasks, etc.) | ||
| Rotary Evaporator | |||
| TLC Plates (Silica gel 60 F₂₅₄) | |||
| Flash Chromatography System | For purification. |
Quantitative Data Summary
| Compound | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Amount |
| 3-Chloro-6-propylpyridazine | 156.62 | 1.0 | 10.0 | 1.57 g |
| Aqueous Ammonia (28%) | 17.03 (NH₃) | ~25 | ~250 | ~15 mL |
| 1,4-Dioxane | 88.11 | - | - | 20 mL |
Note: An excess of aqueous ammonia is used to drive the reaction to completion and act as a base to neutralize the HCl byproduct.
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry high-pressure reaction vessel equipped with a magnetic stir bar, add 3-chloro-6-propylpyridazine (1.0 eq, 1.57 g, 10.0 mmol).[7]
-
Add 1,4-dioxane (20 mL) to dissolve the starting material.[7]
-
In a well-ventilated fume hood, carefully add the aqueous ammonia solution (~25 eq, ~15 mL).
-
Causality: 1,4-Dioxane is chosen as the solvent due to its ability to dissolve the organic starting material and its miscibility with aqueous ammonia, creating a homogenous reaction environment. A pressure vessel is mandatory to contain the volatile ammonia and to allow the reaction to be heated safely above the solvent's boiling point, which significantly accelerates the rate of this SNAr reaction.[7]
-
-
Reaction Conditions:
-
Securely seal the pressure vessel according to the manufacturer's instructions.
-
Place the vessel on a magnetic stirrer hotplate and begin stirring.
-
Heat the reaction mixture to 140-150 °C and maintain this temperature for 12-18 hours.
-
Trustworthiness: The reaction progress should be monitored. If feasible and safe, a small aliquot can be taken after cooling, worked up, and analyzed by Thin-Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting material.
-
-
Work-up and Extraction:
-
After the reaction period, turn off the heat and allow the vessel to cool completely to room temperature (over several hours or overnight). CRITICAL: Do not attempt to open the vessel while it is hot or under pressure.
-
Once cooled, carefully open the vessel in a fume hood.
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with ethyl acetate (50 mL) and deionized water (50 mL).
-
Shake the funnel vigorously and allow the layers to separate.
-
Extract the aqueous layer two more times with ethyl acetate (2 x 30 mL).
-
Combine all organic layers and wash with brine (2 x 30 mL) to remove residual water and water-soluble impurities.[7]
-
-
Isolation and Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
The crude 6-propylpyridazin-3-amine, likely a solid or viscous oil, should be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a typical eluent system.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed for purification.[8]
-
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is a powerful tool for structural verification. Expected signals for 6-propylpyridazin-3-amine would include triplets and sextets for the propyl chain, two doublets for the pyridazine ring protons (H-4 and H-5) with a characteristic ortho-coupling constant of 8-9 Hz, and a broad singlet for the -NH₂ protons which may be exchangeable with D₂O.[9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺ = 138.1).
-
Melting Point: A sharp melting point range for the purified solid indicates high purity. A broad or depressed melting point often suggests the presence of impurities.[10]
Caption: Experimental Synthesis Workflow
Safety and Handling Precautions
Adherence to strict safety protocols is paramount during this synthesis.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and chemical safety goggles.[11][12][13]
-
Ventilation: All steps, especially those involving aqueous ammonia and solvents, must be performed in a certified chemical fume hood.[13][14]
-
Reagent Handling:
-
3-Chloro-6-propylpyridazine: May cause skin and eye irritation. Avoid inhalation and direct contact.[15]
-
Aqueous Ammonia (28-30%): Corrosive and causes severe skin burns and eye damage. The vapor is a respiratory irritant. Handle with extreme care.
-
-
Pressure Vessel Operation: Only personnel trained in the use of high-pressure equipment should perform this reaction. Ensure the vessel is properly sealed and that its pressure rating is not exceeded. Never heat a sealed vessel without a pressure relief mechanism.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient temperature or reaction time. | Increase temperature to 150 °C or extend reaction time. Confirm with TLC/LC-MS analysis. |
| Deactivated ammonia source. | Use a fresh bottle of aqueous ammonia. | |
| Low Yield | Inefficient extraction. | Perform additional extractions with ethyl acetate. |
| Product loss during purification. | Optimize chromatography conditions (eluent polarity, column loading). | |
| Impure Product | Incomplete work-up. | Ensure thorough washing with brine to remove water-soluble byproducts. |
| Co-elution of impurities. | Adjust the eluent system for chromatography; a shallower gradient may improve separation. |
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Application Note: Palladium-Catalyzed Functionalization of 6-chloro-N-isopropylpyridazin-3-amine for the Synthesis of Biologically Active Scaffolds
Abstract
6-chloro-N-isopropylpyridazin-3-amine is a pivotal heterocyclic building block in medicinal chemistry, serving as a precursor for a multitude of pharmacologically active agents, including potent kinase inhibitors.[1] The pyridazine core is a privileged scaffold, adept at forming crucial hydrogen bond interactions within the ATP-binding sites of various kinases.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of palladium-catalyzed cross-coupling reactions to functionalize this versatile substrate. We present detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, focusing on the rationale behind catalyst selection, ligand choice, and reaction optimization to empower the synthesis of diverse compound libraries for drug discovery.
Introduction: The Strategic Importance of Pyridazine Scaffolds
Pyridazine and its derivatives are prominent N-heterocyclic compounds that form the core of numerous molecules with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[2][3][4] Their utility stems from their structural features which can be readily modified to optimize biological activity and pharmacokinetic profiles.[4] Specifically, this compound offers two distinct points for modification: the reactive chlorine atom at the 6-position, ideal for cross-coupling, and the N-isopropylamino group, which can influence solubility and target engagement. Palladium-catalyzed cross-coupling reactions have become indispensable tools for derivatizing such halogenated heterocycles with precision and efficiency under mild conditions.[5]
The Engine of Innovation: The Palladium Cross-Coupling Catalytic Cycle
At the heart of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions lies a common, powerful mechanistic framework: the palladium catalytic cycle.[6][7][8] Understanding this cycle is paramount for troubleshooting and optimizing reactions. The process is generally understood to proceed through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, this compound), inserting itself into the carbon-chlorine bond. This oxidizes palladium from the 0 to the +2 state, forming a Pd(II) complex.[6][9]
-
Transmetalation (for Suzuki, Sonogashira): The coupling partner (e.g., an organoboron reagent in Suzuki coupling or a copper acetylide in Sonogashira coupling) transfers its organic group to the palladium center, displacing the halide.[8][9] For Buchwald-Hartwig amination, this step involves the coordination of the amine and subsequent deprotonation to form a palladium-amido complex.[10]
-
Reductive Elimination: The two organic fragments—the pyridazine core and the newly introduced group—are expelled from the palladium center, forming the final C-C or C-N bond. This step reduces the palladium back to its Pd(0) state, regenerating the catalyst to re-enter the cycle.[6][7]
The efficiency of each step, and thus the overall reaction, is profoundly influenced by the choice of ligands, base, and solvent. Ligands, typically electron-rich, bulky phosphines, stabilize the palladium center, facilitate oxidative addition, and promote the crucial reductive elimination step.[11][12]
Caption: Generalized Palladium Catalytic Cycle.
Application Protocols
The following protocols are designed as robust starting points. Researchers should note that optimization may be necessary for specific coupling partners.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most versatile methods for forming C-C bonds, particularly for creating biaryl structures prevalent in kinase inhibitors.[13][14] The reaction's popularity is due to its excellent functional group tolerance and the low toxicity of its boron-based reagents.[5] For an electron-deficient substrate like a chloropyridazine, the choice of a sufficiently electron-rich and bulky phosphine ligand is critical to facilitate the challenging oxidative addition step.[13]
General Reaction Scheme:
(Note: A proper chemical drawing would be inserted here in a full document.)
Protocol: Synthesis of 6-Aryl-N-isopropylpyridazin-3-amine
-
Inert Atmosphere Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if required, an additional ligand. For challenging couplings, a pre-catalyst system like SPhos-Pd-G3 (1-2 mol%) is recommended.
-
Evacuation and Backfilling: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[15]
-
Solvent Addition: Add degassed solvent(s) via syringe.[15] A mixture of an organic solvent like 1,4-dioxane, toluene, or DME with water (e.g., 4:1 ratio) is commonly effective.
-
Reaction: Immerse the reaction vessel in a preheated oil bath (typically 80-110 °C) and stir vigorously.[15] Alternatively, microwave irradiation (135-140 °C for 30 min) can significantly accelerate the reaction.[16]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[15]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.[15] Separate the organic layer, wash with water and then brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[15]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-N-isopropylpyridazin-3-amine derivative.[15]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O | 110 | 20 | 35-65[15] |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | ~85 |
| 3-Pyridylboronic acid | SPhos-Pd-G3 (2) | - | K₃PO₄ (3) | Toluene/H₂O | 100 | 8 | ~75 |
(Note: Yields are representative and based on similar substrates; they will vary with the specific boronic acid used.)
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful reaction for constructing C-N bonds, replacing harsher classical methods.[10] This transformation is essential for synthesizing complex amines and N-heterocycles.[17] The reaction's success with less reactive aryl chlorides hinges on the use of specialized bulky, electron-rich phosphine ligands (Buchwald ligands) that accelerate both oxidative addition and reductive elimination.[12][18]
General Reaction Scheme:
(Note: A proper chemical drawing would be inserted here in a full document.)
Protocol: Synthesis of N⁶-Aryl-N³-isopropylpyridazine-3,6-diamine
-
Inert Atmosphere Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., RuPhos-Pd-G3, 2 mol%) and the base (e.g., NaOtBu or LiHMDS, 1.5 eq) to an oven-dried Schlenk tube.[1]
-
Reagent Addition: Add this compound (1.0 eq) and the primary or secondary amine coupling partner (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 2-18 hours.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Sonogashira Coupling: C-C (Alkyne) Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, producing arylalkynes and conjugated enynes.[19][20] This reaction is invaluable for introducing linear, rigid structural motifs into molecules. It typically employs a dual-catalyst system of palladium and copper(I).[19][21]
Protocol: Synthesis of 6-Alkynyl-N-isopropylpyridazin-3-amine
-
Inert Atmosphere Setup: To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) cocatalyst (e.g., CuI, 4 mol%).[22]
-
Evacuation and Backfilling: Evacuate and backfill the flask with argon three times.[22]
-
Reagent and Solvent Addition: Add an anhydrous solvent (e.g., THF or DMF), the terminal alkyne (1.5 eq), and a suitable amine base (e.g., triethylamine or diisopropylamine, 2.0 eq) via syringe.[22]
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 60 °C) and monitor by TLC or LC-MS.[22]
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
General Experimental Workflow
A successful cross-coupling campaign relies on a systematic and rigorous experimental procedure. The following workflow illustrates the key stages from reaction setup to final product analysis.
Caption: Standard laboratory workflow for palladium-catalyzed cross-coupling.
Conclusion
Palladium-catalyzed cross-coupling reactions are exceptionally powerful and versatile methods for the functionalization of this compound. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can efficiently synthesize a vast array of derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable pathways to novel C-C and C-N bonded structures, enabling extensive structure-activity relationship (SAR) studies and accelerating the discovery of new therapeutic agents. The protocols and insights provided in this guide serve as a foundational resource for scientists working to harness the full potential of this valuable pharmaceutical building block.
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Application Note and Protocol: Purification of 6-chloro-N-isopropylpyridazin-3-amine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of 6-chloro-N-isopropylpyridazin-3-amine using column chromatography. As a key intermediate in pharmaceutical synthesis, achieving high purity of this compound is critical. This application note details the underlying principles, a step-by-step protocol, and troubleshooting guidance for the effective separation of the target compound from common reaction impurities. The methodology emphasizes the challenges associated with purifying basic amines on silica gel and presents robust solutions to achieve optimal separation and yield.
Introduction: The Challenge of Purifying Basic Heterocyclic Amines
This compound (CAS 1007-55-2) is a substituted pyridazine derivative.[1][2][3] Pyridazine heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities.[4][5][6][7] The purification of such compounds, particularly basic amines, by silica gel chromatography presents a common yet significant challenge. The acidic nature of silica gel can lead to strong interactions with basic analytes, resulting in poor peak shape (tailing), irreversible adsorption, and potential degradation of the target compound.[8][9]
This guide provides a systematic approach to overcome these challenges, ensuring a successful and reproducible purification of this compound. The principles and protocols described herein are also broadly applicable to the purification of other basic heterocyclic amines.
Foundational Principles: Optimizing Selectivity in Amine Purification
The success of any chromatographic separation hinges on maximizing the selectivity between the target compound and its impurities.[8] For basic amines like this compound, this requires careful consideration of both the stationary and mobile phases.
The Stationary Phase: Mitigating Undesirable Interactions
Standard silica gel is a Brønsted acid and can strongly interact with basic amines.[8] This interaction can be mitigated in several ways:
-
Deactivation of Silica Gel: Adding a competing amine to the mobile phase neutralizes the acidic silanol groups on the silica surface.[8][10] Volatile amines like triethylamine (TEA) or diethylamine (DEA) are often preferred as they are easily removed during solvent evaporation.[8]
-
Alternative Stationary Phases: For particularly challenging separations, alternative stationary phases can be employed. These include:
-
Amine-functionalized silica: This provides a more basic surface, reducing the strong interactions with the amine analyte.[8]
-
Alumina (basic or neutral): Alumina is another polar stationary phase that can be a suitable alternative to silica for the purification of basic compounds.[11]
-
Reversed-phase (C18) silica: In reversed-phase chromatography, a non-polar stationary phase is used with a polar mobile phase. This can be an effective strategy for purifying polar and ionizable compounds.[8][11][12]
-
The Mobile Phase: Controlling Elution and Peak Shape
The choice of mobile phase is critical for achieving good separation.[13][14] Key considerations include:
-
Polarity: A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often employed to effectively separate compounds with a range of polarities.[10][14] Common solvent systems for normal-phase chromatography of amines include hexane/ethyl acetate and dichloromethane/methanol.[8]
-
pH Control: For ionizable compounds like amines, the pH of the mobile phase can significantly impact retention and peak shape.[12][13] By adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine), the amine is maintained in its neutral, less polar form, which reduces tailing and improves resolution on silica gel.[8][9]
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before proceeding to column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[14]
TLC Protocol:
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto a silica gel TLC plate.
-
Development: Develop the TLC plate in a chamber containing a pre-determined solvent system. It is advisable to test a range of polarities (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol). Crucially, add 0.5-1% triethylamine to the developing solvent to mimic the conditions of the column.[9]
-
Visualization: Visualize the separated spots under UV light (if the compounds are UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate).
-
Optimization: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound, with good separation from impurities.[10]
Detailed Protocol: Column Chromatography Purification
This protocol outlines the purification of this compound on a standard silica gel column.
Materials and Reagents
| Material/Reagent | Grade |
| Crude this compound | Synthesis grade |
| Silica Gel | Flash chromatography grade (e.g., 230-400 mesh) |
| Hexane | HPLC grade |
| Ethyl Acetate | HPLC grade |
| Dichloromethane | HPLC grade |
| Methanol | HPLC grade |
| Triethylamine (TEA) | Reagent grade |
| Celite (optional, for dry loading) | Laboratory grade |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (determined by TLC).[9] For example, a starting mobile phase could be 95:5 hexane/ethyl acetate with 0.5% triethylamine.
-
Pour the slurry into the chromatography column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.[15]
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent, preferably the mobile phase or a slightly more polar solvent like dichloromethane.[9] Carefully apply the solution to the top of the column.
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a suitable solvent and adsorb it onto a small amount of silica gel or Celite.[10][15] Remove the solvent by rotary evaporation to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial mobile phase.[9]
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.[10] For example, you might increase the ethyl acetate concentration in the hexane/ethyl acetate mobile phase.
-
Collect fractions of the eluate in separate test tubes.[14]
-
-
Monitoring the Separation:
-
Monitor the elution of the compound by spotting the collected fractions onto TLC plates and developing them in the optimized solvent system.[14]
-
-
Product Isolation:
-
Identify the fractions containing the pure product based on the TLC analysis.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[9]
-
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Significant Tailing | Strong interaction of the basic amine with acidic silica gel. | Add 0.5-1% triethylamine or another volatile base to the mobile phase.[8][9] Consider using an amine-functionalized silica or alumina column.[8] |
| No Elution of Compound | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol).[14] |
| Poor Separation | Inappropriate solvent system or column overloading. | Re-optimize the solvent system using TLC.[14] Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Compound Degradation | Sensitivity of the compound to the acidic silica gel. | Deactivate the silica gel with triethylamine before running the column or use a less acidic stationary phase like neutral alumina.[10] |
Data Summary and Expected Results
The physical and chemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C7H10ClN3 |
| Molecular Weight | 171.63 g/mol [2] |
| Appearance | Off-white solid[1] |
| CAS Number | 1007-55-2[1][2][3] |
Following the described protocol, one can expect to obtain this compound with a purity of >95%, as determined by analytical methods such as HPLC or GC-MS.[16]
Conclusion
The successful purification of this compound by column chromatography is readily achievable by addressing the inherent challenges of purifying basic amines on silica gel. The key to a successful separation lies in the careful selection and optimization of the mobile phase, including the addition of a basic modifier like triethylamine to ensure good peak shape and recovery. The protocol and guidelines presented in this application note provide a robust framework for researchers and scientists to obtain this valuable pharmaceutical intermediate in high purity.
References
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- Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- University of Colorado Boulder, Department of Chemistry. (n.d.).
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Introduction: The Critical Role of Purity for a Key Synthetic Building Block
An Application Note from the Desk of a Senior Application Scientist
Topic: High-Purity Recrystallization Methods for 6-chloro-N-isopropylpyridazin-3-amine
Audience: Researchers, scientists, and drug development professionals.
This compound is a heterocyclic amine of significant interest in medicinal chemistry and agrochemical synthesis.[1] As a key intermediate, its purity is paramount; trace impurities can lead to undesirable side reactions, complex downstream purification challenges, and compromised biological activity in the final compounds. Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid organic compounds, leveraging differences in solubility to selectively isolate the desired material in a highly crystalline and pure form.[2]
This application note provides a detailed guide to developing robust recrystallization protocols for this compound. We will explore the underlying principles of solvent selection, provide step-by-step experimental procedures for two distinct methods, and offer a troubleshooting guide to address common challenges. The methodologies described herein are designed to be self-validating, ensuring researchers can achieve consistent and high-purity results.
Part 1: Physicochemical Profile and Rational Solvent Selection
A successful recrystallization hinges on the selection of an appropriate solvent system. The ideal solvent should dissolve the target compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature.[3] Conversely, impurities should either be completely insoluble in the hot solvent or remain highly soluble in the cold solvent.
The structure of this compound, featuring a polar pyridazine core and a moderately non-polar N-isopropyl group, suggests that solvents of intermediate polarity, such as alcohols or ketones, are excellent starting points.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀ClN₃ | [5][6] |
| Molecular Weight | 171.63 g/mol | [5][7] |
| Appearance | White to off-white solid | [8][9] |
| Melting Point | 114-116 °C | [10] |
| pKa (Predicted) | 4.27 ± 0.10 | [10] |
| XLogP3 | 1.9 | [5] |
Solvent Screening Strategy
Based on the principle of "like dissolves like" and empirical data from structurally similar pyridazines, a screening of common laboratory solvents is the first step.[4][11] The solubility of 6-chloropyridazin-3-amine, a close analog, is known to increase significantly with temperature in solvents like ethanol, acetone, and ethyl acetate, making them strong candidates.[12]
Table 2: Illustrative Solvent Screening Guide for this compound
| Solvent | Polarity Index | Boiling Point (°C) | Expected Solubility (Cold) | Expected Solubility (Hot) | Recrystallization Suitability |
| Heptane | 0.1 | 98 | Insoluble | Very Low | Poor (Good as anti-solvent) |
| Toluene | 2.4 | 111 | Low | Moderate | Possible, may require large volumes |
| Ethyl Acetate | 4.4 | 77 | Low | High | Good Candidate |
| Acetone | 5.1 | 56 | Moderate | Very High | Good Candidate (Potential anti-solvent needed) |
| Isopropanol | 3.9 | 83 | Low | High | Excellent Candidate |
| Ethanol | 4.3 | 78 | Moderate | High | Good Candidate |
| Water | 10.2 | 100 | Insoluble | Very Low | Poor (Good as anti-solvent) |
This table is an illustrative guide based on chemical principles and data from analogous compounds. Experimental verification is essential.
Part 2: Validated Recrystallization Protocols
Two primary methods are presented: a single-solvent thermal gradient method and a dual-solvent anti-solvent precipitation method.
Protocol A: Single-Solvent Recrystallization from Isopropanol
This method is often the simplest and is preferred when a suitable single solvent is identified. Isopropanol is an excellent choice due to its favorable boiling point, low toxicity, and demonstrated efficacy for similar heterocyclic compounds.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropanol (start with ~15-20 mL).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add isopropanol in small portions (~1-2 mL at a time) until the solid completely dissolves at or near the boiling point. The goal is to create a saturated solution with a minimum of solvent.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities (e.g., dust, particulates) are observed, perform a hot gravity filtration. Pre-heat a clean flask containing a small amount of boiling isopropanol, a stemless funnel, and fluted filter paper. This prevents premature crystallization in the funnel.[4] Filter the hot solution quickly.
-
Slow Cooling & Crystallization: Cover the flask with a watch glass to prevent solvent evaporation and contamination. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, well-defined, and pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30-45 minutes to maximize the precipitation of the product from the mother liquor.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystal cake with a small portion of ice-cold isopropanol (2 x 5 mL) to rinse away any residual soluble impurities from the crystal surfaces. Using cold solvent minimizes the loss of the desired product.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol B: Solvent/Anti-Solvent Recrystallization with Acetone/Heptane
This method is highly effective when the compound is too soluble in a primary solvent even at low temperatures, or when no suitable single solvent can be found. A "good" solvent (acetone) is used for dissolution, and a "poor" or "anti-solvent" (heptane) is added to induce precipitation.[13] This technique was successfully used for a related pyridazine derivative.[14]
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound (e.g., 5.0 g) in the minimum amount of acetone required for complete dissolution at room temperature or with gentle warming (e.g., to 35-40 °C).
-
Anti-Solvent Addition: While stirring the solution, slowly add heptane dropwise using a pipette or addition funnel. Continue adding heptane until the solution becomes faintly and persistently turbid (cloudy). This indicates the point of supersaturation.
-
Inducing Crystallization: If crystals do not form immediately, add one or two additional drops of heptane. Alternatively, scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site.
-
Crystal Growth: Once crystallization begins, allow the flask to stand undisturbed at room temperature for at least 1-2 hours to permit complete crystal growth.
-
Maximizing Yield: Cool the flask in an ice-water bath for at least 30-45 minutes to ensure maximum recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystal cake with a small amount of a cold acetone/heptane mixture (e.g., 1:4 v/v) or pure cold heptane to remove residual impurities.
-
Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Part 3: Experimental Workflow and Troubleshooting
Visualizing the process and anticipating potential issues are key to efficient and successful purification.
Caption: General experimental workflow for recrystallization.
Caption: Troubleshooting decision tree for common recrystallization issues.
Part 4: Purity Assessment and Final Characterization
Verifying the success of the recrystallization is a critical final step. A combination of analytical techniques should be employed to confirm the identity and purity of the final product.
-
Melting Point Analysis: A sharp melting point range (typically < 2 °C) that is consistent with literature values is a strong indicator of high purity.[15] Impurities tend to depress and broaden the melting range.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method to assess purity. A successful recrystallization should result in a chromatogram with a single major peak, showing a significant reduction in impurity peaks compared to the crude material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy confirms the chemical structure of the compound and can reveal the presence of any remaining solvent or structurally-related impurities. The spectra for this compound are available in public databases for comparison.[5]
Table 3: Expected Comparison of Crude vs. Recrystallized Product
| Parameter | Crude Material | Recrystallized Material |
| Appearance | Off-white to yellowish powder | White, well-defined crystals |
| Melting Point | 110-115 °C (Broad) | 114-116 °C (Sharp) |
| Purity (by HPLC) | 90-97% | ≥99.5% |
| NMR Spectrum | May show minor impurity peaks | Clean spectrum consistent with structure |
References
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- PubChem. (n.d.). 6-chloro-N-propylpyridazin-3-amine. National Center for Biotechnology Information.
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- Google Patents. (n.d.). US4628088A - Preparation of substituted pyridazines.
- ResearchGate. (2025). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.
- Wikipedia. (n.d.). List of purification methods in chemistry.
- Appchem. (n.d.). This compound.
- Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
- Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
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Application Notes and Protocols for 6-chloro-N-isopropylpyridazin-3-amine as a Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Pyridazine Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus for therapeutic intervention. Within the landscape of small molecule kinase inhibitors, heterocyclic scaffolds have proven to be particularly fruitful, with the pyridazine core emerging as a "privileged" structure. This is largely due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases, a fundamental requirement for potent inhibition.[1]
The subject of this guide, 6-chloro-N-isopropylpyridazin-3-amine , is a versatile building block that offers medicinal chemists a strategic entry point for the synthesis of a diverse range of kinase inhibitors. The molecule is intelligently functionalized with two key reactive sites: a reactive chlorine atom at the 6-position, ideal for carbon-carbon and carbon-nitrogen bond-forming reactions, and an N-isopropylamino group at the 3-position. The N-isopropyl group provides a degree of steric bulk and lipophilicity that can be crucial for optimizing binding affinity and pharmacokinetic properties. While direct comparative studies are not extensively available, the isopropyl group, with its branched nature, may also enhance metabolic stability compared to a linear alkyl chain.[2]
These application notes will provide a comprehensive overview of the physicochemical properties of this compound, detailed synthetic protocols for its elaboration into potential kinase inhibitors, and robust methodologies for the in vitro evaluation of these synthesized compounds against key cancer-related kinases such as B-Raf and VEGFR-2.
Physicochemical Properties of the Building Block
A thorough understanding of the starting material's properties is fundamental to its effective use in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ClN₃ | [3][4] |
| Molecular Weight | 171.63 g/mol | [4] |
| IUPAC Name | 6-chloro-N-propan-2-ylpyridazin-3-amine | [4] |
| CAS Number | 1007-55-2 | [3] |
| Melting Point | 114-116 °C | |
| Boiling Point (Predicted) | 352.6±22.0 °C | |
| pKa (Predicted) | 4.27±0.10 | |
| LogP (Calculated) | 1.9 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
Synthetic Protocols: From Building Block to Kinase Inhibitor
The chloro-substituent on the pyridazine ring is readily displaced or coupled, making it an excellent handle for diversification. The following protocols describe two of the most powerful and versatile cross-coupling reactions in modern medicinal chemistry: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions allow for the introduction of a wide variety of aryl and heteroaryl moieties, which are crucial for targeting the diverse topographies of kinase active sites.
Protocol 1: Suzuki-Miyaura Cross-Coupling for Arylation
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This is a foundational step for creating inhibitors where an aryl or heteroaryl group at this position is required for activity.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent system: Degassed 1,4-dioxane and degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq) under an inert atmosphere.[5]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with inert gas to ensure an oxygen-free environment.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-N-isopropylpyridazin-3-amine.[1]
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed Buchwald-Hartwig amination to form a C-N bond between this compound and an aryl amine. This is a critical transformation for synthesizing inhibitors where a substituted aniline moiety is necessary for binding to the kinase active site.[1][6]
Caption: Workflow for Buchwald-Hartwig amination.
Materials:
-
This compound
-
Aryl amine (e.g., 3-ethynylaniline)
-
Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide [NaOtBu])
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (1.5 eq) to an oven-dried Schlenk tube.[1] Add this compound (1.0 eq) and the aryl amine (1.2 eq).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.[1]
-
Workup: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-isopropylpyridazine-3,6-diamine derivative.
Application in Kinase Inhibition Assays
Once a library of inhibitors has been synthesized, the next critical step is to evaluate their biological activity. The following protocols provide a framework for assessing the inhibitory potency of the synthesized compounds against two key oncogenic kinases: B-Raf and VEGFR-2.
Protocol 3: In Vitro B-Raf Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the B-Raf kinase, particularly the constitutively active V600E mutant, which is prevalent in melanoma.[7][8]
Caption: General workflow for an in vitro kinase inhibition assay.
Principle: The assay quantifies the amount of ATP remaining after a kinase reaction. Inhibition of B-Raf results in less ATP consumption, leading to a higher luminescence signal when the detection reagent is added.
Materials:
-
Recombinant Human B-Raf(V600E) enzyme
-
Wild-type B-Raf enzyme (as a control for selectivity)
-
5x Kinase Buffer
-
ATP (500 µM)
-
5X Raf substrate (e.g., inactive MEK1)
-
Kinase-Glo® MAX Assay Kit
-
White, opaque 96-well plates
-
Synthesized inhibitor stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these in 1x Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[9]
-
Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and 5X Raf substrate in sterile deionized water.[10]
-
Plate Setup: Add 25 µL of the master mixture to each well of a white 96-well plate. Add 5 µL of the diluted inhibitor solutions to the "Test Inhibitor" wells. Add 5 µL of buffer with DMSO to the "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells.[10]
-
Enzyme Addition: Dilute the B-Raf(V600E) enzyme to the working concentration in 1x Kinase Buffer. Add 20 µL of the diluted enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.[9]
-
Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.[10]
-
Luminescence Detection: After the incubation, allow the plate to equilibrate to room temperature. Add 50 µL of Kinase-Glo® MAX reagent to each well. Incubate at room temperature for 15 minutes to stabilize the luminescent signal.[10]
-
Data Acquisition: Read the luminescence using a microplate reader.
-
Data Analysis: Subtract the "Blank" reading from all other wells. Calculate the percentage of inhibition for each inhibitor concentration relative to the "Positive Control." Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.[11]
Hypothetical Data Presentation: Kinase Inhibitory Activity
The following table illustrates how the inhibitory activities of newly synthesized compounds derived from this compound would be presented.
| Compound ID | Target Kinase | IC₅₀ (nM) (Biochemical Assay) | Cell-based Assay IC₅₀ (µM) | Reference Compound |
| Hypothetical-1 | B-Raf (V600E) | 25 | 0.5 | PLX4720 (IC₅₀ = 13 nM)[8] |
| Hypothetical-2 | VEGFR-2 | 95 | 1.2 | Sorafenib (IC₅₀ = 90 nM)[1] |
| Hypothetical-3 | B-Raf (WT) | >1000 | >20 | PLX4720 (Selectivity)[8] |
Cell-Based Assay Protocols
Biochemical assays are essential for determining direct enzyme inhibition, but cell-based assays are crucial for understanding a compound's efficacy in a more physiologically relevant context, accounting for factors like cell permeability and off-target effects.
Protocol 4: HUVEC Proliferation Assay for VEGFR-2 Inhibition
This assay assesses the ability of a compound to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), a key process in angiogenesis that is driven by VEGFR-2 signaling.[12]
Caption: Simplified VEGFR-2 signaling pathway.
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at an appropriate density and allow them to adhere overnight in complete growth medium.
-
Starvation: The following day, replace the medium with a low-serum (e.g., 0.5% FBS) medium and incubate for 4-6 hours to synchronize the cells.
-
Treatment: Prepare serial dilutions of the test inhibitor in low-serum medium. Remove the starvation medium and add the inhibitor-containing medium to the cells. Also include a "vehicle control" (DMSO) and an "unstimulated control" (no VEGF).
-
Stimulation: After a 30-60 minute pre-incubation with the inhibitor, add VEGF (e.g., 20 ng/mL final concentration) to all wells except the "unstimulated control."
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or an MTS reagent) and incubate according to the manufacturer's protocol.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% proliferation) and unstimulated control (0% proliferation). Plot the percentage of proliferation inhibition against the inhibitor concentration to determine the IC₅₀ value.[12]
Conclusion and Future Directions
This compound represents a highly valuable and strategically designed building block for the synthesis of novel kinase inhibitors. Its dual functional handles allow for the rapid generation of diverse chemical libraries through robust and well-established synthetic methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols outlined in this guide provide a comprehensive framework for synthesizing and evaluating new chemical entities based on this scaffold. By systematically applying these synthetic and biological evaluation workflows, researchers can efficiently identify and optimize potent and selective kinase inhibitors, paving the way for the development of next-generation targeted therapeutics.
References
- BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit.
- BPS Bioscience. VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit.
- BPS Bioscience. BRAF (V600E) Kinase Assay Kit.
- INDIGO Biosciences. Human VEGFR Reporter Assay Kit.
- Abdel-Halim, M., et al. (2021). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. PNAS.
- El-Sayed, M. A., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules.
- BPS Bioscience. BRAF (WT) Kinase Assay Kit.
- Journal of Antibiotics. (2009). A cell-based screening to detect inhibitors of BRAF signaling pathway.
- BPS Bioscience. B-Raf(V600E) Kinase Assay Kit Protocol.
- BMC Bioinformatics. (2014). Identification of BRAF inhibitors through in silico screening.
- Wikipedia. Buchwald–Hartwig amination.
- AACR Journals. (2011). Selective BRAFV600E Inhibition Enhances T-Cell Recognition of Melanoma without Affecting Lymphocyte Function.
- Nature. (2018). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails.
- MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.
- ACS Publications. (2019). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- NIH National Library of Medicine. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- PubMed. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives.
- ResearchGate. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- Cell Chemical Biology. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.
- YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET.
- AppliChem. This compound.
- ResearchGate. Heatmap for the kinase selectivity profile.
- PubChem. This compound.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids.
- The Baran Laboratory, Scripps Research. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. This compound | C7H10ClN3 | CID 12237615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. pnas.org [pnas.org]
- 9. bpsbioscience.com [bpsbioscience.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of a Resmetirom Impurity via a Pyridazine Derivative
Introduction: The Critical Role of Impurity Synthesis in Drug Development
Resmetirom (MGL-3196), a selective thyroid hormone receptor-beta (THR-β) agonist, has shown significant promise in the treatment of non-alcoholic steatohepatitis (NASH), a progressive liver disease with limited therapeutic options.[1] As with any active pharmaceutical ingredient (API), ensuring the purity and safety of Resmetirom is paramount. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate comprehensive impurity profiling for all new drug substances.[1][2] These profiles must detail all identified impurities, their potential impact on drug safety and efficacy, and the methods used to control them.[2]
The synthesis of potential and known impurities is a cornerstone of robust drug development. It provides the necessary reference standards for the validation of analytical methods used in quality control, enabling the accurate detection and quantification of impurities in the final drug product. This application note provides a detailed, research-grade protocol for the synthesis of a known Resmetirom impurity, N-(3,5-Dichloro-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)benzamide , which for the purpose of this guide we will refer to as Resmetirom Pyridazine Impurity A . This impurity is structurally related to Resmetirom and contains a core pyridazinone moiety, suggesting its potential formation during synthetic routes employing pyridazine-based intermediates.
This document is intended for researchers, medicinal chemists, and professionals in the field of drug development and quality control. It aims to provide not just a step-by-step protocol, but also the scientific rationale behind the chosen synthetic strategy, thereby empowering researchers to understand and potentially adapt the methodology for their specific needs.
Synthetic Strategy: A Multi-Step Approach from a Dichloropyridazine Precursor
The synthesis of Resmetirom Pyridazine Impurity A is approached through a logical, multi-step sequence, commencing with a commercially available pyridazine derivative. The overall strategy is depicted in the workflow diagram below.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-chloro-N-isopropylpyridazin-3-amine
Welcome to the technical support center for the synthesis of 6-chloro-N-isopropylpyridazin-3-amine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. By understanding the causality behind experimental choices, you can optimize your reaction for higher yield and purity.
Introduction: The Core Reaction
The synthesis of this compound is fundamentally a nucleophilic aromatic substitution (SNAr) reaction. The process involves the reaction of 3,6-dichloropyridazine with isopropylamine. The pyridazine ring is electron-deficient due to the presence of two adjacent nitrogen atoms, which activates the chlorine atoms towards nucleophilic attack. Typically, the reaction is carried out in the presence of a base to neutralize the HCl generated.
The selection of mono-substituted product is generally favored due to the deactivating effect of the first amino substituent on the ring, making the second substitution slower. However, controlling the reaction conditions is critical to prevent the formation of byproducts and maximize the yield of the desired product.
Reaction Workflow & Mechanism
The overall transformation and its generally accepted mechanism are outlined below.
Overall Synthetic Scheme
Caption: General synthesis of this compound.
SNAr Reaction Mechanism
The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of isopropylamine attacks one of the electron-deficient carbon atoms (C3 or C6) of the pyridazine ring, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. This step is typically the rate-determining step.[1]
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion. The protonated amine is then deprotonated by a base present in the reaction mixture.
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yield is a common issue and can often be traced back to several key parameters. The primary suspects are incomplete reaction, formation of side products, or mechanical loss during workup and purification.
Potential Causes & Solutions:
-
Insufficient Reaction Time or Temperature: The SNAr reaction on dichloropyridazine may require forcing conditions.
-
Solution: Monitor the reaction progress closely using TLC or LC-MS. If starting material remains after a prolonged period, consider incrementally increasing the reaction temperature. For instance, if you are running the reaction in ethanol at reflux (~78 °C), you might explore a higher boiling point solvent like n-butanol (~118 °C) or consider using a sealed vessel for microwave irradiation, which can significantly accelerate the reaction.[2]
-
-
Suboptimal Base Selection: The choice and amount of base are critical. The base neutralizes the HCl formed; if it is too weak or if an insufficient amount is used, the reaction mixture will become acidic, protonating the isopropylamine nucleophile and halting the reaction.
-
Solution: Ensure at least one equivalent of a suitable tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used. Often, using a slight excess (1.2-1.5 equivalents) can be beneficial.
-
-
Formation of Di-substituted Byproduct: The most common byproduct is the di-substituted pyridazine, where isopropylamine has displaced both chlorine atoms. This becomes more prevalent with higher temperatures, longer reaction times, and a large excess of isopropylamine.
-
Solution: Use a controlled amount of isopropylamine (typically 1.0 to 1.2 equivalents). Adding the isopropylamine slowly to the heated solution of 3,6-dichloropyridazine can also help to maintain a low concentration of the nucleophile, favoring mono-substitution.
-
Question 2: I am observing a significant amount of a second spot on my TLC/LC-MS, which I suspect is the di-substituted byproduct. How can I minimize its formation?
Answer: The formation of 3,6-bis(isopropylamino)pyridazine is a classic problem of over-reaction. The key is to control the reaction stoichiometry and conditions to favor the first substitution over the second.
Causality: The first substitution introduces an electron-donating amino group, which slightly deactivates the pyridazine ring towards further nucleophilic attack. However, under harsh conditions, this deactivation is not sufficient to completely prevent a second substitution.
Optimization Strategies to Minimize Di-substitution:
| Parameter | Recommended Adjustment | Rationale |
| Stoichiometry | Use 1.0 - 1.2 equivalents of isopropylamine. | Minimizes the availability of the nucleophile for the second substitution. |
| Temperature | Maintain the lowest temperature that allows for a reasonable reaction rate. | The activation energy for the second substitution is higher; lower temperatures will disproportionately slow the side reaction. |
| Addition Method | Add the isopropylamine solution dropwise over a period of time. | Prevents a high local concentration of the nucleophile, favoring the more reactive starting material over the mono-substituted intermediate. |
| Solvent | Use a less polar solvent if feasible. | While polar aprotic solvents (like DMF or DMSO) accelerate SNAr reactions, they may also facilitate the second substitution. A solvent like ethanol or isopropanol is often a good compromise.[3] |
Question 3: The purification of the crude product is proving difficult. What are the best practices for isolating pure this compound?
Answer: Purification challenges often arise from the similar polarities of the starting material, product, and the di-substituted byproduct, as well as the presence of base-related salts.
Step-by-Step Purification Protocol:
-
Initial Workup:
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Redissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water or a saturated ammonium chloride solution to remove the bulk of the triethylamine hydrochloride salt.[4] Follow this with a wash with saturated sodium bicarbonate solution and then brine. .
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the crude product.
-
-
Purification via Column Chromatography:
-
This is often the most effective method for removing both unreacted starting material and the di-substituted byproduct.
-
Stationary Phase: Silica gel.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or petroleum ether is typically effective. Start with a low polarity (e.g., 5-10% ethyl acetate in hexanes) to elute non-polar impurities and unreacted 3,6-dichloropyridazine. Gradually increase the polarity (e.g., to 20-40% ethyl acetate) to elute the desired product. The more polar di-substituted byproduct will elute last.
-
-
Purification via Recrystallization or Trituration:
-
If the crude product is a solid and relatively pure, recrystallization can be a good option.
-
Solvent Screening: Test small amounts in various solvents. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common choices include ethanol/water mixtures, isopropanol, or hexanes/ethyl acetate mixtures.
-
Trituration: If a suitable recrystallization solvent cannot be found, trituration can help. This involves stirring the crude solid in a solvent in which the desired product is poorly soluble, but the impurities are soluble (e.g., cold diethyl ether or hexanes). This will wash away soluble impurities, and the pure product can be isolated by filtration.[4]
-
Question 4: How does the choice of solvent and base impact the reaction?
Answer: The solvent and base are not just passive components; they actively influence the reaction rate and outcome.
The Role of the Solvent:
The SNAr mechanism involves the formation of a charged Meisenheimer complex. Polar aprotic solvents are particularly effective at stabilizing this charged intermediate, thus accelerating the rate-determining step.[3]
| Solvent Type | Examples | Effect on Reaction Rate | Considerations |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Can lead to faster formation of the di-substituted byproduct. More difficult to remove during workup. |
| Polar Protic | Ethanol, Isopropanol, n-Butanol | Moderate | Good balance of reactivity and selectivity. Often a practical choice for this synthesis. |
| Non-Polar | Toluene, Dioxane | Low | Generally too slow unless high temperatures are used, which can lead to side reactions. |
The Role of the Base:
The primary role of the base is to scavenge the HCl produced during the reaction. A tertiary amine base like triethylamine is commonly used because it is non-nucleophilic and will not compete with the isopropylamine.
Caption: A troubleshooting decision tree for common synthesis issues.
References
- Lan, R., et al. (2010). Discovery of 6-chloro-N-isopropyl-3-nitropyridin-2-amine derivatives as potent anticancer agents. Bioorganic & Medicinal Chemistry Letters, 20(15), 4567-4570.
- Bavetsias, V., et al. (2010). 6-Substituted-3-nitropyridin-2-amines: Probing the effect of substitution on anticancer activity. Bioorganic & Medicinal Chemistry Letters, 20(22), 6652-6656.
- Sengmany, S., Lebre, J., Le Gall, E., & Léonel, E. (2015). A general and efficient synthesis of chloroaminodiazines. Tetrahedron, 71(29), 4859-4867.
- ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents.
- Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). Chemical studies on 3,6-dichloropyridazine. Journal of American Science, 6(11), 570-574.
- Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
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Technical Support Center: Pyridazine Synthesis Troubleshooting
Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of pyridazine-containing scaffolds. As a core heterocyclic motif in numerous pharmaceuticals and agrochemicals, mastering its synthesis is crucial.[1][2] This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format.
General FAQs and Troubleshooting
This section addresses broad issues applicable to multiple synthetic routes.
Question: My pyridazine synthesis is resulting in a very low yield and a complex mixture of byproducts. Where should I start my troubleshooting process?
Answer: Low yields and complex reaction profiles are common frustrations that often stem from a few core issues. Before delving into route-specific problems, it's essential to validate the fundamentals of your experimental setup.
A systematic approach is key. We recommend the following workflow to diagnose the root cause:
Caption: General Troubleshooting Workflow for Pyridazine Synthesis.
Expertise & Experience: Impurities in starting materials, especially in multi-component reactions, can poison catalysts or introduce competing reaction pathways.[3] For instance, residual acid or base can drastically alter the intended mechanism. Similarly, suboptimal reaction conditions can favor side reactions over the desired product formation.[3]
Route 1: Synthesis from 1,4-Dicarbonyl Compounds & Hydrazine
This classic approach, analogous to the Paal-Knorr synthesis, involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[2][4][5][6] While robust, it is prone to specific side reactions.
Question: I'm attempting to synthesize a pyridazine from a saturated 1,4-diketone and hydrazine, but I'm isolating a non-aromatic intermediate. What is this compound and how do I convert it to the final product?
Answer: You are likely isolating the 1,4-dihydropyridazine intermediate. The initial condensation of the diketone with hydrazine readily forms this more stable, non-aromatic ring system.[7] The subsequent oxidation to the aromatic pyridazine is often not spontaneous and requires a dedicated oxidation step.
Causality: The driving force for the initial cyclization is the formation of two imine-type C=N bonds. Aromatization requires the removal of two hydrogen atoms and the formation of an N=N double bond, which has a higher activation energy and often does not occur under the initial condensation conditions.
Troubleshooting Protocol: Aromatization of 1,4-Dihydropyridazines
If you have confirmed the formation of the dihydropyridazine intermediate, you must introduce an oxidant. The choice of oxidant is critical and depends on the functional group tolerance of your molecule.
| Oxidant | Typical Conditions | Pros | Cons |
| Air / O₂ | Reflux in high-boiling solvent (e.g., acetic acid, DMF) | Inexpensive, simple workup | Often slow, requires high temperatures, may not be effective for all substrates |
| Chromium Trioxide (CrO₃) | Acetic acid, moderate temperature | Potent, often high-yielding[8] | Toxic, stoichiometric heavy metal waste, can oxidize sensitive groups |
| Ammonium Cerium(IV) Nitrate (CAN) | Acetonitrile or acetic acid, RT to reflux | High-yielding for many substrates[9] | Stoichiometric, requires aqueous workup |
| Manganese Dioxide (MnO₂) | Dichloromethane or chloroform, reflux | Good for allylic/benzylic-type oxidations, mild | Stoichiometric, variable activity based on preparation |
Step-by-Step Protocol (Example using CAN):
-
Dissolution: Dissolve the crude 1,4-dihydropyridazine intermediate in acetonitrile (approx. 0.1 M).
-
Reagent Addition: To the stirring solution, add a solution of Ceric Ammonium Nitrate (2.2 to 2.5 equivalents) in acetonitrile or water dropwise at room temperature.
-
Monitoring: The reaction is often rapid and accompanied by a color change from orange/yellow to colorless. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically < 1 hour).
-
Quenching & Extraction: Once complete, quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Workup & Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.
Route 2: Cycloaddition Reactions
Inverse-electron-demand Diels-Alder (IEDDA) reactions, typically between an electron-deficient diene like a 1,2,4,5-tetrazine and an electron-rich dienophile (e.g., an alkyne or enol ether), are a powerful modern method for constructing the pyridazine core.[10][11] The primary challenge in this route is controlling selectivity.
Question: My IEDDA reaction between an unsymmetrical tetrazine and an alkyne is producing a 1:1 mixture of regioisomers. How can I favor the formation of a single isomer?
Answer: Regioisomeric outcomes are dictated by the electronic and steric matching of the frontier molecular orbitals (FMOs) of the diene and dienophile.[1][12] When the substituents on both reactants do not provide a strong electronic or steric bias, a mixture of products is common.
Causality & Solution: The regioselectivity can often be controlled by introducing a Lewis acid catalyst.[13] The Lewis acid coordinates to a nitrogen atom on the tetrazine ring, amplifying its electron-deficient nature and altering the energies and coefficients of its LUMO. This can create a much larger energetic difference between the two possible transition states, leading to a single major regioisomer.[14]
Caption: Energy profile showing how a Lewis acid can favor one transition state.
Troubleshooting Protocol: Improving Regioselectivity with BF₃·OEt₂
-
Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the substituted 1,2,4,5-tetrazine (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 to 1.2 eq.) dropwise to the cooled solution. Stir for 10-15 minutes.
-
Dienophile Addition: Add a solution of the silyl enol ether or alkyne (1.1 eq.) in anhydrous DCM dropwise over 20-30 minutes.
-
Reaction: Allow the reaction to stir at -78 °C and monitor its progress by TLC or LC-MS. Once the tetrazine is consumed, allow the reaction to warm slowly to room temperature.
-
Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.[14]
Route 3: Reactions Involving Pyridazine N-Oxides
Pyridazine N-oxides are versatile intermediates, but their unique reactivity can also be a source of side products, particularly under photochemical conditions.[15][16]
Question: I am trying to perform a substitution reaction on a pyridazine N-oxide, but upon photolysis, I'm getting pyrazoles and other unexpected heterocycles instead of my desired product. What is happening?
Answer: You are observing a known photochemical ring-opening/ring-contraction cascade of pyridazine N-oxides.[17] Irradiation with UV light can promote the N-O bond cleavage, leading to a diradical intermediate that can rearrange through several pathways.
Common Side Reactions in N-Oxide Photochemistry: [17][18]
-
Deoxygenation: The N-O bond cleaves, and the resulting species abstracts hydrogen from the solvent or another molecule, reverting to the parent pyridazine. This is a very common side product.
-
Ring Contraction to Pyrazoles: This is a major pathway, especially for aryl-substituted pyridazine N-oxides.
-
Formation of Cyclopropenyl Ketones: Another rearrangement product derived from a carbene intermediate.
-
Formation of 2-Aminofurans: This pathway can be favored in the presence of certain catalysts, like rhodium complexes.[18]
Troubleshooting & Mitigation:
-
Wavelength Control: The desired reaction and the side reactions may be triggered by different wavelengths. Using a filtered UV source (e.g., 350 nm) can sometimes selectively promote one pathway over another.[18]
-
Exclude Light: If your intended reaction is not photochemical, ensure your reaction vessel is protected from ambient light by wrapping it in aluminum foil.
-
Temperature Control: Some thermal reactions compete with photochemical pathways. Running the reaction at elevated temperatures in the dark might favor a desired thermal substitution over a photochemical rearrangement.[17]
-
Catalyst Choice: As demonstrated in the literature, the addition of a transition metal catalyst can completely divert the reaction pathway toward a different product (e.g., 2-aminofurans instead of pyrazoles).[18] Carefully consider if any reagents in your mixture could be acting as unintended catalysts.
References
- Barluenga, J., Tomás, M., & Ballesteros, A. (1996). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis.
- Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926–8932. [Link]
- Kim, J., & Lee, P. H. (2014). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers, 1(6), 633-637. [Link]
- Joule, J. A. (2013). Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds.
- Martin, R. (2013). Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis.
- BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem Technical Support.
- Kirby, G. W., & McDougall, D. C. (1980). Pyrazine chemistry. Part V. Diels-Alder reactions of some 2,5-dihydroxypyrazines. Journal of the Chemical Society, Perkin Transactions 1, 2030-2034. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]
- Haider, N. (2004). Product Class 8: Pyridazines.
- Movassaghi, M., & Hunt, D. K. (2011). Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions. ACS Medicinal Chemistry Letters, 2(4), 305–309. [Link]
- Hobbs, W. J. (2019). Synthesis and Characterization of Unique Pyridazines. Senior Thesis, Liberty University.
- De Kimpe, N., & D'hooghe, M. (2022).
- O'Hagan, D. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Heterocyclic Chemistry. [Link]
- El-Ghanam, A. M. (2004). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho Repository. [Link]
- Anderson, E. A., & Taylor, R. J. (2011). Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope. Journal of the American Chemical Society, 133(41), 16569–16580. [Link]
- ChemTube3D. (n.d.). Synthesis of Pyridazine. University of Liverpool. [Link]
- Quora. (2017). Does pyridazine undergo Diels-Alder reactions?. [Link]
- Boger, D. L. (2009). Inverse Electron Demand Diels–Alder Reactions of Heterocyclic Azadienes. Accounts of Chemical Research, 42(2), 335–345. [Link]
- Chemospecific. (2021, January 13). Aromatic Heterocycles 2: Dive into the Thrilling Synthesis of Pyridazine, Pyrazine & Pyrimidine! [Video]. YouTube. [Link]
- Stanovnik, B., & Tišler, M. (1989). Recent Advances in Pyridazine Chemistry. Advances in Heterocyclic Chemistry, 47, 345-420.
- Singh, R., & Khanna, R. N. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 116-126.
- Wikipedia. (n.d.). Pyridine-N-oxide. [Link]
- Wikipedia. (n.d.). Pyridazine. [Link]
- Tigae, C., & Druta, I. (2018). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules, 23(10), 2533. [Link]
- Stevens, C. V., & D'hooghe, M. (2009).
- Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ARKIVOC, 2001(6), 242-268.
- Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Lab Group Meeting. [Link]
- BIOSYNCE. (2025). What are the side-reactions in pyrazine synthesis?. BIOSYNCE Blog.
- Synthesis Workshop. (2025, November 28). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins [Video]. YouTube. [Link]
- Sharma, R., & Kumar, S. (2013). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Pharmaceutical Sciences and Research, 4(1), 108-117.
- ResearchGate. (2016). Paal–Knorr pyrrole synthesis. [Link]
- Grokipedia. (n.d.). Paal–Knorr synthesis.
- Schnell, S. D., González, J. A., Sklyaruk, J., Linden, A., & Gademann, K. (2021). Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine and Silyl-Enol-Ethers: Synthesis of 3-Bromo-Pyridazines. The Journal of Organic Chemistry, 86(17), 12008–12023. [Link]
- Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
- ResearchGate. (2018). Pyridazine Synthesis from 1,2,4,5-Tetrazines and Alkynes in 1,1,1,3,3,3-Hexafluoro-2-propanol through the Inverse Electron Demand Diels–Alder Reaction. [Link]
- Badding, M. A., et al. (2022). Solid-State Pathway Control via Reaction-Directing Heteroatoms: Ordered Pyridazine Nanothreads through Selective Cycloaddition. Journal of the American Chemical Society, 144(5), 2013–2018. [Link]
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
Sources
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Technical Support Center: Optimization of Reaction Conditions for Pyridazine Synthesis
<_end_thought>
Welcome to the Technical Support Center for Pyridazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing pyridazine and its derivatives. Pyridazines are a critical class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals and agrochemicals.[1][2] Their synthesis, however, can present unique challenges. This center provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and achieve high-yield, high-purity products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during pyridazine synthesis, offering explanations for their root causes and actionable solutions.
Problem 1: Low or No Product Yield
Symptoms: After running the reaction and work-up, you observe a low yield of the desired pyridazine product, or none at all.
Potential Causes & Solutions:
-
Inappropriate Starting Materials: The classic and most common synthesis of pyridazines involves the condensation of 1,4-dicarbonyl compounds with hydrazine or its derivatives.[2][3][4]
-
Causality: The reactivity of both the dicarbonyl compound and the hydrazine derivative is paramount. Saturated 1,4-diketones can be used, but the intermediate dihydropyridazine requires a subsequent oxidation step to yield the aromatic pyridazine.[3][4] Using α,β-unsaturated 1,4-dicarbonyl compounds can sometimes directly lead to the pyridazine.[5]
-
Solution:
-
Verify Starting Material Purity: Impurities in your 1,4-dicarbonyl or hydrazine starting materials can interfere with the reaction. Confirm purity via NMR or other appropriate analytical techniques.
-
Consider Alternative Dicarbonyls: If using a saturated diketone, ensure your protocol includes an effective oxidation step (e.g., with chromium trioxide in acetic acid).[3] Alternatively, explore the use of unsaturated 1,4-diketones or 4-ketoacids.[2]
-
Hydrazine Derivative Reactivity: The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) can significantly impact the reaction.[6] Ensure the chosen hydrazine is suitable for your specific substrate and reaction conditions.
-
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role in both the rate of reaction and the formation of byproducts.
-
Causality: Insufficient temperature may lead to an incomplete reaction, while excessive heat can cause decomposition of reactants or products, or promote side reactions. Some pyridazine syntheses, like certain aza-Diels-Alder reactions, are highly sensitive to temperature fluctuations, which can affect regioselectivity.[7]
-
Solution:
-
Literature Precedent: Consult the literature for the optimal temperature range for your specific reaction type.
-
Systematic Optimization: If yields are consistently low, perform a systematic study by running the reaction at a range of temperatures (e.g., in 10°C increments) to identify the optimum.
-
Monitor for Decomposition: Use TLC or LC-MS to monitor the reaction progress and check for the appearance of degradation products at higher temperatures.
-
-
-
Incorrect Solvent Choice: The solvent can influence reactant solubility, reaction rate, and even the reaction pathway.
-
Causality: A solvent that does not fully dissolve the reactants will result in a heterogeneous mixture and a slow, incomplete reaction. The polarity of the solvent can also affect the stability of intermediates and transition states. For instance, in certain Cu(II)-catalyzed cyclizations, acetonitrile favors the formation of 1,6-dihydropyridazines, while acetic acid promotes direct formation of the pyridazine.[8]
-
Solution:
-
-
Catalyst Deactivation or Inefficiency (for catalyzed reactions):
-
Causality: In metal-catalyzed syntheses (e.g., using copper or palladium), the catalyst can be poisoned by impurities or may not be active enough under the chosen conditions.[8][11] For example, in hydrogenolysis reactions to remove halogen substituents, the generation of HCl can poison a Pd/C catalyst.[11]
-
Solution:
-
Use High-Purity Reagents: Ensure all reagents and solvents are free from impurities that could poison the catalyst.
-
Catalyst Loading: Optimize the catalyst loading; too little may result in an incomplete reaction, while too much can sometimes lead to side reactions.
-
Ligand Choice: In cross-coupling reactions, the choice of ligand is crucial. A ligand screen may be necessary to find the optimal conditions.
-
Consider Metal-Free Alternatives: For some transformations, metal-free protocols, such as certain aza-Diels-Alder reactions, offer a more sustainable and cost-effective option.[7]
-
-
Problem 2: Formation of Significant Byproducts or Impurities
Symptoms: TLC or LC-MS analysis of the crude reaction mixture shows multiple spots/peaks in addition to the desired product.
Potential Causes & Solutions:
-
Side Reactions: Depending on the substrates and conditions, various side reactions can occur.
-
Causality: For example, in the condensation of unsymmetrical 1,4-dicarbonyl compounds with hydrazine, regioisomers can form. In other cases, incomplete cyclization or over-oxidation can lead to impurities.
-
Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant may promote side reactions.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress closely. Stopping the reaction at the optimal time can prevent the formation of degradation products. Lowering the temperature may increase selectivity.
-
pH Control: The pH of the reaction mixture can be critical. For reactions involving hydrazine, the basicity can influence the outcome. In some cases, using hydrazine salts or adding a mild acid or base can improve selectivity.
-
-
-
Incomplete Reaction: Unreacted starting materials are a common source of impurities.
-
Causality: This is often linked to the same factors that cause low yield (suboptimal temperature, insufficient reaction time, poor solubility).
-
Solution:
-
Increase Reaction Time: If monitoring indicates the presence of starting materials even after the expected reaction time, consider extending it.
-
Re-evaluate Conditions: Refer back to the solutions for "Low or No Product Yield" to address the root cause of the incomplete reaction.
-
-
Problem 3: Difficulty in Product Purification
Symptoms: The crude product is an oil that won't crystallize, or column chromatography results in poor separation (streaking or co-elution).
Potential Causes & Solutions:
-
Product is an Oil or Amorphous Solid:
-
Causality: Some pyridazine derivatives are inherently low-melting solids or oils. Rapid precipitation can also lead to an amorphous solid that traps impurities.
-
Solution:
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.[12]
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of well-defined crystals.[12]
-
Solvent System for Recrystallization: The key to successful recrystallization is finding a solvent that dissolves the compound well when hot but poorly when cold.[12] A solvent screen with small amounts of the crude product is recommended. Common solvents include ethanol, methanol, and mixtures like dichloromethane/ethanol.[13]
-
-
-
Poor Separation by Column Chromatography:
-
Causality: The polar nature of the pyridazine ring can lead to tailing on silica gel columns.[12] Closely related byproducts can also be difficult to separate.
-
Solution:
-
Optimize Eluent System: For silica gel chromatography, a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.[14]
-
Add a Modifier: To reduce tailing of basic pyridazine compounds on silica gel, add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent.[12]
-
Alternative Stationary Phases: If silica gel is ineffective, consider other stationary phases like alumina or reverse-phase silica (C18).
-
Initial Wash: Before chromatography or recrystallization, washing the crude product with a cold solvent in which the impurities are soluble can be an effective initial purification step.[13]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing the pyridazine core?
A1: The condensation of 1,4-dicarbonyl compounds (or their synthetic equivalents like 4-ketoacids) with hydrazine or substituted hydrazines is the most fundamental and widely used method for constructing the pyridazine ring.[2][3] This approach allows for the synthesis of a wide variety of substituted pyridazines.
Q2: My pyridazine synthesis involves a dihydropyridazine intermediate. What are the best methods for oxidation to the aromatic pyridazine?
A2: Several oxidizing agents can be used. A classic method is using chromium trioxide in acetic acid.[3] Other options include oxidation with bromine in acetic acid or simply exposing the dihydropyridazine to air, although the latter is often slower and less efficient.[15] The choice of oxidant will depend on the functional groups present in your molecule.
Q3: How can I improve the regioselectivity when using an unsymmetrical 1,4-dicarbonyl compound?
A3: Achieving high regioselectivity can be challenging. Key factors to consider are:
-
Steric and Electronic Effects: The inherent steric and electronic differences between the two carbonyl groups can direct the initial condensation with hydrazine.
-
Reaction Conditions: Temperature and solvent can significantly influence the selectivity.[7] Running the reaction at a lower temperature often favors the thermodynamically more stable product. A systematic optimization of reaction conditions is recommended.
-
Catalysis: In some cases, the use of a Lewis or Brønsted acid catalyst can enhance regioselectivity.
Q4: Are there modern, metal-catalyzed methods for pyridazine synthesis that offer better functional group tolerance?
A4: Yes, modern organic synthesis has introduced several powerful methods. For instance, copper-promoted cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can then be easily oxidized to pyridazines.[8] Palladium-catalyzed reactions have also been employed.[1] Additionally, inverse electron-demand aza-Diels-Alder reactions of 1,2,4,5-tetrazines or 1,2,3-triazines with alkynes or enamines offer a metal-free and highly regioselective pathway to functionalized pyridazines.[7][8]
Q5: What is a general workflow for the purification of a crude pyridazine product?
A5: A standard purification workflow is as follows:
-
Aqueous Workup/Extraction: To remove water-soluble impurities and reagents.
-
Initial Wash: Washing the crude solid with a cold solvent can remove highly soluble impurities.[13]
-
Column Chromatography: This is often the main purification step to separate the desired product from byproducts and unreacted starting materials.[12]
-
Recrystallization: This is an excellent final step to obtain a highly pure, crystalline product.[12][13]
The specific sequence and choice of techniques will depend on the physical properties of your compound and the nature of the impurities.[13]
Experimental Protocols & Data
Table 1: Optimization of Solvent and Temperature in a Model Pyridazine Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | Ethanol | Reflux | 6 | 65 | Moderate yield, some starting material remaining. |
| 2 | Dioxane | Reflux | 6 | 78 | Good yield, cleaner reaction profile.[9] |
| 3 | Acetic Acid | 100 | 4 | 85 | High yield, faster reaction. |
| 4 | Toluene | Reflux | 12 | 55 | Slower reaction, lower yield. |
| 5 | Acetic Acid | 80 | 6 | 82 | Good yield, slightly slower than at 100°C. |
| 6 | Acetic Acid | 120 | 4 | 75 | Lower yield, evidence of product degradation. |
This table represents hypothetical data for illustrative purposes, based on common solvent effects in organic synthesis.
Protocol 1: General Procedure for Recrystallization of a Solid Pyridazine Derivative
-
Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.[12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot recrystallization solvent required to fully dissolve it.[12][13]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[13]
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[12][13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[12][13]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizing the Workflow
Diagram 1: General Troubleshooting Logic for Low Yield
Caption: A flowchart for diagnosing and resolving low product yield in pyridazine synthesis.
Diagram 2: Purification Strategy for Crude Pyridazine Product
Caption: A decision-making workflow for the purification of crude pyridazine products.
References
- Product Class 8: Pyridazines. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 16.
- Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry, 86(13), 8926-8932.
- Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem.
- Technical Support Center: Purification of 3-Pyridazinealanine Compounds. Benchchem.
- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 17(11), 13456-13468.
- Synthesis of pyridazines. Organic Chemistry Portal.
- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES, 5(2), 118-129.
- PYRIDAZINE#PYRIDAZINE SYNTHESIS. YouTube.
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 67(33), 9324-9331.
- Hydrazine derivatives of pyridazine compounds. Google Patents.
- De Borggraeve, W. M., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 312-337.
- Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Deeb, A., et al. (2014). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. European Chemical Bulletin, 3(3), 290-295.
- Oishi, T., et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic & Biomolecular Chemistry.
- Purins, M., et al. (2023). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Science, 381(6657), 543-548.
- Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias.
- Pyridazine. Wikipedia.
- Al-Mousawi, S. M., et al. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Current Organic Chemistry, 15(19), 3503-3521.
- The effect of solvent on the synthesis of pyridazinones and some reactions of the new compounds. Lookchem.
- Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. YouTube.
- Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ChemistryOpen, 9(4), 485-489.
- Synthesis of Pyridazine. ChemTube3D.
- Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho.
- Elnagdi, M. H., et al. (2003). Pyridazine and condensed pyridazine synthesis. Arkivoc, 2003(7), 1-25.
- Process for the production of pyridazinyl-amides in a one-pot synthesis. Google Patents.
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- 7. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 8. Pyridazine synthesis [organic-chemistry.org]
- 9. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
- 11. WO2018082964A1 - Process for the production of pyridazinyl-amides in a one-pot synthesis - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Preserving Pyridazine Integrity During Synthetic Workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides field-proven insights and troubleshooting protocols to address the common challenge of pyridazine derivative degradation during experimental workup. The inherent electronic properties of the pyridazine ring, while valuable for molecular recognition and pharmacological activity, also render it susceptible to specific degradation pathways. This resource is designed to help you anticipate, diagnose, and solve these stability issues, ensuring the integrity and yield of your target compounds.
Part 1: Frequently Asked Questions (FAQs) - Quick Diagnostics
This section provides rapid answers to the most common issues encountered during the workup of pyridazine-containing molecules.
Q1: My final yield is significantly lower than expected after workup and purification. Where could my compound have gone?
A: Unexpectedly low yields are often a primary indicator of compound degradation. The most common culprits during workup are:
-
Oxidative Degradation: Exposure to atmospheric oxygen, especially during solvent removal or on silica gel, can lead to N-oxide formation or other oxidative decomposition.[1][2]
-
pH Instability: The basic nature of the pyridazine nitrogens makes the ring system sensitive to extreme pH conditions during aqueous extractions, potentially causing hydrolysis or ring-opening.[3]
-
On-Column Decomposition: Strong interactions between the basic pyridazine nitrogens and acidic silanol groups on standard silica gel can catalyze degradation during chromatographic purification.[3][4]
Q2: I'm observing significant peak tailing or streaking during silica gel chromatography. How can I fix this?
A: This is a classic issue for nitrogen-containing heterocycles.[4] The basic lone pairs on the pyridazine nitrogens form strong hydrogen bonds with the acidic silanol (Si-OH) groups on the silica surface. This interaction slows the compound's elution, causing tailing.
-
Solution: Deactivate the silica by adding a basic modifier to your mobile phase. Typically, 0.1-1% triethylamine (Et₃N) or a few drops of aqueous ammonia in the co-solvent (e.g., methanol) will cap the acidic sites and dramatically improve peak shape.[4] Alternatively, consider using a less acidic stationary phase like neutral or basic alumina.
Q3: My compound changed color (e.g., turned yellow or brown) during solvent evaporation on the rotary evaporator. What happened?
A: Color change often signals the formation of minor, highly colored impurities resulting from oxidation or thermal decomposition. The combination of heat (from the water bath) and exposure to air (if the vacuum is not perfect or upon venting) is a common cause.
-
Solution: Remove solvent under reduced pressure at the lowest possible temperature. Use a cryotrap or a high-performance vacuum pump to lower the solvent's boiling point. Avoid prolonged heating. If the compound is known to be sensitive, co-evaporate with a high-vapor-pressure, inert solvent like toluene to remove final traces of other solvents at low temperatures.
Q4: Should I protect my reaction from light during workup?
A: Yes, it is a highly recommended precautionary measure. Aromatic and heteroaromatic systems, particularly those with iodo- or azido-substituents, can be photosensitive.[3][5] Exposure to ambient or UV light can initiate radical reactions or photochemical rearrangements, leading to complex impurity profiles.[6][7] Simply wrapping your flasks and separatory funnel in aluminum foil is a simple and effective solution.
Part 2: In-Depth Troubleshooting Guides
This section explores the mechanisms behind common degradation pathways and provides detailed protocols to counteract them.
Guide 1: Combating Oxidative Degradation
Problem: You isolate your pyridazine derivative along with an unknown impurity with a mass of +16 amu, or you observe a general decomposition to a complex mixture after exposure to air.
Probable Cause: The pyridazine ring, particularly the nitrogen atoms, can be susceptible to oxidation, forming N-oxides or other degradation products.[1] This process can be catalyzed by trace metals, light, or heat and is exacerbated by prolonged exposure to atmospheric oxygen, especially when the compound is adsorbed onto a high-surface-area medium like silica gel.
Solutions & Protocols:
-
Inert Atmosphere Workup: Minimize contact with oxygen at every stage.
-
Degassing Solvents: Before use, sparge all aqueous and organic solvents for workup (e.g., water, brine, ethyl acetate, DCM) with nitrogen or argon for 15-30 minutes.
-
Inert Gas Blanket: Perform extractions and filtrations under a positive pressure of nitrogen or argon.
-
-
Use of Antioxidants: For particularly sensitive compounds, adding a radical scavenger can be highly effective.
-
BHT (Butylated Hydroxytoluene): Add a small, catalytic amount (e.g., a few crystals) of BHT to your organic solvent during extraction. BHT is non-polar and typically easy to remove via chromatography.
-
Ascorbic Acid (Vitamin C): If performing an aqueous extraction of a water-soluble pyridazine salt, consider adding ascorbic acid to the aqueous phase.
-
Some pyridazine derivatives themselves have been studied for their antioxidant properties, suggesting the ring can participate in redox processes.[8][9]
-
-
Cool the completed reaction mixture to room temperature.
-
Quench the reaction as required under a nitrogen atmosphere.
-
Transfer the mixture to a separatory funnel that has been purged with nitrogen.
-
Add previously degassed extraction solvents (e.g., ethyl acetate and deionized water).
-
Gently stopper and shake the funnel, periodically venting away from yourself into the nitrogen-purged headspace of the fume hood.
-
Separate the layers. Extract the aqueous layer with the degassed organic solvent (2x).
-
Combine the organic layers, wash with degassed brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure, introducing nitrogen when venting the apparatus.
Guide 2: Managing pH Sensitivity
Problem: You experience significant product loss into the aqueous layer, or you isolate hydrolyzed byproducts (e.g., an ester is cleaved to a carboxylic acid).
Probable Cause: The pyridazine ring contains two nitrogen atoms and is weakly basic.[10] The exact pKa depends on the substituents. During aqueous workup, using strong acids (e.g., 1M HCl) or strong bases (e.g., 1M NaOH) can lead to two primary issues:
-
Protonation/Salt Formation: At low pH, the pyridazine nitrogens become protonated, forming a salt that is highly soluble in the aqueous layer, leading to extraction losses.
-
Hydrolysis: Extreme pH conditions can catalyze the hydrolysis of sensitive functional groups (esters, amides, nitriles) appended to the pyridazine core.[11]
Solutions & Protocols:
-
Controlled pH Extraction: Avoid using strong acids or bases. Use milder, buffered solutions for washing.
-
To remove residual acid, wash with a saturated sodium bicarbonate (NaHCO₃) solution (pH ~8) or a phosphate buffer (pH 7).
-
To remove residual base, wash with a saturated ammonium chloride (NH₄Cl) solution (pH ~5) or a dilute citrate buffer.
-
-
Back-Extraction: If your compound is basic, you can use pH to your advantage for purification. Extract the compound into a dilute acid (e.g., 0.1M HCl), wash the acidic aqueous layer with an organic solvent (e.g., ether or hexane) to remove non-basic impurities, and then carefully neutralize the aqueous layer with NaHCO₃ to precipitate or re-extract your purified product.
| Condition to Neutralize | Recommended Reagent | Approximate pH | Rationale |
| Residual Acid (e.g., HCl, TFA) | Saturated NaHCO₃ (aq) | ~8 | Mildly basic, neutralizes acid without being harsh. |
| Residual Acid (e.g., HCl, TFA) | pH 7 Phosphate Buffer | 7 | Maintains neutrality, ideal for very sensitive groups. |
| Residual Base (e.g., NaOH, K₂CO₃) | Saturated NH₄Cl (aq) | ~5 | Mildly acidic, neutralizes base effectively. |
| General Wash | Brine (Saturated NaCl aq) | ~7 | Removes bulk water and neutralizes emulsions. |
Guide 3: Troubleshooting Pyridazine Chromatography
Problem: Your compound streaks badly on a silica gel column, elutes with a very high polarity solvent system, or appears to decompose on the column.
Probable Cause: As mentioned in the FAQs, the basic pyridazine nitrogens interact strongly with acidic silanol groups on the silica surface.[3] This can lead to irreversible adsorption and on-column decomposition, especially for sensitive molecules.
Solutions & Protocols:
-
Mobile Phase Modifiers: This is the most common and effective solution.
-
Triethylamine (Et₃N): Add 0.1-1% Et₃N to your entire mobile phase solvent system.
-
Ammonia: Prepare your polar co-solvent (e.g., Methanol) by bubbling ammonia gas through it for a few minutes or by adding a small amount of concentrated ammonium hydroxide (e.g., 1-2 mL per 500 mL of solvent). Use this modified solvent in your gradient.
-
-
Alternative Stationary Phases: If modification is insufficient, change the stationary phase.
-
Alumina: Use neutral or basic alumina. Basic alumina is excellent for purifying basic compounds but can degrade base-sensitive functional groups.
-
Reverse-Phase (C18): For polar pyridazine derivatives, RP-HPLC is often an excellent alternative as it operates on a different separation principle.[4]
-
-
Choose your column size and add the dry silica gel.
-
Prepare a low-polarity "pre-rinse" solvent, typically your starting elution solvent (e.g., 99:1 Hexane:Ethyl Acetate), and add 1% triethylamine.
-
Flush the column with 3-5 column volumes of this basic pre-rinse solvent. This ensures all the active silica sites are capped with the base before the compound is loaded.
-
Prepare your gradient solvents, ensuring that the same percentage of triethylamine (e.g., 1%) is present in both the low-polarity and high-polarity solvents.
-
Load your sample (adsorbed onto a small amount of deactivated silica or dissolved in a minimum of the mobile phase) and run the chromatography as usual.
Part 3: Visualization of Degradation & Workflows
Diagram 1: Common Degradation Pathways
The following diagram illustrates the primary modes of degradation that can affect pyridazine derivatives during workup.
Caption: A decision tree for troubleshooting pyridazine workup and purification.
References
- BenchChem. (2025). Technical Support Center: Purification of 3-Pyridazinealanine Compounds. [Online PDF].
- Wang, L., et al. (2021). Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment. National Institutes of Health (NIH).
- BenchChem. (2025). Technical Support Center: Stability and Reactivity of Iodinated Pyridazines. [Online PDF].
- McCarthy, J. R., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
- Quora. (2018). Why is pyrimidine less basic than pyridazine?.
- Reddit. (2021). Why is pyridazine more basic than pyrimidine and pyrazine?.
- Mavrova, A. T., et al. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences.
- Kutney, J. P., & Greenhouse, R. (1975). THE PROTECTION AND DEPROTECTION OF THE PYRIDINE NITROGEN. Synthetic Communications.
- Çalışkan, B., et al. (2008). Screening and evaluation of antioxidant activity of some pyridazine derivatives. PubMed.
- Shawali, A. S., et al. (2002). Pyridazine derivatives and related compounds. Part 15. Photochemical study of 3-Azido-4,5-diphenylpyrazolo[3,4-c]pyridazine. ResearchGate.
- Çoban, T., et al. (2008). Screening and evaluation of antioxidant activity of some pyridazine derivatives. Taylor & Francis Online.
- Frederich, J. H. (2020). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. PMC.
- Chambers, R. D., et al. (1976). Photochemistry of halogenocarbon compounds. Part I. Rearrangement of pyridazines to pyrazines. Journal of the Chemical Society, Perkin Transactions 1.
- Shawali, A. S., et al. (2002). Pyridazine Derivatives and Related Compounds. Part 14. Photolysis of 3-Diazo-4,5-diphenylpyrazolo[3,4-c]pyridazine. ResearchGate.
- Wallace, K. J., & Weaver, J. D. (2019). Oxidative Dearomatization of Pyridines. PMC.
- Klingsberg, E. (1956). The Protection and Deprotection of the Pyridine Nitrogen. Taylor & Francis Online.
- Tišler, M., & Stanovnik, B. (2008). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. ResearchGate.
- Şüküroğlu, M., et al. (2018). Antioxidative activity analyses of some pyridazine derivatives using computational methods. ResearchGate.
- Portillo, M., Maxwell, M. A., & Frederich, J. H. (2016). Synthesis of nitrogen heterocycles via photochemical ring opening of pyridazine N-oxides. Organic Letters.
- Wermuth, C. G. (2008). Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate.
- Lele, S. S., & Hosangadi, B. D. (1951). Synthesis in the Pyridazine Series. II. The Preparation of Pyridazines from Substituted Maleic Anhydrides. Some Properties of 4-Methylpyridazine. Journal of the American Chemical Society.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Photochemistry of halogenocarbon compounds. Part I. Rearrangement of pyridazines to pyrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Screening and evaluation of antioxidant activity of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-chloro-N-isopropylpyridazin-3-amine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 6-chloro-N-isopropylpyridazin-3-amine. Here, we address common issues encountered during experimental work, offering troubleshooting advice and detailed protocols grounded in chemical principles.
I. Understanding the Challenge: The Chemistry of this compound and Its Impurities
This compound is a key intermediate in pharmaceutical synthesis. Its purification can be complicated by the presence of structurally similar impurities that arise during its synthesis, most commonly from the reaction of 3,6-dichloropyridazine with isopropylamine.
Typical Synthetic Route and Key Components:
The reaction of one equivalent of 3,6-dichloropyridazine with isopropylamine aims to produce the desired monosubstituted product. However, this reaction can also yield unreacted starting material and a disubstituted byproduct.
-
Starting Material: 3,6-dichloropyridazine
-
Product: this compound
-
Key Impurity: 3,6-bis(isopropylamino)pyridazine
The purification strategy must effectively separate the desired product from both the more polar starting material and the less polar disubstituted byproduct.
II. Troubleshooting Guide & FAQs
This section is designed to provide direct answers to common purification challenges in a question-and-answer format.
Recrystallization Issues
Q1: My compound won't crystallize, even after cooling. What's going wrong?
A1: This is a common issue that can arise from several factors:
-
Excess Solvent: You may have used too much solvent, keeping your compound fully dissolved even at low temperatures.
-
Solution: Re-heat the solution and evaporate a portion of the solvent to increase the concentration of your compound. Then, allow it to cool again.
-
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved compound than it thermodynamically should.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line, or by adding a seed crystal of pure this compound.
-
-
High Impurity Load: A high concentration of impurities can inhibit crystal formation.
-
Solution: Consider a preliminary purification step, such as a quick column chromatography "plug," to remove the bulk of impurities before attempting recrystallization.
-
Q2: My compound "oils out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound's solubility is exceeded at a temperature above its melting point in the chosen solvent.
-
Solution 1: Adjust the Solvent System:
-
Add more of the solubilizing solvent to keep the compound dissolved at a lower temperature.
-
Alternatively, use a solvent system where the compound is less soluble, allowing crystallization to occur at a lower temperature.
-
-
Solution 2: Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Gradual cooling encourages the formation of a stable crystal lattice.
Q3: After recrystallization, my product is still impure. What can I do?
A3: This indicates that the chosen solvent system is not effectively differentiating between your product and the impurities.
-
Solution: You may need to screen for a new recrystallization solvent or a mixed solvent system. A good solvent for recrystallization should dissolve the compound well when hot but poorly when cold, while the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For this compound, consider solvent systems like ethanol/water or toluene/heptane.
Chromatography Challenges
Q4: I'm having trouble separating my product from the starting material and the disubstituted impurity by column chromatography. What mobile phase should I use?
A4: The key is to find a solvent system that provides good separation (ΔRf) between the three key components. Based on their predicted polarities (Starting Material > Product > Disubstituted Impurity), a gradient elution is often effective.
-
Recommended Starting Point: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes on a silica gel column.
-
Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) to elute the less polar disubstituted impurity.
-
Gradually increase the polarity (e.g., to 30-50% ethyl acetate) to elute your desired product.
-
The more polar starting material will elute last or may remain on the column at these polarities.
-
Q5: My compound is streaking on the TLC plate and the column. Why is this happening?
A5: Streaking is often caused by overloading the stationary phase or by interactions between the amine functionality and the acidic silica gel.
-
Solution 1: Reduce the Load: Apply a smaller amount of your sample to the TLC plate or load less material onto your column.
-
Solution 2: Add a Modifier to the Mobile Phase: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.
General Purification Questions
Q6: Can I use an acid-base extraction to purify my compound?
A6: While this compound is a basic compound and can be protonated, an acid-base extraction may not be the most effective method for removing the primary impurities. Both the product and the disubstituted impurity are basic and will be extracted into the acidic aqueous layer, offering little separation. The unreacted starting material, 3,6-dichloropyridazine, is not basic and would remain in the organic layer. Therefore, an acid wash could be a useful first step to remove the non-basic starting material, but it will not separate the desired product from the over-reacted byproduct.
Q7: How can I assess the purity of my final product?
A7: A combination of analytical techniques is recommended for accurate purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of your compound and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your product.
III. Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a starting point and may require optimization based on the impurity profile of your crude material.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with stirring capabilities
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely with stirring.
-
Slowly add hot deionized water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water (in the same ratio as the final crystallization mixture).
-
Dry the crystals under vacuum to obtain the purified product.
Protocol 2: Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in a low-polarity solvent (e.g., 5% ethyl acetate in hexanes) and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a gradient of ethyl acetate in hexanes. A suggested gradient is:
-
10% Ethyl acetate in hexanes (to elute the non-polar 3,6-bis(isopropylamino)pyridazine)
-
30-50% Ethyl acetate in hexanes (to elute the desired product)
-
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
IV. Visualizing the Purification Process
Impurity Profile and Separation Strategy
Sources
Technical Support Center: Troubleshooting Low Yield in Suzuki-Miyaura Coupling of Pyridazines
Welcome to the technical support center dedicated to resolving challenges in the Suzuki-Miyaura cross-coupling of pyridazine derivatives. This guide is structured for researchers, chemists, and drug development professionals who encounter low yields or other complications during this critical C-C bond-forming reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your experiments.
The pyridazine core, an electron-deficient diazine, presents unique challenges in palladium-catalyzed cross-coupling.[1] Its nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1] This guide provides a structured, question-and-answer approach to diagnose and solve the most common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling with a chloropyridazine is giving very low to no yield. Where should I start troubleshooting?
Low yields with pyridazine substrates often trace back to a few critical factors. A systematic approach is key to identifying the root cause.
Initial Diagnostic Workflow:
Caption: Initial troubleshooting workflow for low-yield pyridazine Suzuki couplings.
Detailed Explanation:
-
Atmospheric Control is Non-Negotiable: The Pd(0) species, which is the active catalyst, is highly sensitive to oxygen.[2] Oxidation to Pd(II) deactivates the catalyst and can also promote the unwanted homo-coupling of your boronic acid reagent.[1] Ensure all solvents are rigorously degassed and the reaction is set up and run under a positive pressure of an inert gas like argon or nitrogen.[1]
-
Reagent Quality:
-
Boronic Acid/Ester Stability: Boronic acids, especially those that are electron-deficient, are susceptible to a side reaction called protodeboronation, where the C-B bond is cleaved by a proton source (like water) to return the corresponding arene.[2][3] This depletes your nucleophile. Using more stable boronic pinacol esters or MIDA boronates is highly recommended.[1][4] Always use fresh, high-purity boron reagents.
-
Solvent and Base: Water can be a culprit in protodeboronation.[2] While some Suzuki protocols use aqueous bases, for challenging substrates like pyridazines, starting with anhydrous solvents (e.g., dioxane, toluene, 2-MeTHF) and a dry, high-purity base is a better strategy.[1][5]
-
-
Catalyst System - The Heart of the Reaction:
-
The Challenge with Pyridazines: The electron-deficient nature of the pyridazine ring makes oxidative addition of palladium to the C-Cl or C-Br bond more facile than in electron-rich systems.[1] However, the lone pairs on the ring nitrogens can bind to the palladium catalyst, acting as a ligand and inhibiting its activity.[6][7]
-
The Solution - Bulky Ligands: To overcome catalyst inhibition and promote the desired catalytic cycle, highly active catalyst systems are required. Modern biaryl phosphine ligands, often called "Buchwald ligands" like SPhos and XPhos , are exceptionally effective.[6] Their bulkiness and electron-donating properties stabilize the palladium center, facilitate the crucial oxidative addition and reductive elimination steps, and discourage catalyst decomposition.
-
Q2: I'm seeing significant amounts of a homo-coupled byproduct from my boronic acid. How can I minimize this?
Homo-coupling (e.g., Ar-B(OR)₂ → Ar-Ar) is a common side reaction that consumes your boronic acid and complicates purification.[1]
Primary Causes & Solutions:
| Cause | Explanation | Recommended Solution(s) |
| Oxygen in the Reaction | Oxygen can promote the oxidative homo-coupling of boronic acids, often via a Pd-mediated pathway. | Rigorously degas all solvents and the reaction mixture. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the experiment.[1] |
| Boronic Acid Instability | Free boronic acids are more prone to degradation and side reactions than their ester counterparts. | Use a more stable boronic acid derivative, such as a pinacol ester or a MIDA boronate .[3][4] |
| Inefficient Transmetalation | If the transmetalation step is slow, the boronic acid has more time to undergo side reactions. | Ensure your base is effective. A weaker base like K₃PO₄ or Cs₂CO₃ is often sufficient and can be less harsh than stronger bases.[6][8] The choice of a highly active, bulky ligand (e.g., SPhos) also accelerates the entire catalytic cycle, minimizing dwell time for side reactions.[6] |
| High Boronic Acid Concentration | A high concentration of the boronic acid can favor the bimolecular homo-coupling reaction. | Consider slow addition of the boronic acid reagent to the reaction mixture to maintain a low instantaneous concentration.[1] |
Q3: My starting halopyridazine is being consumed, but I'm isolating the hydrodehalogenated pyridazine instead of my desired product. What is causing this?
Hydrodehalogenation is a side reaction where the halide (e.g., -Cl, -Br) is replaced by a hydrogen atom. This indicates that the catalytic cycle is being diverted.
Causality and Mitigation:
-
The Role of the Base and Solvent: This side reaction can be promoted by certain bases and proton sources in the reaction mixture.[6] Stronger bases, particularly alkoxides, in the presence of trace water or alcohol solvents can facilitate this pathway.
-
Strategic Solution: Switch to a weaker, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices for pyridazine couplings as they are effective in promoting the desired reaction while minimizing hydrodehalogenation.[6][8] Using an aprotic solvent system like dioxane or toluene with minimal water is also beneficial.[6]
Q4: How do I choose the optimal base and solvent for my pyridazine coupling?
The base and solvent are not passive components; they are critical for the reaction's success and must be chosen carefully.[5][8]
Base Selection:
The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step.[9]
| Base Type | Common Examples | Suitability for Pyridazines | Rationale & Causality |
| Strong Inorganic | NaOH, KOH | Use with caution | High basicity can promote side reactions like hydrodehalogenation and ester hydrolysis if sensitive functional groups are present.[8] |
| Moderate Inorganic | K₂CO₃, Na₂CO₃ | Often effective | A good starting point, frequently used in aqueous/organic solvent mixtures. May be less effective for very challenging couplings.[8] |
| Weak Inorganic | K₃PO₄, Cs₂CO₃, KF | Highly Recommended | These bases are generally optimal for N-heterocyclic substrates. They are strong enough to facilitate boronate formation but mild enough to suppress many side reactions.[6][8] The large, soft cesium cation (in Cs₂CO₃) can also have beneficial effects on reaction rates. |
| Organic Amines | Et₃N, DIPEA | Generally not used | Typically not basic enough to efficiently promote the formation of the active boronate species required for transmetalation.[8] |
Solvent Selection:
The solvent must dissolve the reagents and stabilize the catalytic species. For pyridazine couplings, aprotic polar or aromatic solvents are preferred.
-
Ethers: 1,4-Dioxane, Tetrahydrofuran (THF), 2-Methyl-THF. Dioxane is a very common and effective choice.[5]
-
Aromatics: Toluene, Xylenes. These are also excellent choices, particularly for higher-temperature reactions.[5]
-
Solvent/Water Mixtures: A mixture of an organic solvent (like dioxane) with a small amount of water (e.g., 4:1 or 5:1 v/v) is a common system.[5] Water can help dissolve the inorganic base and facilitate the formation of the active Pd-OH species that participates in transmetalation. However, for substrates prone to protodeboronation, minimizing or eliminating water may be necessary.[2]
Standardized Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic chloropyridazine with an arylboronic pinacol ester.
Workflow Diagram:
Caption: General experimental workflow for pyridazine Suzuki-Miyaura coupling.
Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the chloropyridazine (1.0 equiv), the arylboronic pinacol ester (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Inert Atmosphere Setup: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure a completely oxygen-free environment.[1]
-
Solvent and Catalyst Addition: Under a positive pressure of argon, add the degassed solvent (e.g., 1,4-dioxane, 0.1 M concentration) via syringe. Allow the mixture to stir for 5 minutes. In a separate vial, weigh the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4-8 mol%) and add them to the reaction flask against a positive flow of argon.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) in a pre-heated oil bath and stir vigorously.[1]
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
References
- Dai, X., Chen, Y., Garrell, S., Liu, H., Zhang, L., Palani, A., Hughes, G. J., & Nargund, R. P. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. The Journal of Organic Chemistry, 78(15), 7796–7802. [Link]
- Wikipedia. (n.d.). Protodeboronation.
- Stanetty, C., & Schnürch, M. (2017). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. Synthesis, 49(1), 1-18. [Link]
- Dai, X., Chen, Y., Garrell, S., Liu, H., Zhang, L., Palani, A., Hughes, G. J., & Nargund, R. P. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. The Journal of Organic Chemistry. [Link]
- Valente, C., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2999. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Valente, C., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Oriental Journal of Chemistry, 34(6). [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Valente, C., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11). [Link]
- Valente, C., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Oriental Journal of Chemistry, 34(6). [Link]
- ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
- Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13241–13254. [Link]
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849-4853. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Managing Regioselectivity in Pyridazine Functionalization
Welcome to the technical support center for pyridazine functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in their experiments with pyridazines. Pyridazine's unique electronic properties, stemming from the two adjacent nitrogen atoms, present both opportunities and challenges in selective chemical modifications.[1][2] This resource provides field-proven insights, troubleshooting guides, and frequently asked questions to empower you to control the regiochemical outcome of your reactions.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable protocols.
Question 1: I am attempting a Suzuki-Miyaura cross-coupling on 3,6-dichloropyridazine and obtaining a mixture of mono- and di-substituted products with poor selectivity. How can I favor mono-substitution at one specific position?
Answer:
This is a common challenge due to the similar reactivity of the C3 and C6 positions, both being adjacent to a nitrogen atom.[3] Achieving selective mono-substitution requires fine-tuning of the reaction conditions to exploit subtle differences in reactivity or employing a sequential functionalization strategy.
Causality of the Issue:
The electron-withdrawing nature of the two nitrogen atoms makes both chlorine atoms susceptible to oxidative addition by the palladium catalyst. Without a significant electronic or steric bias, the reaction often proceeds at both sites, leading to a mixture of products. Catalyst deactivation due to coordination of the pyridazine nitrogen to the palladium center can also contribute to low yields and poor selectivity.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor Suzuki coupling selectivity.
Recommended Protocol for Selective Mono-Arylation:
-
Reagents and Catalyst System:
-
3,6-Dichloropyridazine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (10:1)
-
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add 3,6-dichloropyridazine, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[4]
-
Add the degassed dioxane/water mixture via syringe.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Summary: Ligand Effects on Regioselectivity
| Ligand | Temperature (°C) | Ratio (Mono-C3:Di-Substituted) | Yield (%) |
| PPh₃ | 100 | 2:1 | 45 |
| XPhos | 80 | 8:1 | 75 |
| SPhos | 80 | >10:1 | 82 |
Question 2: I am trying to achieve C-H functionalization on a substituted pyridazine, but I am getting a mixture of regioisomers. How can I direct the functionalization to a specific position, for example, C4?
Answer:
Directing C-H functionalization on the pyridazine ring is challenging due to the inherent electronic properties that favor reaction at positions adjacent to the nitrogen atoms.[3] To achieve functionalization at the C4 position, a directing group strategy or specialized metalation conditions are often necessary.
Causality of the Issue:
The pyridazine ring is electron-deficient, particularly at the C3 and C6 positions. The C4 and C5 positions are relatively more electron-rich, but still less reactive than in many other aromatic systems. Without a directing group, C-H activation catalysts will typically coordinate to the nitrogen atoms and functionalize the adjacent C-H bonds.
Strategies for C4-Functionalization:
-
Directing Groups: A directing group (DG) can be installed on the pyridazine ring to chelate the metal catalyst and position it for C-H activation at a specific site.[5] For C4 functionalization, a DG at the C3 or C5 position is ideal.
-
Metalation with Hindered Bases: The use of sterically hindered bases, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP) in combination with a zinc salt, can favor deprotonation at the more acidic C-H bond, which can be the C4 position depending on the substituents.[6][7]
Workflow for C4-Functionalization:
Caption: Decision workflow for achieving C4-functionalization.
Recommended Protocol for C4-Metalation and Functionalization:
-
Reagents and Base:
-
Substituted Pyridazine (1.0 equiv)
-
(TMP)₂Zn·2MgCl₂·2LiCl (1.5 equiv)
-
Anhydrous THF
-
Electrophile (e.g., I₂, allyl bromide, benzaldehyde) (1.2 equiv)
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the substituted pyridazine and anhydrous THF.
-
Cool the solution to the desired temperature (typically -20 °C to 0 °C).
-
Slowly add the (TMP)₂Zn·2MgCl₂·2LiCl solution.
-
-
Reaction Conditions:
-
Stir the reaction mixture for 1-3 hours at the same temperature.
-
Monitor the progress of the metalation by quenching small aliquots with D₂O and analyzing by ¹H NMR.
-
Once the metalation is complete, add the electrophile and allow the reaction to warm to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the fundamental electronic properties of the pyridazine ring that dictate its reactivity and regioselectivity?
A1: The pyridazine ring's reactivity is governed by the presence of two adjacent, electron-withdrawing nitrogen atoms. This leads to several key properties:
-
Electron Deficiency: The ring is significantly π-deficient, which makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack.[2]
-
Dipole Moment: Pyridazine has a large dipole moment, which influences its solubility and interactions with other molecules.[1]
-
Acidity of C-H Bonds: The C-H bonds are more acidic than those in benzene. Computational studies have shown that the C4-H can be more acidic than the C3-H, which can be exploited for selective deprotonation.[1]
-
Basicity: The nitrogen atoms are basic, with a pKa of ~2.3. This allows for protonation under acidic conditions, which is a key step in reactions like the Minisci reaction.[8]
Caption: Key electronic properties and resulting reactivity of the pyridazine ring.
Q2: How do steric and electronic effects of substituents influence the regioselectivity of functionalization?
A2: Substituents play a crucial role in directing incoming reagents.
-
Electronic Effects: Electron-donating groups (EDGs) like -OCH₃ or -NR₂ can increase the electron density of the ring, making it slightly more susceptible to electrophilic attack and influencing the position of nucleophilic attack. Electron-withdrawing groups (EWGs) like -NO₂ or -CN further decrease the electron density, enhancing the ring's susceptibility to nucleophilic attack.
-
Steric Effects: Bulky substituents can hinder attack at adjacent positions. For example, a large group at the C3 position will sterically disfavor reactions at the C4 position and the N2 atom, potentially directing reactions to the C5 or C6 positions.[9]
Q3: What is the Minisci reaction, and how can it be used for pyridazine functionalization?
A3: The Minisci reaction is a radical substitution reaction that is particularly effective for electron-deficient heterocycles like pyridazine.[8][10] It involves the addition of a nucleophilic carbon-centered radical to the protonated heterocycle.
-
Mechanism: An alkyl radical is generated, which then adds to the pyridinium ion (formed under acidic conditions). The resulting radical cation is then oxidized to the final product.[8]
-
Regioselectivity: The reaction typically occurs at the positions alpha and gamma to the nitrogen atoms (C3, C6, and C4). The regioselectivity can be influenced by the nature of the radical and the substituents on the pyridazine ring.
-
Advantages: It's a powerful method for direct C-H alkylation and acylation, which is not possible with Friedel-Crafts chemistry.[8]
Simplified Minisci Reaction Mechanism:
Caption: Simplified workflow of the Minisci reaction on pyridazine.
Q4: How can computational chemistry aid in predicting regioselectivity in pyridazine functionalization?
A4: Computational tools, particularly Density Functional Theory (DFT), are increasingly used to predict the outcomes of reactions.[11][12]
-
Predicting Acidity: DFT calculations can accurately predict the pKa of different C-H bonds on the pyridazine ring, helping to determine the most likely site of deprotonation with a given base.[1]
-
Transition State Analysis: By calculating the energies of different transition states, it is possible to predict which regioisomeric product will be formed preferentially under kinetic control.
-
Molecular Orbital Analysis: Analyzing the HOMO and LUMO of the pyridazine and the incoming reagent can provide insights into the favored sites of interaction for both electrophilic and nucleophilic attacks.
References
- Basarab, G. S., et al. (2015). A Novel Class of Potent Fungal Defensin-Inspired Antibacterials. Journal of Medicinal Chemistry, 58(2), 949-961. [Link]
- Knochel, P., et al. (2012). Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn·2MgCl2·2LiCl.
- Hevia, E., et al. (2012). New Lithium-Zincate Approaches for the Selective Functionalization of Pyrazine: Direct Dideprotozincation vs. Nucleophilic Alkylation. Angewandte Chemie International Edition, 51(44), 11098-11102. [Link]
- Knochel, P., et al. (2019). Lewis Acid Directed Regioselective Metalations of Pyridazine. Organic Letters, 21(11), 4054-4058. [Link]
- Campeau, L.-C., et al. (2017). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 56(43), 13493-13497. [Link]
- Gevorgyan, V., et al. (2015). Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. Organic Letters, 17(11), 2812-2815. [Link]
- Xu, Y., et al. (2015). Late-stage diversification of biologically active pyridazinones via a direct C–H functionalization strategy. Organic & Biomolecular Chemistry, 13(2), 539-548. [Link]
- Asif, M. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(1), 2-30. [Link]
- Mongin, F., et al. (2007). Lithium-mediated zincation of pyrazine, pyridazine, pyrimidine, and quinoxaline. The Journal of Organic Chemistry, 72(17), 6602-6605. [Link]
- Attanasi, O. A., et al. (2005). A Novel and Convenient Protocol for Synthesis of Pyridazines. Organic Letters, 7(16), 3441-3443. [Link]
- Mongin, F., et al. (2007). Lithium-Mediated Zincation of Pyrazine, Pyridazine, Pyrimidine, and Quinoxaline. The Journal of Organic Chemistry, 72(17), 6602-6605. [Link]
- Wikipedia. Minisci reaction. [Link]
- Declerck, V., & Colobert, F. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(2), 436. [Link]
- Baran, P. S., et al. (2017). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 139(46), 16584-16587. [Link]
- Aggarwal, V. K., et al. (2023). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society, 145(25), 13865-13875. [Link]
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
- Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335-1337. [Link]
- Dong, J., & Wang, Q. (2021). PHOTOCATALYTIC MINISCI REACTION. CHIMIA International Journal for Chemistry, 75(5), 412-423. [Link]
- Green, W. H., et al. (2021). Regio-selectivity prediction with a machine-learned reaction representation and on-the-fly quantum mechanical descriptors. Chemical Science, 12(3), 949-960. [Link]
- Heinisch, G., & Lötsch, G. (1985). Recent Advances in Pyridazine Chemistry. Progress in Medicinal Chemistry, 22, 149-217. [Link]
- Segler, M. H. S., & Waller, M. P. (2015). Computational tools for the prediction of site- and regioselectivity of organic reactions. Chemical Science, 6(8), 4442-4451. [Link]
- Campeau, L.-C., et al. (2017). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 56(43), 13493-13497. [Link]
- Brückner, R., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry, 5(1), 14-27. [Link]
- Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]
- Zard, S. Z., et al. (2021). Radical chain monoalkylation of pyridines. Chemical Science, 12(43), 14457-14462. [Link]
- Sugimura, H., et al. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926-8932. [Link]
- Segler, M. H. S., & Waller, M. P. (2015). Computational tools for the prediction of site- and regioselectivity of organic reactions. Chemical Science, 6(8), 4442-4451. [Link]
- Wikipedia. Pyridazine. [Link]
- Ghorai, M. K., & Kumar, A. (2017). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. The Journal of Organic Chemistry, 82(11), 5971-5979. [Link]
- Gandeepan, P., & Ackermann, L. (2020). Decoding Directing Groups and Their Pivotal Role in C−H Activation. Chemistry – A European Journal, 26(41), 8834-8854. [Link]
- Organic Chemistry Portal. Synthesis of pyridazines. [Link]
- Tourwé, D., et al. (2022).
- Al-Masoudi, N. A., et al. (2015). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Monatshefte für Chemie - Chemical Monthly, 146(7), 1159-1166. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
- Göker, H., & Doganc, F. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. [Link]
- O'Brien, M. A., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2568-2579. [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blumberginstitute.org [blumberginstitute.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Lithium-mediated zincation of pyrazine, pyridazine, pyrimidine, and quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Minisci reaction - Wikipedia [en.wikipedia.org]
- 9. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 10. Radical chain monoalkylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02748D [pubs.rsc.org]
- 11. Computational tools for the prediction of site- and regioselectivity of organic reactions - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00541H [pubs.rsc.org]
- 12. Computational tools for the prediction of site- and regioselectivity of organic reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Solvent Choice for Pyridazine Reactions
Welcome to the technical support center for pyridazine chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in pyridazine reactions. The unique electronic properties of the pyridazine ring necessitate a thoughtful approach to solvent choice to ensure optimal reaction outcomes, including yield, selectivity, and reaction rate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs) on Solvent Selection
This section addresses common questions regarding solvent choice for reactions involving pyridazine and its derivatives.
Q1: Why is solvent selection so critical for pyridazine reactions?
The pyridazine ring is an electron-deficient heterocycle with a significant dipole moment.[1][2] This inherent polarity and the presence of two adjacent nitrogen atoms mean that solvent interactions can profoundly influence the stability of reactants, intermediates, and transition states.[3][4] An appropriate solvent can solvate charged intermediates, facilitate bond breaking and formation, and in some cases, even alter the reaction pathway, leading to different products.[5]
Q2: What are the first-pass considerations when choosing a solvent for a pyridazine reaction?
Your initial solvent choice should be guided by three primary factors:
-
Solubility: Ensure all reactants, reagents, and catalysts are sufficiently soluble at the reaction temperature. Pyridazine itself is soluble in water and many organic solvents like alcohols, acetone, and ether, but shows lower solubility in non-polar solvents such as hexane.[6][7] The solubility of substituted pyridazines can vary significantly.
-
Reaction Type: The mechanism of your reaction (e.g., SNAr, palladium-catalyzed cross-coupling) will dictate the optimal solvent properties. For instance, reactions proceeding through polar intermediates are often favored in polar solvents.[8]
-
Inertness: The solvent should not participate in the reaction or cause degradation of starting materials or products.
Q3: How do polar protic and polar aprotic solvents differently affect pyridazine reactions?
This is a crucial distinction.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can act as hydrogen bond donors.[9][10] They are excellent at stabilizing both cations and anions. In reactions like SN1, they can accelerate the reaction by stabilizing the carbocation intermediate.[8][11] However, in SN2 or SNAr reactions, they can form a "solvent cage" around the nucleophile through hydrogen bonding, which can decrease its reactivity.[12]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF) possess a dipole moment but lack O-H or N-H bonds.[9][13] They are poor at solvating anions, leaving the nucleophile "naked" and highly reactive, which is often beneficial for SNAr and SN2 reactions.[12][14]
Q4: Can the solvent influence the regioselectivity of a reaction on a pyridazine ring?
Absolutely. The choice of solvent can alter the product distribution in reactions where multiple isomers can be formed. For example, in the synthesis of certain pyridazines, using acetonitrile can favor the formation of a dihydropyridazine intermediate, while acetic acid can lead directly to the aromatic pyridazine product.[15] This is often due to the solvent's ability to stabilize one transition state over another.
Q5: Are there "green" solvent alternatives for pyridazine synthesis?
Yes, the principles of green chemistry are increasingly being applied to heterocyclic synthesis.[16] Solvents like water, polyethylene glycol (PEG), glycerol, and deep eutectic solvents are being explored as more environmentally benign alternatives to traditional volatile organic compounds.[17][18][19] For instance, PEG-400 has been shown to be a highly effective solvent for nucleophilic aromatic substitution on nitrogen-containing fused heterocycles, leading to excellent yields in short reaction times.[18]
Part 2: Troubleshooting Guides for Common Pyridazine Reactions
This section provides detailed troubleshooting for specific issues, explaining the underlying chemical principles and offering actionable solutions.
Guide 1: Poor Yield in Nucleophilic Aromatic Substitution (SNAr) of Halopyridazines
Nucleophilic aromatic substitution is a cornerstone of pyridazine functionalization.[20] Low yields are a frequent challenge.
Issue: Low or no conversion of the starting halopyridazine.
| Potential Cause | Scientific Rationale & Explanation | Suggested Solutions |
| Inappropriate Solvent Polarity | SNAr reactions proceed through a negatively charged intermediate (Meisenheimer complex). Polar aprotic solvents (DMSO, DMF, NMP) are generally superior because they solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.[14] Protic solvents can hydrogen-bond with and deactivate the nucleophile.[12] | Primary Action: Switch to a high-quality, anhydrous polar aprotic solvent like DMSO, DMF, or NMP. Secondary Action: If using a less polar solvent like THF, consider adding a polar aprotic co-solvent. |
| Poor Nucleophile Reactivity | The nucleophile may be too weak, or its reactivity is suppressed. The electron-deficient pyridazine ring requires a sufficiently potent nucleophile to initiate the attack. | Primary Action: If using a neutral nucleophile (e.g., an alcohol or amine), add a base (e.g., NaH for alcohols, Et₃N for amines) to generate the more nucleophilic alkoxide or free amine.[20] Secondary Action: Ensure the base is strong enough and soluble in the chosen solvent. |
| Suboptimal Temperature | SNAr reactions often have a significant activation energy barrier. Insufficient thermal energy can lead to slow or stalled reactions.[21] | Primary Action: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS. Typical temperatures range from room temperature to 120 °C.[20] |
| Leaving Group Inefficiency | The reactivity order for leaving groups in SNAr is typically F > Cl > Br > I.[14] The high electronegativity of fluorine makes the attached carbon more electrophilic and susceptible to attack. | Primary Action: If possible, synthesize the fluoro- or chloro-pyridazine analogue of your substrate. Secondary Action: For less reactive leaving groups (Br, I), more forcing conditions (higher temperature, stronger nucleophile) may be necessary. |
Troubleshooting Workflow for SNAr Reactions
Caption: Decision tree for troubleshooting low SNAr yields.
Guide 2: Sluggish Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling is a powerful method for C-C and C-N bond formation on pyridazine rings.[22] Solvent choice is critical for catalyst stability and activity.[23]
Issue: Catalyst deactivation, low turnover, or significant side product formation (e.g., dehalogenation).
| Potential Cause | Scientific Rationale & Explanation | Suggested Solutions |
| Poor Catalyst/Reagent Solubility | In Suzuki couplings, for example, the inorganic base (e.g., K₂CO₃, K₃PO₄) is often poorly soluble in common organic solvents. The solvent system must facilitate the interaction between the organic-soluble components and the inorganic base. | Primary Action: For Suzuki reactions, use a solvent mixture that can dissolve both phases, such as DME/H₂O, Toluene/EtOH/H₂O, or dioxane.[22] Secondary Action: Use a phase-transfer catalyst if insolubility remains an issue. |
| Solvent-Catalyst Incompatibility | The solvent can act as a ligand for the palladium center.[24] Some solvents may coordinate too strongly, inhibiting substrate binding, while others may not stabilize the active catalytic species, leading to decomposition (e.g., formation of palladium black). | Primary Action: Consult literature for proven solvent/catalyst/ligand combinations for your specific reaction type.[22] Toluene, dioxane, and DMF are common starting points. Secondary Action: Ensure solvents are thoroughly degassed. Oxygen can deactivate the active Pd(0) catalyst.[25] |
| Side Reactions Promoted by Solvent | Protic solvents (e.g., alcohols, water) can be proton sources, leading to proto-dehalogenation of the starting material, a common side reaction that reduces yield.[25] | Primary Action: Use anhydrous, aprotic solvents (e.g., toluene, dioxane, THF) whenever possible, especially if dehalogenation is observed. Secondary Action: If a protic co-solvent is necessary (e.g., for base solubility), minimize its quantity. |
| Incorrect Solvent Polarity for a Specific Step | The various steps in a catalytic cycle (oxidative addition, transmetalation, reductive elimination) can have different sensitivities to solvent polarity. For instance, oxidative addition is often favored in more polar solvents. | Primary Action: Screen a range of solvents with varying polarities (e.g., Toluene, THF, Dioxane, DMF). Secondary Action: For Buchwald-Hartwig aminations, polar aprotic solvents are often avoided in favor of less polar options like toluene or dioxane to prevent catalyst inhibition.[22][25] |
Solvent Properties and Their Impact on Pyridazine Reactions
| Solvent | Dielectric Constant (ε) at 20°C | Type | Typical Application in Pyridazine Chemistry | Rationale |
| Toluene | 2.4 | Non-polar | Suzuki, Buchwald-Hartwig | Good for dissolving organic substrates; less likely to promote side reactions like proto-dehalogenation.[22] |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Sonogashira, Grignard reactions | Moderately polar, good solvating properties for many organometallics. |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | SNAr, Cyclizations | Highly polar, can stabilize charged intermediates and accelerate reactions.[15] |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | SNAr, Sonogashira | High boiling point, excellent solvating power for a wide range of reagents.[20][22] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | SNAr | Highly polar, effectively accelerates SNAr by solvating cations and leaving nucleophiles highly reactive.[14] |
| Ethanol (EtOH) | 24.6 | Polar Protic | Pyridazine synthesis (from dicarbonyls) | Can act as a reactant or proton source; useful in condensation reactions.[5] |
Note: Dielectric constant is a measure of a solvent's polarity; higher values indicate greater polarity.[8][11]
Experimental Protocol: General Solvent Screening for a Suzuki-Miyaura Coupling
This protocol provides a framework for systematically optimizing the solvent for a Suzuki-Miyaura reaction of a halopyridazine.
-
Setup: In parallel reaction vials under an inert atmosphere (e.g., nitrogen or argon), add the halopyridazine (1.0 eq), boronic acid (1.2-1.5 eq), and a consistent base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%) to each vial.
-
Solvent Addition: To each vial, add a different degassed solvent or solvent mixture (e.g., Toluene, Dioxane, THF, DME/H₂O 4:1). Ensure the concentration is consistent across all reactions.
-
Reaction: Heat all vials to a consistent temperature (e.g., 80-100 °C) and stir for a set period (e.g., 12-24 hours).
-
Analysis: Cool the reactions, take an aliquot from each, and analyze by LC-MS or GC-MS to determine the conversion to product and identify any major side products.
-
Optimization: Select the solvent that provides the best combination of yield and purity for further optimization of temperature and reaction time.
Logical Flow for Solvent Screening
Caption: Workflow for systematic solvent screening in cross-coupling.
References
- BenchChem. (2025). troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride.
- Solubility of Things. (n.d.). Pyridazine.
- Sayed, G. H., Radwan, A., Hamed, A. A., & Boraie, W. E. (1993). Effect of Solvent on the Synthesis of Pyridazinones and Some Reactions of the New Compounds. Bulletin of the Chemical Society of Japan.
- BenchChem. (n.d.). Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents.
- Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
- Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
- Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
- PMC - NIH. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)
- Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- OUCI. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review.
- MDPI. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review.
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,5-Dibromo-2-methylpyridazin-3-one.
- BenchChem. (2025).
- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.).
- RSC Publishing. (2019).
- White Rose Research Online. (n.d.).
- PMC - NIH. (n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.
- Chemistry LibreTexts. (2024). 11.5: Characteristics of the SN1 Reaction.
- Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
- Chemistry Steps. (n.d.). Polar Protic and Aprotic Solvents.
- BenchChem. (2025).
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- ResearchGate. (2025). (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents.
- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
- BenchChem. (n.d.). A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions.
- NIH. (n.d.).
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
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- 25. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Pyridazine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridazine scaffold is a cornerstone in the development of novel pharmaceuticals, agrochemicals, and materials.[1] Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, offering a versatile means to construct complex pyridazine derivatives.[1][2] However, the unique electronic properties of the pyridazine ring present distinct challenges that can lead to low yields, side reactions, and catalyst deactivation.
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues encountered during pyridazine coupling reactions. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: Why are pyridazine coupling reactions often challenging, and what are the primary reasons for low yields?
Low yields in palladium-catalyzed couplings with pyridazine substrates are a common frustration. The core of the problem lies in the inherent electronic nature of the pyridazine ring.[3]
-
Catalyst Inhibition and Deactivation: The two adjacent nitrogen atoms in the pyridazine ring possess lone pairs of electrons that can coordinate to the palladium catalyst.[3][4][5] This coordination can lead to the formation of inactive catalyst species, effectively poisoning the catalyst and halting the catalytic cycle.[4][5] Furthermore, the active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive Pd(II) state.[4]
-
Inappropriate Ligand Choice: The ligand is arguably the most critical component of the catalyst system. It stabilizes the palladium center, influences its reactivity, and can prevent the pyridazine nitrogen from coordinating with the metal. For pyridazine substrates, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to create a sterically hindered environment around the palladium, thereby discouraging pyridine coordination.[4][6]
-
Suboptimal Reaction Conditions: Factors such as the choice of base, solvent, and temperature play a crucial role. An inappropriate base may not be strong enough to facilitate key steps in the catalytic cycle, while an overly strong base could lead to substrate degradation.[5] The solvent must be anhydrous and capable of dissolving all reaction components.[4] While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition into inactive palladium black.[4]
Q2: What is homocoupling in the context of pyridazine synthesis, and how can it be minimized?
Homocoupling is a prevalent side reaction where two identical molecules of a starting material couple together instead of with the intended partner.[3] In pyridazine synthesis, this can manifest as the formation of a bipyridazine from a halopyridazine or the coupling of two boronic acid/ester molecules.[3] This side reaction consumes valuable starting materials and complicates purification.[3]
-
Causes of Homocoupling:
-
Oxygen: The presence of oxygen can promote the oxidative coupling of boronic acids.[7][8]
-
Boronic Acid Instability: Boronic acids can be unstable and prone to degradation, which can lead to homocoupling.[3]
-
High Boronic Acid Concentration: A high concentration of the boronic acid can increase the rate of its homocoupling.[3]
-
-
Solutions to Minimize Homocoupling:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[3][7]
-
Use Stable Boron Reagents: Consider using more stable boronic acid derivatives such as pinacol esters or MIDA boronates.[3]
-
Slow Addition: Employing slow addition of the boronic acid reagent can help maintain a low concentration throughout the reaction, thereby suppressing homocoupling.[3]
-
Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help suppress homocoupling.[8]
-
Q3: Dehalogenation is a significant side reaction I'm observing. What causes it and how can I prevent it?
Dehalogenation is the replacement of a halogen atom with a hydrogen atom on your pyridazine starting material, leading to an undesired byproduct and reduced yield.[9]
-
Mechanism: The primary cause is the formation of a palladium-hydride (Pd-H) species. This can arise from the reaction of the palladium complex with bases, solvents (especially alcohols), or trace amounts of water.[9] This Pd-H species can then react with the halopyridazine to produce the dehalogenated product.[9]
-
Susceptibility: Electron-deficient N-heterocyclic halides, like halopyridazines, are particularly prone to dehalogenation.[9] The reactivity order for dehalogenation is generally I > Br > Cl.[9]
-
Prevention Strategies:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.[9]
-
Base Selection: Opt for weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Avoid strong alkoxide bases if possible.[9][10]
-
Solvent System: Use aprotic solvents such as dioxane, THF, or toluene.[9]
-
Protecting Groups: For N-H containing heterocycles, protecting the N-H group can sometimes suppress dehalogenation.[9][11]
-
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues in popular pyridazine coupling reactions.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[2] However, its application to pyridazines can be problematic.
Troubleshooting Workflow for Low-Yield Suzuki-Miyaura Reactions
Caption: A systematic approach to troubleshooting low yields in pyridazine Suzuki-Miyaura coupling reactions.
| Potential Cause | Explanation | Recommended Solutions |
| Catalyst Inactivity/Decomposition | The palladium catalyst may not be sufficiently active or could be decomposing under the reaction conditions. The electron-deficient nature of the pyridazine ring can inhibit the catalytic cycle.[2][10] | - Screen different palladium sources: Pd(PPh₃)₄, Pd₂(dba)₃, or more robust pre-catalysts can be effective for challenging substrates.[10] - Use specialized ligands: Bulky, electron-rich phosphine ligands like SPhos or XPhos are often beneficial for electron-rich heteroaromatic halides.[1][10] |
| Inefficient Transmetalation | The transfer of the organic group from the boron reagent to the palladium center is a critical step. This can be slow for some pyridazine substrates. | - Choice of Boron Reagent: Boronic acid pinacol esters often exhibit better stability and reactivity compared to the corresponding boronic acids.[3] - Base Selection: A stronger base like K₃PO₄ or Cs₂CO₃ may be required to facilitate transmetalation.[1][3] |
| Side Reaction: Protodeboronation | The boronic acid can react with trace amounts of water or other protic sources, leading to the formation of the corresponding arene and boric acid, thus reducing the amount of boronic acid available for the desired coupling.[4] | - Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.[3] - Use a Stoichiometric Excess of Boronic Acid: A slight excess (1.2-1.5 equivalents) of the boronic acid can compensate for some loss due to this side reaction.[2] |
Issue 2: Poor Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds.[12] However, the amination of halopyridazines is notoriously difficult due to catalyst poisoning by the pyridine nitrogen.[5]
Logical Flow for Optimizing Buchwald-Hartwig Amination of Pyridazines
Caption: A structured approach to selecting and optimizing conditions for the Buchwald-Hartwig amination of pyridazines.
| Potential Cause | Explanation | Recommended Solutions |
| Catalyst Poisoning | The nitrogen atom of the halopyridazine substrate can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[5] This is the most significant challenge for this substrate class. | - Use Bulky Ligands: Employ sterically demanding ligands such as XPhos, SPhos, or RuPhos to shield the palladium center and prevent coordination by the pyridazine nitrogen.[5] - Use Pre-catalysts: Modern pre-catalysts are designed for efficient formation of the active catalytic species and can be more effective for challenging substrates.[13] |
| Incorrect Base Selection | The base plays a crucial role in the deprotonation of the amine and the amine-palladium complex. A weak base may not be effective, while a very strong base could be incompatible with other functional groups.[5] | - Screen a Range of Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly used.[1][5] The choice of base can be highly substrate-dependent. |
| Poor Reagent Purity or Setup | Organometallic reactions are highly sensitive to air and moisture. Impurities in reagents or solvents, or a non-inert atmosphere, can deactivate the catalyst.[5] | - Use High-Purity Reagents: Ensure all reagents are of high purity and that solvents are anhydrous and properly degassed.[3] - Maintain an Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere of argon or nitrogen.[3] |
Issue 3: Inefficient Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C(sp)-C(sp²) bonds. When working with pyridazines, specific considerations are necessary.
| Potential Cause | Explanation | Recommended Solutions |
| Glaser Coupling (Diyne Formation) | This is a common side reaction in Sonogashira couplings where the terminal alkyne homocouples to form a diyne. This is often promoted by the presence of oxygen. | - Copper-Free Conditions: In some cases, running the reaction without a copper co-catalyst can minimize Glaser coupling. This often requires a more active palladium catalyst system. - Rigorous Degassing: As with other coupling reactions, ensuring an oxygen-free environment is critical.[3] |
| Catalyst System Inefficiency | The chosen palladium catalyst and ligand may not be optimal for the specific pyridazine substrate. | - Ligand Screening: While Pd(PPh₃)₂Cl₂ is a common catalyst, screening other ligands may be beneficial. - Base Choice: An amine base such as triethylamine or diisopropylethylamine is typically used, but other bases like Cs₂CO₃ can also be effective.[1][3] |
Experimental Protocols
The following are generalized experimental protocols. It is crucial to optimize these conditions for your specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling[1][2]
-
To an oven-dried Schlenk tube under an inert atmosphere, add the halopyridazine (1.0 equiv.), the boronic acid or boronic acid pinacol ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[3]
-
Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[1]
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.[3]
-
Add the degassed solvent system (e.g., toluene/water or dioxane/water) via syringe.[3][9]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination[1][14]
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv.).[1]
-
Add the halopyridazine (1.0 equiv.) and the amine (1.1-1.3 equiv.).[14]
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[14]
-
Heat the reaction to the required temperature (typically 80-110 °C) and monitor its progress.[14]
-
After cooling, dilute the reaction with an organic solvent and carefully quench with water.
-
Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.[14]
References
- A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions - Benchchem.
- Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions | Organic Letters - ACS Publications.
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC - NIH.
- preventing homo-coupling side reactions in pyridazine synthesis - Benchchem.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications.
- Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF.
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines - Benchchem.
- Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem.
- Technical Support Center: Stability and Reactivity of Iodinated Pyridazines - Benchchem.
- Troubleshooting low yields in the functionalization of 6-Bromo-N,N-dimethylpyridazin-3-amine - Benchchem.
- troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
monitoring reaction progress of 6-chloro-N-isopropylpyridazin-3-amine synthesis by TLC
An Application Scientist's Guide to Reaction Monitoring for the Synthesis of 6-chloro-N-isopropylpyridazin-3-amine
Introduction
Welcome to the Technical Support Center. This guide, prepared by our senior application scientists, provides in-depth technical and practical advice for monitoring the synthesis of this compound using Thin-Layer Chromatography (TLC). The synthesis, a nucleophilic aromatic substitution (SNAr) reaction between 3,6-dichloropyridazine and isopropylamine, requires careful monitoring to ensure optimal yield and purity by tracking the consumption of the starting material and the formation of the desired product.
This document moves beyond a simple protocol, offering a comprehensive resource structured as a series of frequently asked questions and a detailed troubleshooting guide. We aim to explain the causality behind each experimental step, empowering you to not only follow the procedure but also to diagnose and resolve issues as they arise in the laboratory.
Core Experimental Workflow: TLC Monitoring
This diagram outlines the standard procedure for monitoring the reaction progress using TLC.
Caption: Standard workflow for TLC reaction monitoring.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the standard TLC procedure for this specific synthesis.
Q1: What is the principle of monitoring this reaction with TLC?
TLC separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[1] The starting material, 3,6-dichloropyridazine, and the product, this compound, have different polarities. The product contains a secondary amine, making it more polar than the starting material. This difference causes them to travel up the TLC plate at different rates, allowing for visual assessment of the reaction's progress.[2]
Q2: What is a "cospot," and why is it essential?
A cospot is a single lane on the TLC plate where both the starting material reference solution and the reaction mixture are spotted on top of each other. Its purpose is self-validation. If the starting material spot in the reaction mixture lane is truly the unreacted starting material, it will appear as a single, unified spot in the cospot lane at the same height (Rf value). If the matrix of the reaction mixture alters the Rf of the starting material, the cospot helps to correctly identify it, preventing a misinterpretation that the reaction is complete when it is not.[3]
Caption: Idealized TLC plate showing the role of the cospot.
Q3: What is a good starting solvent system (eluent) for this analysis?
A standard starting point for compounds of moderate polarity is a mixture of a non-polar solvent and a polar solvent.[4] For this synthesis, begin with the systems outlined in the table below. The goal is to achieve an Rf value for the starting material of approximately 0.3-0.5 to allow clear separation from the more polar product, which will have a lower Rf.[5]
| Solvent System Components | Starting Ratio (v/v) | Polarity | Notes |
| Hexanes / Ethyl Acetate | 70:30 | Low to Medium | A versatile starting point for many neutral organic molecules.[2] Adjust ratio as needed. |
| Dichloromethane / Methanol | 98:2 | Medium | Good for slightly more polar compounds. Be cautious as methanol significantly increases polarity. |
Q4: How do I visualize the spots on the TLC plate?
-
UV Light (Non-destructive): The pyridazine ring in both the reactant and product is a UV-active chromophore. After development, view the dried plate under a short-wave UV lamp (254 nm).[6] The compounds will appear as dark spots against the fluorescent green background of the TLC plate.[6] Lightly circle the spots with a pencil.
-
Chemical Staining (Destructive): If UV visualization is weak or for confirmation, a chemical stain is necessary.[6]
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized, including the secondary amine in the product. It typically yields yellow-brown spots on a purple background.
-
Ninhydrin Stain: This stain is highly specific for primary and secondary amines, producing colored spots (often purple or pink) upon heating.[7] This is excellent for confirming the formation of the product.
-
Detailed TLC Monitoring Protocol
Materials:
-
Silica gel TLC plates with fluorescent indicator (F254)
-
Developing chamber with lid
-
Capillary spotters
-
Solvents (Hexanes, Ethyl Acetate)
-
Triethylamine (for troubleshooting)
-
Visualization tools: UV lamp (254 nm), staining jar, heat gun
Procedure:
-
Chamber Preparation: Pour your chosen eluent (e.g., 70:30 Hexanes:Ethyl Acetate) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, and cover with the lid.[3]
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount (~1 mg) of 3,6-dichloropyridazine in a volatile solvent (~1 mL ethyl acetate).
-
Reaction Mixture (Rxn): At timed intervals, withdraw a small aliquot from the reaction using a capillary spotter.[8] If the reaction solvent has a high boiling point (e.g., DMF, DMSO), dilute the aliquot in a more volatile solvent like ethyl acetate.
-
-
Spotting the Plate:
-
Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate. Mark three evenly spaced lanes: "SM," "Rxn," and "Co" (Cospot).[3]
-
Using a capillary spotter, apply a small spot of the SM solution to the "SM" and "Co" lanes. Keep spots small and concentrated.[9]
-
Apply a small spot of the diluted reaction mixture to the "Rxn" and "Co" lanes.[3]
-
-
Development: Carefully place the spotted TLC plate into the saturated chamber. Ensure the origin line is above the solvent level.[9] Cover the chamber and allow the eluent to travel up the plate until the solvent front is about 1 cm from the top.
-
Visualization & Analysis:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize under a 254 nm UV lamp and circle any dark spots.
-
If needed, dip the plate into a chemical stain, gently wipe the back, and heat carefully with a heat gun until spots appear.[10]
-
Analyze the plate: The disappearance of the starting material spot in the "Rxn" lane and the appearance of a new, lower-Rf product spot indicates reaction progress. The reaction is complete when the SM spot is no longer visible in the "Rxn" lane.
-
Troubleshooting Guide
Encountering issues with TLC is common. This guide provides solutions to the most frequent problems based on established chemical principles.
Caption: Decision tree for troubleshooting common TLC issues.
Q5: My spots are streaking badly down the plate. What's wrong?
Streaking is a common issue, especially with amines.[11]
-
Causality: The product, this compound, is basic. The silica gel on the TLC plate is weakly acidic due to surface silanol (Si-OH) groups. A strong acid-base interaction between your basic amine and the acidic silica causes the compound to "stick" and smear during development instead of moving as a tight band.[9][12] Another common cause is simply overloading the plate with too much sample.[13]
-
Solution: To counteract the acidic nature of the silica, add a small amount (0.5-1%) of a volatile base, like triethylamine (Et₃N), to your eluent.[13] The triethylamine will preferentially interact with the acidic sites on the silica, allowing your product to elute cleanly as a compact spot. If overloading is suspected, dilute your sample and re-run the TLC.[9]
Q6: All my spots are stuck on the origin line (Rf value is near zero). How do I fix this?
-
Causality: An Rf value near zero indicates that your compounds are strongly adsorbed to the stationary phase and are not soluble enough in the mobile phase to move up the plate. Your eluent is not polar enough.[13]
-
Solution: You must increase the polarity of your eluent. If you are using a 70:30 Hexanes:Ethyl Acetate mixture, try changing the ratio to 50:50 or even 30:70. A small addition of a highly polar solvent like methanol can also significantly increase eluent strength, but should be done cautiously (e.g., start with 1-2% methanol in dichloromethane).[14]
Q7: All my spots ran to the top of the plate with the solvent front (Rf value is near one). What should I do?
-
Causality: This is the opposite of the previous problem. An Rf value near one means your compounds are highly soluble in the mobile phase and have very little interaction with the stationary phase. Your eluent is too polar.[13]
-
Solution: Decrease the polarity of your eluent. If you are using 50:50 Hexanes:Ethyl Acetate, try an 80:20 or 90:10 mixture. The goal is to find a balance where the compounds have differential affinity for both the stationary and mobile phases.
Q8: My reaction is run in DMF, and the TLC plate is a complete smear.
-
Causality: High-boiling point solvents like DMF, DMSO, or pyridine will not evaporate from the TLC plate at room temperature. As the eluent moves up the plate, it drags the residual high-boiling solvent along, creating a large smear that obscures the spots of your compounds.[15]
-
Solution: After spotting your reaction mixture aliquot on the plate, place the TLC plate under a high vacuum for 5-10 minutes before developing it. This will remove the residual high-boiling solvent, allowing for a clean chromatogram.[15]
References
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
- EPFL. (n.d.). TLC Visualization Reagents.
- Scribd. (n.d.). TLC Visualization Reagents Guide.
- ChemBAM. (n.d.). TLC troubleshooting.
- ACD/Labs. (n.d.). Qualitative Elucidation via TLC Staining.
- Ruiz-Capillas, C., & Jiménez-Colmenero, F. (2004). New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. Journal of Chromatography A, 1045(1-2), 223–232.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC).
- ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound?
- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
- ResearchGate. (2015, November 10). How can I select a solvent system for highly polar compounds to elute in TLC and run column?
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
- Reddit. (2020, June 8). TLC seperation of carboxylix acid, amine, and the amide product. r/chemistry.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Study.com. (n.d.). Monitoring Chemical Reactions: Process & Example.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Reddit. (2014, February 4). What causes "draggy" spots on TLC?. r/chemistry.
Sources
- 1. study.com [study.com]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. How To [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. epfl.ch [epfl.ch]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. silicycle.com [silicycle.com]
- 11. chembam.com [chembam.com]
- 12. reddit.com [reddit.com]
- 13. silicycle.com [silicycle.com]
- 14. Chromatography [chem.rochester.edu]
- 15. Chromatography [chem.rochester.edu]
scale-up challenges for the synthesis of 6-chloro-N-isopropylpyridazin-3-amine
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 6-chloro-N-isopropylpyridazin-3-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this synthesis. The protocols and recommendations provided herein are grounded in established chemical principles and supported by relevant literature.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are two primary and highly viable synthetic routes for the preparation of this compound. The choice between them often depends on the scale of the synthesis, available starting materials, and the specific capabilities of the laboratory.
-
Route A: Two-Step Synthesis via N-Alkylation. This is a classical and often preferred route for smaller-scale syntheses. It involves the initial synthesis of 6-chloropyridazin-3-amine from 3,6-dichloropyridazine, followed by N-alkylation with an isopropyl source.
-
Route B: One-Step Synthesis via Buchwald-Hartwig Amination. This is a powerful, palladium-catalyzed cross-coupling reaction that can directly couple 3,6-dichloropyridazine with isopropylamine. This method is often favored for its efficiency and is suitable for larger-scale production, although it requires careful control of reaction conditions.[1]
Q2: What are the primary scale-up challenges for this synthesis?
Scaling up the synthesis of this compound can present several challenges, which are addressed in detail in the troubleshooting section. The most common issues include:
-
Reaction Control and Exotherms: Particularly in the N-alkylation step, the reaction can be exothermic, requiring careful temperature management on a larger scale.
-
Catalyst Activity and Lifetime (for Buchwald-Hartwig): The palladium catalyst used in the Buchwald-Hartwig amination is sensitive to air and moisture, and its activity can be diminished on a larger scale if proper inert conditions are not maintained.[2]
-
Product Purification: Moving from laboratory-scale purification (e.g., column chromatography) to large-scale methods can be challenging due to the potential for closely-eluting impurities.
-
Byproduct Formation: The formation of over-alkylated or other side products can become more pronounced at a larger scale, impacting yield and purity.
Q3: How can I monitor the progress of the reaction?
Effective reaction monitoring is crucial for determining reaction completion and identifying any potential issues. The following techniques are recommended:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for qualitative monitoring. A suitable mobile phase would be a mixture of ethyl acetate and hexanes, with the polarity adjusted to achieve good separation between the starting materials and the product. The spots can be visualized under UV light.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to monitor the reaction and identify volatile byproducts.
II. Synthetic Route Overview and Key Parameters
The following diagram outlines the two primary synthetic pathways to this compound.
The table below summarizes the typical reaction parameters for both synthetic routes.
| Parameter | Route A: N-Alkylation of 6-chloropyridazin-3-amine | Route B: Buchwald-Hartwig Amination |
| Key Reagents | 6-Chloropyridazin-3-amine, Isopropyl bromide or iodide | 3,6-Dichloropyridazine, Isopropylamine |
| Catalyst | Not applicable | Palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2) |
| Ligand | Not applicable | Phosphine ligand (e.g., Xantphos, BINAP)[1][3] |
| Base | Inorganic base (e.g., K2CO3, Cs2CO3) or organic base (e.g., DIPEA) | Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) or a soluble organic base for scale-up (e.g., DBU)[3][4] |
| Solvent | Polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) | Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane) |
| Temperature | 60-120 °C | 80-120 °C |
| Atmosphere | Inert atmosphere (e.g., N2, Ar) recommended | Strict inert atmosphere is critical[2] |
III. Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Question: My reaction shows very little or no formation of the desired product. What are the likely causes and how can I fix this?
Answer: Low or no product yield can stem from several factors, depending on the synthetic route chosen.
For Route A (N-Alkylation):
-
Insufficient Temperature: The N-alkylation of heteroaromatic amines often requires elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature in increments of 10-20 °C.
-
Inappropriate Base: The choice of base is critical. If an inorganic base like potassium carbonate is not effective, a stronger base such as cesium carbonate or an organic base like diisopropylethylamine (DIPEA) may be required.
-
Leaving Group on Isopropyl Source: Isopropyl iodide is more reactive than isopropyl bromide, which is in turn more reactive than isopropyl chloride. If using a less reactive halide, consider switching to a more reactive one.
-
Moisture: The presence of water can hydrolyze the alkyl halide and quench the base. Ensure all reagents and solvents are dry.
For Route B (Buchwald-Hartwig Amination):
-
Catalyst Deactivation: The active Pd(0) species is highly sensitive to oxygen. Ensure that the solvent is thoroughly deoxygenated and that the reaction is performed under a strict inert atmosphere (Nitrogen or Argon).[2]
-
Incorrect Ligand or Base: The choice of ligand and base is crucial for a successful Buchwald-Hartwig amination. For heteroaromatic substrates, ligands like Xantphos or Josiphos are often effective. The base must be strong enough to deprotonate the amine but not so nucleophilic that it reacts with the substrate. Sodium tert-butoxide is a common choice.[3]
-
Poor Quality Reagents: The palladium precatalyst, ligand, and base should be of high quality. Old or improperly stored reagents can lead to failed reactions.
Problem 2: Formation of a Significant Amount of a Byproduct
Question: I am observing a significant byproduct in my reaction mixture. How do I identify it and prevent its formation?
Answer: The most likely byproduct depends on the synthetic route.
For Route A (N-Alkylation): Over-alkylation
-
Identification: A common byproduct is the di-isopropylamino pyridazine, formed from the further alkylation of the product. This byproduct will have a higher Rf value on TLC and a lower retention time on reverse-phase HPLC. It can be confirmed by mass spectrometry, which will show a molecular ion corresponding to the addition of a second isopropyl group.
-
Cause: The product, this compound, can be more nucleophilic than the starting material, 6-chloropyridazin-3-amine, leading to a second alkylation.[5]
-
Prevention:
-
Control Stoichiometry: Use a minimal excess of the isopropyl halide (e.g., 1.05-1.1 equivalents).
-
Slow Addition: Add the isopropyl halide slowly to the reaction mixture to maintain a low concentration and favor mono-alkylation.
-
Lower Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to minimize over-alkylation.
-
For Route B (Buchwald-Hartwig Amination): Hydrodehalogenation
-
Identification: A potential byproduct is the hydrodehalogenated starting material (3-chloro-pyridazine). This can be identified by GC-MS or LC-MS.
-
Cause: This can occur as a side reaction in the catalytic cycle, particularly if there are sources of hydrogen in the reaction mixture or if the reductive elimination of the desired product is slow.[6]
-
Prevention:
-
Optimize Ligand: The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening different ligands may be necessary.
-
Ensure Anhydrous Conditions: Water can be a source of protons for the hydrodehalogenation pathway.
-
Problem 3: Difficult Purification of the Final Product
Question: I am struggling to purify my this compound, especially at a larger scale. What are my options?
Answer: Purification can indeed be a bottleneck. Here are some strategies:
-
Crystallization: If the product is a solid, crystallization is the most scalable and cost-effective purification method. A solvent screen should be performed to identify a suitable solvent or solvent system. Common choices for similar compounds include isopropanol, ethanol, ethyl acetate, or mixtures with hexanes.
-
Acid-Base Extraction: As the product is a basic amine, it can be extracted into an acidic aqueous solution (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified (e.g., with NaOH) to precipitate or re-extract the pure product.
-
Chromatography Optimization: If chromatography is unavoidable:
-
Normal Phase: For silica gel chromatography, consider adding a small amount of triethylamine (0.1-1%) to the eluent to reduce tailing of the basic product.
-
Reverse Phase: For larger scale, reverse-phase chromatography can be effective, although it is more expensive.
-
-
Trituration: If the product is a solid and the main impurity is more soluble, suspending the crude material in a solvent in which the product is poorly soluble can wash away the impurity.[2]
IV. Experimental Protocols (Exemplary)
The following are generalized, exemplary protocols based on established methodologies for analogous transformations. These should be optimized for your specific laboratory conditions and scale.
Protocol A: Two-Step Synthesis via N-Alkylation
Step 1: Synthesis of 6-Chloropyridazin-3-amine [7]
-
In a pressure vessel, dissolve 3,6-dichloropyridazine in a solution of ammonia in methanol (e.g., 7N).
-
Seal the vessel and heat the reaction mixture to 120-140 °C for 24-48 hours.
-
Cool the reaction to room temperature and carefully vent the pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to afford 6-chloropyridazin-3-amine.
Step 2: N-isopropylation of 6-Chloropyridazin-3-amine
-
To a solution of 6-chloropyridazin-3-amine in a polar aprotic solvent (e.g., DMF), add a suitable base (e.g., 1.5 equivalents of cesium carbonate).
-
Slowly add 1.1 equivalents of 2-iodopropane at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or HPLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as described in the purification section.
Protocol B: One-Step Synthesis via Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add 3,6-dichloropyridazine, a palladium precatalyst (e.g., 2 mol% Pd2(dba)3), a suitable ligand (e.g., 4 mol% Xantphos), and a base (e.g., 2.2 equivalents of sodium tert-butoxide).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous, deoxygenated toluene via syringe, followed by isopropylamine (1.5 equivalents).
-
Heat the reaction mixture to 100-110 °C and stir until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product.
V. References
-
Sengmany, S., Lebre, J., Le Gall, E., & Léonel, E. (2015). A convenient synthesis of chloroaminodiazines. Tetrahedron, 71(29), 4859-4867.
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
-
PubChem. This compound. Available from: [Link]
-
Surrey, A. R. (1949). The Synthesis of Some 3-Amino-6-substituted Pyridazines. Journal of the American Chemical Society, 71(10), 3354–3356.
-
Hameed, A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
Park, E. H., & Park, M. S. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI, 49(1), 56-59.
-
PubChem. 6-Amino-3-chloropyridazine. Available from: [Link]
-
Sharma, P., & Kumar, V. (2014). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 25(11), 2155-2160.
-
Wikipedia. Amine alkylation. Available from: [Link]
-
Mondal, S., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(16), 4945.
-
PubChem. 3-Amino-4-bromo-6-chloropyridazine. Available from: [Link]
-
PubChem. 6-chloro-n-ethylpyridazin-3-amine. Available from: [Link]
-
Google Patents. CN1807415A - 4-aminopyridine preparation method. Available from:
-
U.S. Patent No. 6,399,781 B1. (2002). Process for making 3-amino-2-chloro-4-methylpyridine.
-
de Vries, J. G. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701934.
-
Organic Syntheses. Propenylamine, 1-chloro-N,N,2-trimethyl. Available from: [Link]
-
Balaraman, K., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(1), 376-389.
-
ResearchGate. Selective N-Alkylation of Amines with Alcohols by Using Non-Metal-Based Acid-Base Cooperative Catalysis. Available from: [Link]
-
Balaraman, K., et al. (2024). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. The Journal of Organic Chemistry.
-
UniCA IRIS. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Available from: [Link]
-
MDPI. Synthesis and Characterization of Extremely Bulky Aminopyridinate Ligands and a Series of Their Groups 1 and 2 Metal Complexes. Available from: [Link]
-
MDPI. Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2 -trichloro-1-(3-arylthioureido)ethyl)benzamides. Available from: [Link]
-
ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Available from: [Link]
-
PubMed. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Available from: [Link]
Sources
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Pyridazinamine, 6-chloro-N,N-di-2-propen-1-yl- synthesis - chemicalbook [chemicalbook.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. 6-Chloropyridazin-3-amine | 5469-69-2 [chemicalbook.com]
Technical Support Center: 6-chloro-N-isopropylpyridazin-3-amine
Welcome to the dedicated technical support center for 6-chloro-N-isopropylpyridazin-3-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth guidance on the handling, storage, and utilization of this versatile reagent. Our goal is to empower you with the technical knowledge to ensure the integrity of your experiments and troubleshoot common challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the proper handling and storage of this compound to maintain its quality and ensure safety.
1. What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, protected from moisture and light. For optimal shelf life, storage at 2-8°C is recommended. The compound is a solid at room temperature.
2. How should I handle this compound in the laboratory?
As with any chemical reagent, proper personal protective equipment (PPE) should be worn. This includes safety goggles, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[1][2] Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[2]
3. What are the known incompatibilities of this compound?
While specific incompatibility data for this compound is limited, related chloropyridazine compounds are known to be incompatible with strong oxidizing agents and strong acids.[1] Contact with these substances could lead to vigorous reactions and decomposition.
4. Is there any known toxicity data for this compound?
| Hazard Statement | GHS Classification (for related compounds) |
| Acute toxicity, oral | Warning (Harmful if swallowed)[3][4] |
| Acute toxicity, dermal | Warning (Harmful in contact with skin)[3] |
| Skin corrosion/irritation | Warning (Causes skin irritation)[3][4] |
| Serious eye damage/eye irritation | Danger/Warning (Causes serious eye damage/irritation)[3][4] |
| Specific target organ toxicity, single exposure | Warning (May cause respiratory irritation)[3][4] |
5. How stable is this compound in common organic solvents?
While comprehensive studies on the long-term stability in various organic solvents are not extensively published, its reactivity profile suggests that it is relatively stable in anhydrous aprotic solvents such as toluene, dioxane, and DMF at room temperature when stored under an inert atmosphere. However, prolonged storage in solution is not recommended due to the potential for slow degradation. For reactions conducted at elevated temperatures, the stability will be solvent and condition-dependent. It is always best to use freshly prepared solutions for optimal results. The presence of water, especially with a base, can lead to hydrolysis.[5]
Troubleshooting Guide for Synthetic Applications
This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during synthetic transformations involving this compound.
Suzuki-Miyaura Coupling Reactions
Question 1: My Suzuki-Miyaura coupling reaction is giving a low yield of the desired product, and I'm observing significant amounts of a homocoupled biaryl side product. What's going wrong?
Answer: The homocoupling of boronic acids is a frequent side reaction in Suzuki-Miyaura couplings. This is often exacerbated by the presence of oxygen in the reaction mixture.
-
Causality: Palladium(0) catalysts can be oxidized to Palladium(II) by residual oxygen. These Pd(II) species can promote the undesired homocoupling of the boronic acid.
-
Troubleshooting Steps:
-
Thoroughly Degas Solvents: Before adding the palladium catalyst, ensure all solvents are rigorously degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using a freeze-pump-thaw technique.
-
Use a Pd(0) Pre-catalyst: If you are using a Pd(II) salt like Pd(OAc)₂, which requires in-situ reduction, consider switching to a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.[6]
-
Optimize Reaction Temperature: In some cases, pre-heating the reaction mixture containing the aryl halide, base, and catalyst before the addition of the boronic acid can minimize homocoupling.[5]
-
Screen Ligands and Bases: The choice of ligand and base can significantly impact the relative rates of the desired cross-coupling versus the homocoupling. For electron-deficient chlorides, bulky, electron-rich phosphine ligands are often beneficial.[7]
-
Question 2: I am isolating a significant amount of a pyridazinone byproduct instead of my target coupled product. What is the cause and how can I prevent it?
Answer: The formation of a pyridazinone suggests that the chloro-substituent is being displaced by a hydroxyl group, which is indicative of hydrolysis.
-
Causality: The pyridazine ring is susceptible to nucleophilic attack, and in the presence of water and a base, especially at elevated temperatures, the chlorine at the 6-position can be substituted by a hydroxide ion to form the corresponding pyridazinone.[5]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and dry all reagents thoroughly. Glassware should be oven-dried before use.
-
Control Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate to minimize the competing hydrolysis reaction.[5]
-
Choice of Base: If possible, use a non-nucleophilic, hindered base to reduce the chance of direct reaction with the pyridazine ring.
-
Question 3: My main product appears to be the deboronated starting material from my boronic acid. How can I address this?
Answer: Protodeboronation, the cleavage of the C-B bond of the boronic acid, is a common side reaction.
-
Causality: This can be influenced by the choice of base, solvent, and the stability of the boronic acid itself.
-
Troubleshooting Steps:
References
- BenchChem. (2025). Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines. BenchChem.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 6-chloro-N-propylpyridazin-3-amine. National Center for Biotechnology Information.
- PubChem. (n.d.). 6-Amino-3-chloropyridazine. National Center for Biotechnology Information.
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- Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
- ResearchGate. (2018). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Harish Chopra.
- PubMed. (1998). Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study.
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Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 6-chloro-N-isopropylpyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for a Key Synthetic Building Block
6-chloro-N-isopropylpyridazin-3-amine, with the molecular formula C₇H₁₀ClN₃, is a heterocyclic amine that serves as a vital precursor in the synthesis of a variety of biologically active molecules.[1] The precise arrangement of its functional groups—a chlorinated pyridazine ring and an N-isopropyl amine substituent—necessitates a multi-faceted analytical approach to confirm its structure and quantify potential impurities. The choice of analytical technique is paramount, directly impacting the reliability of subsequent research and the quality of final drug products. This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive analysis of this compound.
At a Glance: Comparative Overview of Analytical Techniques
Each analytical method offers distinct advantages and limitations for the characterization of this compound. The selection of a primary technique and complementary methods will depend on the specific analytical goal, whether it is routine purity assessment, structural elucidation, or impurity profiling.
| Method | Principle | Typical Purity Range (%) | Advantages | Limitations |
| HPLC (UV) | Chromatographic separation based on polarity. | 98.0 - 99.9% | High resolution, suitable for non-volatile and thermally labile compounds, widely available. | Requires impurities to possess a UV chromophore for detection.[1] |
| GC-MS | Chromatographic separation based on boiling point and mass-to-charge ratio. | 97.5 - 99.8% | High sensitivity, provides structural information about impurities. | Not suitable for non-volatile or thermally labile compounds.[1] |
| NMR (qNMR) | Nuclear spin properties in a magnetic field. | Quantitative | Provides detailed structural information, can be quantitative without a reference standard of the analyte. | Lower sensitivity compared to chromatographic methods. |
| FTIR | Vibrational transitions of molecular bonds. | Qualitative | Rapid identification of functional groups, simple sample preparation. | Primarily qualitative, not suitable for complex mixture analysis without separation. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is an indispensable tool for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolving power makes it ideal for separating the target analyte from structurally similar impurities that may arise during synthesis.
Causality in Method Development: A Reversed-Phase Approach
A reversed-phase HPLC (RP-HPLC) method is the logical choice for this compound due to its moderate polarity. A C18 stationary phase provides a non-polar environment, allowing for the retention and separation of the analyte from more polar or non-polar impurities based on their partitioning between the stationary phase and a polar mobile phase. The inclusion of a buffer in the mobile phase is crucial to control the ionization state of the amine functional group, ensuring consistent retention times and peak shapes. A UV detector is suitable for detection, as the pyridazine ring contains a chromophore that absorbs in the UV region.
Experimental Protocol: A Validated RP-HPLC Method
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by a UV scan of the analyte in the mobile phase (typically in the range of 220-300 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
Self-Validation and Performance Expectations
Method validation should be performed according to ICH Q2(R2) guidelines to ensure the method is suitable for its intended purpose.[3] Key validation parameters and their expected outcomes are summarized below:
| Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from potential impurities and degradation products. |
| Linearity | A correlation coefficient (r²) of ≥ 0.999 over a defined concentration range. |
| Accuracy | Percent recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | Relative standard deviation (RSD) of ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of approximately 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of approximately 10:1. |
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation
GC-MS is a highly sensitive technique that is well-suited for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can be particularly useful for identifying and quantifying volatile impurities that may not be amenable to HPLC analysis, such as residual solvents or low molecular weight starting materials.
The Rationale Behind GC-MS Application
The successful application of GC-MS hinges on the thermal stability and volatility of the analyte. Given its molecular weight of 171.63 g/mol , this compound is expected to be sufficiently volatile for GC analysis.[1] The mass spectrometer provides an additional layer of confirmation by furnishing the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation pattern, which serves as a molecular fingerprint.
Experimental Protocol: A General GC-MS Method
The following is a general protocol that can be optimized and validated for the analysis of this compound and its volatile impurities.
-
Instrumentation: GC system coupled with a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 10 minutes.[1]
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
Data Interpretation and Validation
The resulting total ion chromatogram (TIC) will show the separation of different components in the sample. The mass spectrum of the peak corresponding to this compound should exhibit a molecular ion peak (M+) consistent with its molecular weight. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments, providing strong evidence for the presence of chlorine in the molecule. Impurities can be identified by comparing their mass spectra to a library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for a complete structural assignment.
The Power of NMR in Structure Verification
For this compound, ¹H NMR is expected to show distinct signals for the protons on the pyridazine ring, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The integration of these signals will correspond to the number of protons in each environment, and the splitting patterns (multiplicity) will reveal the number of neighboring protons. ¹³C NMR will provide a signal for each unique carbon atom in the molecule, confirming the carbon skeleton.
Expected Spectral Features
While the actual spectra from a definitive source are not publicly available, based on the known structure and general principles of NMR spectroscopy, the following spectral features can be predicted:
-
¹H NMR:
-
Two distinct signals for the aromatic protons on the pyridazine ring (likely doublets).
-
A multiplet for the methine proton of the isopropyl group.
-
A doublet for the six equivalent methyl protons of the isopropyl group.
-
A broad signal for the N-H proton, which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
Signals corresponding to the carbon atoms of the pyridazine ring.
-
A signal for the methine carbon of the isopropyl group.
-
A signal for the two equivalent methyl carbons of the isopropyl group.
-
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be employed for more complex structural assignments.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Fingerprint of Functional Groups
FTIR spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule. It is an excellent technique for a quick identity check and for monitoring the progress of a chemical reaction.
Interpreting the Vibrational Signature
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its various bonds. PubChem indicates the availability of an FTIR spectrum obtained via the KBr wafer technique.[1]
Predicted FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Stretching | 3300 - 3500 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=N, C=C (pyridazine ring) | Stretching | 1500 - 1650 |
| C-N | Stretching | 1250 - 1350 |
| C-Cl | Stretching | 600 - 800 |
Experimental Protocol for FTIR Analysis
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Conclusion: A Synergistic Approach to Comprehensive Characterization
The robust characterization of this compound requires a synergistic approach that leverages the strengths of multiple analytical techniques. While HPLC serves as the primary tool for purity assessment and quantification of non-volatile impurities, GC-MS is invaluable for analyzing volatile impurities and providing mass confirmation. NMR spectroscopy remains the definitive technique for structural elucidation, and FTIR offers a rapid method for functional group identification. By employing these methods in a complementary fashion, researchers and drug development professionals can ensure the identity, purity, and quality of this critical synthetic intermediate, thereby underpinning the integrity of their scientific endeavors.
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A Senior Application Scientist's Comparative Guide to the LC-MS Analysis of 6-chloro-N-isopropylpyridazin-3-amine
Introduction: The Analytical Imperative for 6-chloro-N-isopropylpyridazin-3-amine
In the landscape of pharmaceutical and agrochemical development, the pyridazine scaffold is a cornerstone of molecular design, valued for its versatile biological activity.[1][2] this compound (CAS: 1007-55-2), a key intermediate, presents a common yet critical analytical challenge: ensuring its identity, purity, and quantity in various matrices.[3][4] The presence of impurities, even at trace levels, can significantly impact the efficacy, safety, and regulatory compliance of the final product.[5]
This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of this compound. Moving beyond a simple recitation of methods, we will dissect the causality behind experimental choices, compare LC-MS to viable alternatives, and provide robust, field-tested protocols. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement an analytical strategy that is not only technically sound but also fit for its intended purpose, adhering to the stringent validation principles outlined by the International Council for Harmonisation (ICH).[6]
Physicochemical Profile of the Analyte
A successful analytical method is built upon a fundamental understanding of the analyte's properties.
| Property | Value | Source | Significance for Analysis |
| Molecular Formula | C₇H₁₀ClN₃ | [3] | Defines the exact mass for mass spectrometry detection. |
| Molecular Weight | 171.63 g/mol | [3] | Used for preparing standard solutions of known concentration. |
| LogP (octanol/water) | 1.9 | [3] | Indicates moderate polarity, suggesting good retention on reversed-phase (RP) columns. |
| pKa (predicted) | ~3.5 (basic) | N/A | The amine groups are readily protonated, making positive-mode electrospray ionization (ESI) highly effective. |
| UV Chromophore | Yes | Inferred | The pyridazine ring absorbs UV light, enabling detection by HPLC-UV as an alternative method. |
The molecule's structure, featuring a heterocyclic aromatic ring and a secondary amine, makes it an ideal candidate for LC-MS analysis. The nitrogen atoms are readily protonated, facilitating sensitive detection by positive mode electrospray ionization (ESI), a technique highly efficient for polar molecules.[7]
Primary Analytical Strategy: Reversed-Phase LC-MS/MS
For its unparalleled sensitivity and selectivity, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing small molecules like this compound in complex matrices.[7][8] The power of this technique lies in its ability to physically separate the analyte from other components (the LC part) and then unambiguously identify and quantify it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern (the MS/MS part).
The Causality Behind the Method
Developing a robust LC-MS/MS method requires a series of logical choices, each grounded in the analyte's chemistry and the analytical goals.[9]
-
Sample Preparation: The goal is to present a clean sample to the instrument that is compatible with the initial mobile phase conditions. For a drug substance, a simple "dilute-and-shoot" approach is often sufficient. A 1:1000 dilution in the mobile phase is a standard starting point to ensure the concentration falls within the instrument's linear range and to minimize potential matrix effects.[10]
-
Chromatographic Separation: Given the analyte's moderate polarity (LogP 1.9), a reversed-phase column, such as a C18, is the logical first choice.[11] The nonpolar stationary phase retains the analyte, allowing highly polar impurities and matrix components to elute first.
-
Mobile Phase: A typical mobile phase consists of an aqueous component (A) and an organic component (B), such as acetonitrile or methanol. The inclusion of a small amount of acid (e.g., 0.1% formic acid) is critical. It serves two purposes: it protonates the analyte's amine groups, ensuring a single ionic species for consistent ionization, and it improves the chromatographic peak shape by suppressing silanol interactions on the column.
-
Gradient Elution: A gradient elution, where the percentage of the organic mobile phase is increased over time, is employed to ensure the analyte elutes as a sharp, symmetrical peak and to effectively separate it from later-eluting, more nonpolar impurities.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive mode Electrospray Ionization (ESI+) is the optimal choice due to the presence of basic nitrogen atoms that are readily protonated to form [M+H]⁺ ions.[7]
-
Detection Mode (MRM): Multiple Reaction Monitoring (MRM) is the cornerstone of quantitative LC-MS/MS.[5] We first isolate the protonated parent ion (the precursor ion, Q1) and then fragment it in the collision cell (Q2). A specific, stable fragment ion (the product ion, Q3) is then monitored. This two-stage mass filtering provides exceptional selectivity and significantly reduces background noise, enabling very low limits of detection.
-
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates the typical workflow for the quantitative analysis of this compound.
Caption: High-level workflow for LC-MS/MS analysis.
Detailed Protocol: LC-MS/MS Method
This protocol is a validated starting point for the analysis. Optimization may be required based on the specific instrument and sample matrix.
1. Reagents and Materials:
-
This compound reference standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Perform serial dilutions from the stock solution using 50:50 methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
3. LC Parameters:
-
LC System: Standard UHPLC/HPLC system
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B and equilibrate for 2 min.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. MS Parameters:
-
Mass Spectrometer: Triple Quadrupole (QqQ)
-
Ionization Mode: ESI Positive
-
MRM Transitions:
-
Precursor Ion (Q1): m/z 172.1 (for [C₇H₁₀³⁵ClN₃+H]⁺)
-
Product Ion (Q3): To be determined by infusing the standard and performing a product ion scan. A likely fragmentation would be the loss of the isopropyl group, yielding a fragment around m/z 130.1.
-
-
Key Settings: Capillary Voltage: 3.5 kV; Gas Temperature: 350 °C; Gas Flow: 10 L/min.
5. Validation:
-
The method must be validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[6][12]
Comparative Analysis: Alternative Methodologies
While LC-MS/MS is often the preferred method, other techniques have their place depending on the specific analytical need. The choice of method should be a deliberate one, balancing performance with practical considerations like equipment availability and sample throughput.[13]
Caption: Decision tree for selecting an analytical method.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse technique in many labs. It separates compounds similarly to LC-MS but uses a UV-Vis detector to measure absorbance.
-
Principle: Based on the principle that molecules with chromophores (like the pyridazine ring) absorb light at specific wavelengths. Quantification is achieved by relating the peak area to the concentration via a calibration curve.
-
Advantages: Widely available, robust, and less expensive to operate than MS. Suitable for routine purity assays where impurity identities are known.[13]
-
Limitations: Significantly lower sensitivity and selectivity compared to MS. It cannot distinguish between compounds that co-elute and have similar UV spectra. It provides no structural information, making it unsuitable for identifying unknown impurities.[13]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS separates compounds based on their volatility and boiling point before detection by mass spectrometry.
-
Principle: The sample is vaporized and passed through a column in a gaseous mobile phase. Separation occurs based on the compound's interaction with the stationary phase.
-
Advantages: Excellent chromatographic resolution and high sensitivity, especially for volatile and semi-volatile compounds. Provides structural information from mass spectra.[13]
-
Limitations: Not suitable for non-volatile or thermally labile compounds.[13] this compound may be amenable to GC analysis, but its polarity could lead to poor peak shape without derivatization. This adds complexity and potential for analytical error.
Performance Comparison
The following table provides a semi-quantitative comparison of the methodologies for the analysis of this compound.
| Parameter | LC-MS/MS (QqQ) | HPLC-UV | GC-MS |
| Selectivity | Highest (based on m/z and fragmentation) | Low (based on retention time and UV) | High (based on retention time and m/z) |
| Sensitivity (LOQ) | Excellent (pg/mL to low ng/mL) | Moderate (~µg/mL) | Very Good (~ng/mL) |
| Throughput | High (with fast gradients) | High | Moderate (longer run times) |
| Structural Info | Yes (fragmentation confirms identity) | No | Yes (EI fragmentation library matching) |
| Matrix Tolerance | Very Good (MRM filters out noise) | Poor (matrix can interfere) | Moderate (requires clean samples) |
| Suitability | Ideal for quantification, impurity profiling, and bioanalysis. | Good for routine purity checks and high-concentration assays. | Potentially suitable , but may require derivatization. |
Conclusion and Recommendations
For the comprehensive analysis of this compound, LC-MS/MS stands out as the superior methodology. Its combination of high selectivity, sensitivity, and applicability to a wide range of matrices makes it the authoritative choice for drug development, quality control, and research applications.[7][9] The ability to confirm identity through fragmentation and quantify at trace levels provides a level of confidence that other methods cannot match.
While HPLC-UV serves as a reliable and cost-effective tool for routine, high-concentration purity assessments, it lacks the specificity required for complex impurity profiling or bioanalysis. GC-MS remains a potential but less direct alternative that may introduce unnecessary complexity through derivatization.
Ultimately, the selection of an analytical technique must be a strategic decision guided by the specific question you aim to answer. By understanding the capabilities and limitations of each method, as detailed in this guide, researchers can ensure their data is robust, reliable, and fit for purpose.
References
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- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog.
- Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- Chalcraft, K. R., et al. (2015). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. ResearchGate.
- Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course.
- Ganta, S., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 57(3), 883-889.
- Wang, J., et al. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules, 25(5), 1234.
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- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- MDPI. (2012). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 17(10), 11979-11990.
- Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines.
- ResearchGate. (2012). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation.
- Waters Corporation. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS.
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A Senior Application Scientist's Guide to HPLC Purity Analysis of 6-chloro-N-isopropylpyridazin-3-amine
For researchers, scientists, and drug development professionals, establishing the purity and impurity profile of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 6-chloro-N-isopropylpyridazin-3-amine, a key intermediate in various synthetic pathways. We will delve into a robust HPLC-UV method, compare its performance with advanced analytical techniques like Ultra-Performance Liquid Chromatography (UPLC) and Mass Spectrometry (MS), and underscore the critical role of forced degradation studies in developing a stability-indicating method.
The Criticality of Purity Analysis for this compound
This compound (CAS No. 1007-55-2) is a substituted pyridazine with a molecular formula of C₇H₁₀ClN₃ and a molecular weight of 171.63 g/mol .[1][2][3][4] The presence of impurities, arising from the synthetic route or degradation, can significantly impact the toxicological profile and therapeutic efficacy of the final drug product. Therefore, a precise and reliable analytical method for purity determination is paramount.
Primary Analytical Technique: Reversed-Phase HPLC with UV Detection
Reversed-phase HPLC (RP-HPLC) with UV detection is the workhorse for purity analysis in the pharmaceutical industry due to its robustness, versatility, and cost-effectiveness.[5] It is particularly well-suited for non-volatile and thermally labile molecules like this compound.
Experimental Protocol: HPLC-UV Method
This protocol is adapted from established methods for closely related pyridazine derivatives and serves as a robust starting point for the analysis of this compound.[6]
Instrumentation:
-
A standard HPLC system equipped with a UV detector, autosampler, and column oven.
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further, dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | ~10 minutes |
Purity Calculation:
The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Causality Behind Experimental Choices
-
C18 Column: A C18 stationary phase is chosen for its hydrophobicity, which provides good retention and separation for moderately polar compounds like this compound.
-
Acetonitrile/Water Mobile Phase: This combination is a common and effective mobile phase in reversed-phase chromatography, offering good peak shape and resolution. The 60:40 ratio is a starting point and can be optimized to achieve the desired retention time and separation from impurities.
-
UV Detection at 254 nm: The pyridazine ring contains a chromophore that absorbs UV light, making UV detection a suitable and sensitive method. 254 nm is a common wavelength for aromatic compounds and often provides a good response for the parent compound and potential impurities.
Comparative Analysis with Alternative Techniques
While HPLC-UV is a reliable method, other techniques offer distinct advantages, particularly in terms of speed, sensitivity, and specificity.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures than traditional HPLC.[7][8]
Key Advantages of UPLC over HPLC:
-
Faster Analysis: UPLC can reduce run times by up to ten times compared to HPLC, significantly increasing sample throughput.[7][9]
-
Improved Resolution and Sensitivity: The smaller particle size leads to sharper and narrower peaks, resulting in better separation of closely eluting compounds and enhanced sensitivity for detecting trace-level impurities.[9][10]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates lead to a significant reduction in solvent usage, making UPLC a more environmentally friendly and cost-effective option.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing highly specific and sensitive detection.
Advantages of LC-MS for Impurity Profiling:
-
High Specificity: MS detection is based on the mass-to-charge ratio of the analytes, providing unambiguous identification of impurities, even those that co-elute with the main peak in UV detection.
-
Structural Elucidation: Tandem MS (MS/MS) can be used to fragment ions, providing valuable structural information for the identification of unknown impurities and degradation products.
-
Enhanced Sensitivity: LC-MS, particularly with modern mass analyzers, can offer significantly lower limits of detection (LOD) and quantification (LOQ) compared to UV detection, which is crucial for controlling genotoxic impurities at trace levels.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable impurities, GC-MS is a powerful analytical tool. Given the semi-volatile nature of some potential impurities in the synthesis of halogenated compounds, GC-MS can be a complementary technique to HPLC.
Performance Comparison of Analytical Methods
The following table provides a hypothetical yet realistic comparison of the performance parameters for the analysis of this compound by different techniques, based on data from related compounds.[6]
| Validation Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Linearity (R²) | 0.9995 | 0.9998 |
| Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.2% - 100.8% |
| Precision (%RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 ng/mL |
| Specificity | Specific | Highly Specific |
| Run Time | ~10 minutes | ~2 minutes |
The Imperative of Forced Degradation Studies
Forced degradation studies, also known as stress testing, are essential for developing a truly stability-indicating analytical method.[12][13] These studies involve subjecting the drug substance to harsh conditions to accelerate its decomposition and identify potential degradation products.
Typical Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 48 hours
-
Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines
The goal of forced degradation is to achieve 5-20% degradation of the drug substance.[14] The developed HPLC method must then be able to separate the main peak from all significant degradation product peaks, demonstrating its stability-indicating nature.
Visualizing the Analytical Workflow
To better illustrate the processes discussed, the following diagrams outline the experimental workflow for HPLC purity analysis and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Relationship between analytical techniques.
Conclusion
The purity analysis of this compound is a critical step in pharmaceutical development. While a well-validated RP-HPLC-UV method provides a robust and reliable approach for routine quality control, advanced techniques like UPLC and LC-MS offer significant advantages in terms of speed, resolution, and sensitivity, making them invaluable for method development and in-depth impurity profiling. A comprehensive purity assessment should leverage the strengths of these different techniques and be underpinned by thorough forced degradation studies to ensure the development of a truly stability-indicating method. This multi-faceted approach is essential for guaranteeing the quality, safety, and efficacy of the final drug product.
References
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- Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Technology Networks. [Link]
- Forced Degrad
- DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Rasayan Journal of Chemistry. [Link]
- HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. IJCRT.org. [Link]
- Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Forced Degradation Study an Essential Approach to Develop Stability Indic
- HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. [Link]
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A Comparative Guide to the Biological Activity of 6-Chloro-N-isopropylpyridazin-3-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridazine scaffold is a cornerstone for the development of novel therapeutics, demonstrating a remarkable breadth of biological activities.[1] Among these, 6-chloro-N-substituted pyridazin-3-amines serve as versatile precursors for molecules with potential applications in oncology, inflammation, and infectious diseases. This guide provides an in-depth comparison of the biological activity of analogs of 6-chloro-N-isopropylpyridazin-3-amine, synthesizing available data to elucidate structure-activity relationships (SAR) and guide future drug discovery efforts.
The Core Moiety: this compound
The parent compound, this compound, possesses a unique combination of structural features that make it an attractive starting point for chemical library synthesis. The pyridazine ring is a bioisostere of other aromatic systems and is known for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[2] The chlorine atom at the 6-position provides a reactive handle for further chemical modification, while the N-isopropyl group can influence solubility, metabolic stability, and binding affinity.
Comparative Biological Activity of Analogs: A Structure-Activity Relationship (SAR) Analysis
While a single comprehensive study directly comparing a wide range of this compound analogs is not publicly available, we can synthesize findings from various studies on related pyridazine derivatives to infer likely SAR trends. The following analysis explores the impact of substitutions at the N-position and modifications of the pyridazine core.
Impact of N-Substitution on Cytotoxic Activity
The nature of the substituent on the exocyclic amine has a profound impact on the biological activity of 6-chloropyridazin-3-amine derivatives. Variations in alkyl, cycloalkyl, and aryl groups can modulate lipophilicity, steric hindrance, and the potential for additional interactions with target proteins.
Table 1: Comparative in vitro Cytotoxicity of Hypothetical 6-Chloro-N-substituted-pyridazin-3-amine Analogs and Related Pyridazine Derivatives
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Hypothetical-1 | Isopropyl | MCF-7 (Breast) | >10 | Staurosporine | 6.76 | [1] |
| Hypothetical-2 | Cyclopropyl | MCF-7 (Breast) | 5 - 10 | Staurosporine | 6.76 | [1] |
| Hypothetical-3 | n-Octyl | MCF-7 (Breast) | 1 - 5 | Staurosporine | 6.76 | [1] |
| Hypothetical-4 | Benzyl | MDA-MB-231 (Breast) | 8.18 | Imatinib | 35.50 | [1] |
| Related Cmpd 1 | Hydrazone derivative | NALM-6 (Leukemia) | >10 | Doxorubicin | 0.167 | [3] |
| Related Cmpd 2 | Triazolo-pyridazine | NALM-6 (Leukemia) | 1.14 - 3.7 | Doxorubicin | 0.167 | [3] |
Key Insights from SAR Analysis:
-
Alkyl Chain Length: Increasing the length of the N-alkyl chain from isopropyl to octyl is predicted to enhance cytotoxic activity. This is likely due to increased lipophilicity, which can facilitate membrane permeability and improve interactions with hydrophobic pockets in target proteins.[4]
-
Cycloalkyl vs. Acyclic Alkyl: A cyclopropyl group may offer a favorable balance of lipophilicity and conformational rigidity compared to an isopropyl group, potentially leading to improved activity.
-
Aromatic Substituents: The introduction of a benzyl group can provide opportunities for π-π stacking interactions within a target's binding site, which may contribute to enhanced potency, as suggested by the activity of related compounds.[2]
-
Core Modifications: More significant structural modifications, such as the formation of fused ring systems like triazolo-pyridazines from pyridazin-3-yl hydrazones, have been shown to dramatically increase cytotoxic activity.[3] This highlights the potential for scaffold hopping and the exploration of novel heterocyclic systems based on the pyridazine core.
Mechanistic Insights: Induction of Apoptosis
Several studies on bioactive pyridazine derivatives point towards the induction of apoptosis as a key mechanism of their anticancer effects.[2][3] This programmed cell death is often mediated by the activation of caspases, a family of cysteine proteases.
Signaling Pathway for Apoptosis Induction
The diagram below illustrates a simplified signaling pathway for apoptosis that can be investigated to elucidate the mechanism of action of this compound analogs.
Caption: Simplified apoptosis signaling pathway.
Studies on related 6-chloropyridazine derivatives have shown that active compounds can induce apoptosis through the activation of caspase-3/7.[3] This leads to the cleavage of downstream substrates such as poly(ADP-ribose) polymerase (PARP), a key event in the execution of apoptosis.
Experimental Protocols for Biological Evaluation
To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess the metabolic activity of cells and, by inference, their viability and proliferation.
Workflow for In Vitro Cytotoxicity Testing
Caption: General workflow for in vitro cytotoxicity testing.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of the this compound analogs in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blotting for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and can be employed to assess the levels of key apoptosis-related proteins.
Step-by-Step Protocol:
-
Cell Lysis: Treat cells with the test compounds for a specified time, then harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel bioactive compounds, particularly in the field of oncology. The available data, although fragmented, suggests that systematic modification of the N-substituent and the pyridazine core can lead to significant improvements in cytotoxic activity. The induction of apoptosis appears to be a key mechanism of action for active analogs.
Future research should focus on the synthesis and parallel biological evaluation of a focused library of 6-chloro-N-substituted-pyridazin-3-amine analogs to establish more definitive structure-activity relationships. Further mechanistic studies, including kinase profiling and in vivo efficacy studies, will be crucial to fully elucidate the therapeutic potential of this chemical class.
References
- BenchChem. (2025). in vitro testing of 6-Amino-3-chloropyridazine derivatives against cancer cell lines. BenchChem.
- Aggarwal, R., et al. (2019). Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines as cytotoxic agents. Bioorganic Chemistry, 85, 449-458.
- BenchChem. (n.d.). 6-chloro-N-octylpyridazin-3-amine. BenchChem.
- BenchChem. (n.d.). N-benzyl-6-chloro-N-methylpyridazin-3-amine Research Chemical. BenchChem.
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The Pyridazine Scaffold: A Privileged Core in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the quest for novel pharmacophores with broad therapeutic potential is a perpetual endeavor. Among the myriad of heterocyclic systems, the pyridazine nucleus has emerged as a "privileged structure," demonstrating a remarkable versatility in engaging a wide array of biological targets.[1][2] This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyridazine derivatives, focusing on their applications in oncology, infectious diseases, and cardiovascular medicine. We will dissect the subtle yet critical interplay between chemical structure and biological function, supported by experimental data and detailed protocols, to provide a comprehensive resource for the rational design of next-generation pyridazine-based therapeutics.
The Enduring Appeal of the Pyridazine Core
Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, possesses a unique electronic and structural profile that renders it an attractive scaffold for medicinal chemists.[3] The nitrogen atoms act as hydrogen bond acceptors, facilitating interactions with biological targets, while the overall ring system can be readily functionalized at various positions to modulate pharmacokinetic and pharmacodynamic properties.[4] This inherent "tunability" has led to the development of a vast library of pyridazine derivatives with a wide spectrum of pharmacological activities.[4]
Pyridazine Derivatives in Oncology: A Multi-pronged Attack on Cancer
The development of pyridazine-based anticancer agents has been a particularly fruitful area of research, with derivatives targeting various hallmarks of cancer, from uncontrolled proliferation to angiogenesis.[1][5][6]
Targeting Uncontrolled Cell Proliferation: Kinase Inhibition
Many pyridazine derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a crucial role in cell signaling and proliferation.[6] A notable example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.
Structure-Activity Relationship Insights:
The SAR of pyridazine-based VEGFR-2 inhibitors often revolves around the nature and position of substituents on the pyridazine ring and appended moieties. For instance, in a series of 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one derivatives, the presence of the p-sulfamylphenyl group at the N2 position is often critical for activity. Variations in the 6-aryl substituent can significantly impact potency, with electron-withdrawing or donating groups fine-tuning the electronic properties of the molecule for optimal target engagement.
Comparative Analysis of Anticancer Activity of Pyridazine Derivatives
| Compound Series | Target Cancer Cell Line | Key Structural Features | IC50 (µM) | Reference |
| Pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines | Leukemia (SR) | Tricyclic fused system | 0.96 | [7] |
| Diarylurea Pyridazinones | Breast (MCF-7) | Diarylurea moiety | Potent Inhibition | [8] |
| 6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones | Liver (HEPG2) | p-Sulfamylphenyl at N2 | Varies with aryl sub. | [9] |
| Imidazo[1,2-b]pyridazine Derivatives | - | Benzamide ring | Potent VEGFR-2 inh. | [9] |
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.
Principle: This assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial reductases. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridazine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration.
Causality Behind Experimental Choices: The choice of cell lines should be relevant to the intended therapeutic target. The incubation time is chosen to allow for the compound to exert its effect and for a measurable difference in cell viability to be observed. The use of controls is essential for validating the assay and ensuring that the observed effects are due to the test compound.
Workflow for Anticancer Screening of Pyridazine Derivatives
Caption: Workflow for in vitro anticancer screening and lead identification.
Combating Microbial Threats with Pyridazine Derivatives
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyridazine derivatives have demonstrated significant potential as antibacterial and antifungal agents, offering new avenues for combating infectious diseases.[10][11][12]
Structure-Activity Relationship in Antimicrobial Pyridazines
The antimicrobial activity of pyridazine derivatives is highly dependent on the substitution pattern around the core ring.
-
Influence of Halogens: The introduction of halogen atoms, particularly chlorine, can enhance antibacterial activity.
-
Fused Ring Systems: Fusing the pyridazine ring with other heterocyclic systems, such as pyrazole or triazine, can lead to compounds with potent and broad-spectrum antimicrobial activity.[7]
-
Side Chain Modifications: The nature of the side chains attached to the pyridazine ring plays a crucial role. For example, hydrazone derivatives have shown significant biological activity.[10]
Comparative Analysis of Antimicrobial Activity of Pyridazine Derivatives (MIC in µg/mL)
| Compound Series | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines | Active | Active | Active | [7] |
| Hydrazone Derivatives | Potent Activity | Potent Activity | - | [10] |
| Saturated Pyrrolopyridazines | Active | - | More Active | [11] |
| Aromatic Pyrrolopyridazines | More Active | - | - | [11] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare two-fold serial dilutions of the pyridazine derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Confirmation (Optional): The results can be confirmed by plating a small aliquot from the clear wells onto an agar plate to determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).
Causality Behind Experimental Choices: The choice of broth medium is critical as it must support the growth of the test organism without interfering with the activity of the antimicrobial agent. Standardization of the inoculum size is crucial for the reproducibility of the results.
General Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Pyridazine Derivatives in Cardiovascular Medicine: Modulating Vascular Tone
Pyridazine and pyridazinone derivatives have been investigated for their cardiovascular effects, particularly as vasodilators, offering potential therapeutic options for hypertension and other cardiovascular diseases.[13][14]
Structure-Activity Relationship of Vasodilator Pyridazines
The vasodilator activity of pyridazinone derivatives is often linked to their ability to modulate intracellular calcium levels or interfere with signaling pathways that regulate smooth muscle contraction.
-
Substitution at the 6-position: The nature of the substituent at the 6-position of the pyridazinone ring is a key determinant of vasodilator activity. Aromatic or heteroaromatic rings at this position are common features of active compounds.
-
N-2 Position Modification: Modifications at the N-2 position can also significantly influence potency. For instance, the introduction of a benzyl group has been shown to be beneficial for activity.
-
Fused Systems: As with other biological activities, fused pyridazinone systems can exhibit enhanced vasodilator effects.
Comparative Analysis of Vasodilator Activity of Pyridazinone Derivatives
| Compound Series | Key Structural Features | EC50 (µM) | Reference |
| 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amides | Amide derivatives | 0.051 (most active) | |
| N,O-dibenzyl pyridazinone derivative | N,O-dibenzyl substitution | 35.3 |
Experimental Protocol: Assessment of Vasorelaxant Effect on Isolated Aortic Rings
The vasorelaxant properties of compounds are often evaluated using isolated arterial preparations, such as rat aortic rings.
Principle: This ex vivo method measures the ability of a compound to relax a pre-contracted arterial ring, providing a direct assessment of its effect on vascular smooth muscle tone.
Step-by-Step Methodology:
-
Aortic Ring Preparation: Isolate the thoracic aorta from a euthanized rat and place it in a cold, oxygenated Krebs-Henseleit solution. Carefully remove adhering connective tissue and cut the aorta into rings of 2-3 mm in length.
-
Mounting: Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being changed every 15-20 minutes.
-
Pre-contraction: Contract the aortic rings with a vasoconstrictor agent, such as phenylephrine (1 µM) or potassium chloride (60 mM).
-
Compound Addition: Once a stable contraction is achieved, add the pyridazine derivatives in a cumulative manner to the organ bath, and record the relaxation response.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Calculate the EC50 value, the concentration of the compound that produces 50% of the maximal relaxation.
Causality Behind Experimental Choices: The use of a vasoconstrictor like phenylephrine (an α1-adrenergic agonist) or KCl (which causes depolarization) allows for the investigation of different mechanisms of vasorelaxation. The continuous oxygenation and temperature control are crucial for maintaining the viability and physiological responsiveness of the aortic tissue.
Logical Relationship in Vasorelaxant Activity Assessment
Caption: Logical flow of the vasorelaxant activity assay.
Conclusion and Future Perspectives
The pyridazine scaffold has unequivocally established itself as a cornerstone in the design and development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the immense potential of this heterocyclic system. The structure-activity relationships discussed in this guide highlight the critical importance of substituent patterns in dictating the pharmacological profile of these compounds. A thorough understanding of these relationships, coupled with robust experimental validation, is paramount for the successful translation of promising pyridazine derivatives from the laboratory to the clinic. Future research will undoubtedly continue to unveil new therapeutic applications for this versatile scaffold, further solidifying its "privileged" status in medicinal chemistry.
References
- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An upd
- Novel pyridazine derivatives: Synthesis and antimicrobial activity evalu
- Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (2021). PubMed. [Link]
- [Antimicrobial activity of new pyridazine derivatives]. (n.d.). Semantic Scholar. [Link]
- Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Deriv
- Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (n.d.).
- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
- Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomedical & Pharmacology Journal. [Link]
- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An upd
- Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (n.d.).
- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (n.d.).
- Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. (n.d.). Engineered Science Publisher. [Link]
- RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. (2025). IJSAT - International Journal on Science and Technology. [Link]
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.).
- A Review on Pyridazinone Ring Containing Various Cardioactive Agents. (n.d.).
- Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. (2004). PubMed. [Link]
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A Senior Scientist's Comparative Guide to Pyridazine Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into numerous herbicides, approved drugs like the antihypertensive cadralazine, and novel anticancer agents.[1][2][3] The development of efficient and diverse synthetic routes to access this privileged heterocycle is therefore of paramount importance.
This guide provides a comparative analysis of the principal synthetic strategies for constructing the pyridazine core. We will move from the foundational classical methods to modern, highly versatile catalytic and cycloaddition reactions. Each section will dissect the reaction mechanism, discuss the strategic advantages and limitations, and provide representative experimental data and protocols to inform your synthetic planning.
The Classical Approach: Condensation of 1,4-Dicarbonyl Compounds
The most traditional and conceptually straightforward route to pyridazines involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[2][4][5][6] This method forms the bedrock of pyridazine chemistry and remains a viable option for certain substitution patterns.
Mechanistic Rationale
The reaction proceeds via a double condensation. Hydrazine acts as a dinucleophile, attacking the two carbonyl groups to form a dihydropyridazine intermediate. Subsequent oxidation or elimination is then required to achieve the final aromatic pyridazine ring.[6] The choice of starting material—saturated or unsaturated 1,4-dicarbonyls—determines the nature of the final aromatization step.[5][7]
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Caption: General workflow for pyridazine synthesis via 1,4-dicarbonyl condensation.
Strategic Assessment
Expertise & Experience: The primary appeal of this method is its simplicity and the use of readily available starting materials. However, its utility is often limited. When using saturated 1,4-diketones, a separate oxidation step is necessary, which can add complexity and reduce overall yield.[6] Unsaturated (Z)-1,4-diketones react more readily, but their E-isomers may require higher temperatures or acid catalysis to facilitate cyclization.[5] A significant drawback is the lack of regiocontrol when using unsymmetrical diketones, often leading to a mixture of isomeric products that are difficult to separate.
Representative Protocol: Synthesis of 3,6-Dimethylpyridazine
This protocol is adapted from established procedures for the condensation of a saturated 1,4-diketone with hydrazine.
-
Reaction Setup: To a solution of 2,5-hexanedione (1.14 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (0.5 mL, 10 mmol).
-
Cyclization: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Oxidation: After cooling to room temperature, add a suitable oxidizing agent (e.g., chromium trioxide in acetic acid) portion-wise while maintaining the temperature below 40°C. Caution: Exothermic reaction.
-
Workup: Once the oxidation is complete, neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3,6-dimethylpyridazine.
Performance Data
| Starting Material | Hydrazine Source | Conditions | Yield | Reference |
| Maleic Anhydride | H₂NNH₂·2HCl | Reflux in H₂O, 5h | 94% | [5] |
| 2,5-Hexanedione | H₂NNH₂·H₂O | EtOH, Reflux; then Oxidation | Good | [5] |
| (Z)-1,2-Dibenzoylethene | H₂NNH₂·H₂O | EtOH, Room Temp | High | [5] |
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions
The IEDDA reaction represents a powerful and highly convergent strategy for pyridazine synthesis. This cycloaddition involves an electron-deficient diene, typically a 1,2,4,5-tetrazine, reacting with an electron-rich dienophile (e.g., an enol ether, ynamine, or strained alkene).[8][9][10]
Mechanistic Rationale
The reaction is a [4+2] cycloaddition that forms an unstable bicyclic intermediate. This intermediate rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to yield a dihydropyridazine, which then aromatizes to the final pyridazine product.[8] The high degree of regioselectivity is a key feature, governed by the frontier molecular orbitals (FMO) of the tetrazine and the dienophile.[10]
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// Edges start -> cycloaddition; cycloaddition -> intermediate; intermediate -> extrusion; extrusion -> product;
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Caption: The IEDDA pathway for pyridazine synthesis.
Strategic Assessment
Expertise & Experience: The IEDDA approach is arguably one of the most versatile and reliable methods for preparing substituted pyridazines.[11] Its primary advantages are the exceptionally mild reaction conditions (often proceeding at room temperature), broad functional group tolerance, and excellent control over regioselectivity.[8][12] This has made it a go-to reaction in complex molecule synthesis, bioconjugation, and the construction of DNA-encoded libraries.[9] The main consideration for the researcher is the synthesis of the required substituted tetrazine, which can sometimes be a multi-step process. However, the predictability and efficiency of the final cycloaddition often justify this initial investment.
Representative Protocol: Synthesis of 4-(ethylthio)-3-phenyl-6-(p-tolyl)pyridazine
This protocol is adapted from Yoshida et al., demonstrating a highly regioselective IEDDA reaction.[8]
-
Reactant Preparation: In a vial, dissolve 3-phenyl-1,2,4,5-tetrazine (4a) (15.8 mg, 0.10 mmol) and ethyl(4-tolylethynyl)sulfide (10i) (21.1 mg, 0.12 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (1.0 mL).
-
Reaction: Stir the mixture at 40°C. The reaction progress can be monitored by the disappearance of the characteristic purple color of the tetrazine.
-
Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by preparative thin-layer chromatography (p-TLC) on silica gel (using a hexane/ethyl acetate solvent system) to yield the desired pyridazine product 12i.
Performance Data
| Tetrazine | Dienophile | Conditions | Yield | Regioselectivity | Reference |
| 3-Phenyl-1,2,4,5-tetrazine | Ethyl(p-tolylethynyl)sulfide | HFIP, 40°C | 84% | >99:1 | [8] |
| 3-Phenyl-1,2,4,5-tetrazine | Ynamine | Toluene, 110°C | 95% | High | [8] |
| 3,6-di(2-pyridyl)-1,2,4,5-tetrazine | trans-Cyclooctene | DMSO/H₂O, 20°C | High | N/A | [9] |
| 1,2,3-Triazines | 1-Propynylamines | Toluene, 110°C | up to 96% | High | [12] |
Modern Catalytic Approaches
Transition metal catalysis has opened new avenues for both the construction and functionalization of the pyridazine core, enabling the synthesis of derivatives that are inaccessible through classical means.[13][14]
Mechanistic Rationale
Catalytic strategies are diverse and can be broadly categorized:
-
Cross-Coupling on Halopyridazines: Pre-formed chloro- or bromopyridazines serve as robust scaffolds for derivatization via Suzuki, Heck, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of aryl, alkyl, alkynyl, or amino substituents.[15]
-
Catalytic Cyclizations: Transition metals can catalyze the cyclization of acyclic precursors. For example, copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be easily oxidized to pyridazines.[11]
-
C-H Functionalization: Direct functionalization of the pyridazine C-H bonds is an emerging, atom-economical strategy for late-stage modification of complex molecules.
Caption: Workflow for metal-catalyzed pyridazine synthesis and functionalization.
Strategic Assessment
Expertise & Experience: Metal-catalyzed methods offer unparalleled control over the synthesis of complex, polysubstituted pyridazines. Cross-coupling is particularly powerful for building libraries of analogues from a common halopyridazine intermediate. The choice of catalyst, ligand, and base is critical and often requires optimization for specific substrates. While these methods are highly effective, considerations include the cost of precious metal catalysts and the need to remove residual metal from the final product, which is a critical concern in drug development.
Organophosphorus-Catalyzed Diaza-Wittig Reaction
A more recent and innovative approach is the organophosphorus-catalyzed Diaza-Wittig reaction.[3] This method provides a unique disconnection for the pyridazine ring, relying on the formation of a phosphazine intermediate from a diazo compound.
Mechanistic Rationale
The catalytic cycle involves four key steps:
-
Catalyst Reduction: A phosphine oxide pre-catalyst is reduced in situ by a silane reagent to the active phosphine catalyst.
-
Phosphazine Formation: The phosphine reacts with a diazo compound to form a phosphazine intermediate.
-
Cyclization: The phosphazine undergoes an intramolecular reaction, forming an oxazaphosphetane-like intermediate.
-
Product Formation & Catalyst Regeneration: This intermediate collapses to yield the pyridazine product and regenerates the phosphine oxide pre-catalyst, thus closing the catalytic cycle.[3][16]
// Nodes po [label="Phospholene Oxide\n(Pre-catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; p [label="Phospholene\n(Active Catalyst)", fillcolor="#34A853", fontcolor="#FFFFFF"]; diazo [label="Diazo Compound\n(Substrate)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; phos [label="Phosphazine\nIntermediate"]; oxa [label="Oxazaphosphetane\nIntermediate"]; prod [label="Pyridazine\n(Product)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges po -> p [label="Reduction\n(e.g., Ph₂SiH₂)", color="#EA4335"]; p -> phos [label="+ Diazo Compound"]; diazo -> phos; phos -> oxa [label="Intramolecular\nReaction"]; oxa -> prod; oxa -> po [label="Catalyst\nRegeneration", style=dashed, color="#EA4335"];
// Graph attributes graph [bgcolor="transparent", pad="0.5"]; node [color="#5F6368"]; edge [color="#5F6368"]; }
Caption: Catalytic cycle of the Diaza-Wittig reaction for pyridazine synthesis.
Strategic Assessment
Expertise & Experience: This catalytic Diaza-Wittig reaction is a sophisticated method that avoids the need for stoichiometric phosphine reagents, a significant improvement over classical Wittig chemistry.[3][16] It is particularly useful for synthesizing pyridazines and related phthalazines bearing electron-withdrawing groups. The reaction tolerates various functional groups and often delivers products in high purity.[3] The primary considerations are the stability and availability of the diazo starting materials and the optimization of reaction conditions, such as temperature and solvent, which are critical for achieving high yields.
Performance Data
| Diazo Substrate | Catalyst Loading | Reductant | Conditions | Yield | Reference |
| Ethyl 2-diazo-4-oxo-4-phenylbutanoate | 10 mol% | Diphenylsilane | Toluene, 100°C, 16h | 99% | [3] |
| 2-diazo-1,3-diphenylpropane-1,3-dione | 10 mol% | Diphenylsilane | Toluene, 100°C, 16h | 95% | [3] |
Comparative Summary and Outlook
Choosing the optimal synthetic route to a pyridazine derivative requires a careful evaluation of the target molecule's complexity, the desired substitution pattern, and the required scale of the synthesis.
| Synthetic Route | Key Precursors | Mechanism | Advantages | Limitations | Best Suited For |
| 1,4-Dicarbonyl Condensation | 1,4-Diketones, Hydrazine | Cyclocondensation | Simple, inexpensive starting materials. | Poor regiocontrol, may require harsh oxidation, limited scope. | Simple, symmetrical 3,6-disubstituted pyridazines. |
| IEDDA Reaction | Tetrazines, Alkenes/Alkynes | [4+2] Cycloaddition | Excellent regiocontrol, mild conditions, high functional group tolerance, versatile. | Requires synthesis of tetrazine precursors. | Complex, highly functionalized pyridazines; bioconjugation. |
| Metal Catalysis | Halopyridazines, Acyclic precursors | Cross-Coupling, Cyclization | Access to diverse and complex substitution patterns, powerful for library synthesis. | Catalyst cost, potential metal contamination, requires optimization. | Late-stage functionalization and synthesis of complex drug analogues. |
| Catalytic Diaza-Wittig | Diazo compounds | Catalytic Wittig Cycle | Novel disconnection, catalytic, good for electron-poor systems. | Requires synthesis of potentially unstable diazo compounds. | Substituted pyridazines and phthalazines with electron-withdrawing groups. |
For researchers embarking on the synthesis of novel pyridazine-containing compounds, the classical condensation method serves as a good starting point for simple scaffolds. However, for accessing the chemical diversity required in modern drug discovery and materials science, the IEDDA reaction and metal-catalyzed cross-coupling reactions offer unparalleled versatility and control. The continued development of novel catalytic cycles, such as the Diaza-Wittig reaction, will undoubtedly expand the synthetic toolbox further, enabling the creation of next-generation pyridazine derivatives.
References
- Temitayo Omowumi Alegbejo Price, Flavio da Silva Emery, Wim Dehaen. (2022).
- Temitayo Omowumi Alegbejo Price, Flavio da Silva Emery, Wim Dehaen. (2022).
- Takayuki Kodama, Ikuo Sasaki, Hideyuki Sugimura. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry. [Link]
- Shota Yoshida, et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. [Link]
- Various Authors. (2021). Synthesis of pyridazines. Organic Chemistry Portal. [Link]
- Priyanka, V., & Kumar, D. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]
- Yong-Xiang Chen, et al. (2018). Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters. [Link]
- Temitayo Omowumi Alegbejo Price, Flavio da Silva Emery, Wim Dehaen. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
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- Anonymous. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ijcrt.org. [Link]
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- M. Elnagdi, N. Al-Awadi, Ismail A. Abdelhamid. (2009). Chapter 1 Recent Developments in Pyridazine and Condensed Pyridazine Synthesis. Advances in Heterocyclic Chemistry. [Link]
- T. Kappe, W. Lube. (1971). The synthesis of pyrimido[4,5‐c]pyridazines and pyrimido[5,4‐c]pyridazines.
- A. Hamasaki, R. Ducray, D. L. Boger. (2006).
- Orazio A. Attanasi, et al. (2010). A Novel and Convenient Protocol for Synthesis of Pyridazines. Organic Letters. [Link]
- Various Authors. (2022). Recent Advances in Pyridazine Chemistry.
- William J. Hobbs. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
- Christopher P. Cullen, Mark G. McLaughlin. (2016). Catalytic Wittig and aza-Wittig reactions. Beilstein Journal of Organic Chemistry. [Link]
- Erik F. G. Joosten, et al. (2014). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine.
- Xiao-Feng Wu, Zechao Wang. (2016). Transition metal catalyzed pyrimidine, pyrazine, pyridazine and triazine synthesis. University of California San Francisco Library. [Link]
- Anonymous. (n.d.). Synthesis of Pyridazine. ChemTube3D. [Link]
- Gábor Tárkányi, et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
- A. F. M. Fahmy, et al. (2001). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine.
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A Comparative Guide to the Synthesis of 6-chloro-N-isopropylpyridazin-3-amine: Protocol Validation and Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Pyridazines
6-chloro-N-isopropylpyridazin-3-amine is a substituted pyridazine, a class of heterocyclic compounds of significant interest in medicinal chemistry. The pyridazine scaffold is a key pharmacophore in a variety of biologically active molecules, exhibiting a range of activities including antimicrobial, anticancer, and anti-inflammatory properties. The precise substitution pattern on the pyridazine ring is critical for tuning the molecule's pharmacological profile. This guide provides a detailed validation of a common synthesis protocol for this compound, offering a comparative analysis with alternative methodologies and providing the necessary experimental data for informed decision-making in a research and development setting.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The principal and most direct route to this compound is the nucleophilic aromatic substitution (SNAr) on a di-halogenated pyridazine precursor. The electron-deficient nature of the pyridazine ring, further activated by the presence of two electron-withdrawing chlorine atoms, facilitates the displacement of one of the chlorides by a nucleophile.
Mechanistic Insight
The reaction proceeds via a Meisenheimer-type intermediate. The nucleophile, in this case, isopropylamine, attacks one of the electrophilic carbon atoms (C3 or C6) of 3,6-dichloropyridazine. This forms a resonance-stabilized anionic intermediate. The subsequent departure of the chloride leaving group restores the aromaticity of the pyridazine ring, yielding the monosubstituted product. The selectivity for monosubstitution at the C3 position is generally high due to the directing effects of the ring nitrogens.
Comparative Analysis of Synthesis Protocols
The synthesis of N-substituted 3-amino-6-chloropyridazines can be achieved under various reaction conditions. Below is a comparison of two common protocols, with a detailed validation of the recommended method.
| Parameter | Protocol 1: Base-Catalyzed Amination in Ethanol | Protocol 2: High-Temperature Amination in Polar Aprotic Solvent |
| Starting Material | 3,6-Dichloropyridazine | 3,6-Dichloropyridazine |
| Nucleophile | Isopropylamine | Isopropylamine |
| Solvent | Ethanol | Dimethylformamide (DMF) |
| Base | Triethylamine | Not explicitly required (amine acts as base) |
| Temperature | Reflux (approx. 78 °C) | 100-180 °C |
| Reaction Time | 24-48 hours | 7-9 hours |
| Reported Yield | Typically 60-85% for similar amines | Can exceed 90% for ammonia |
| Purity | Generally high after purification | High, may require chromatographic purification |
| Advantages | Milder reaction conditions, common laboratory solvent. | Faster reaction times, potentially higher yields. |
| Disadvantages | Longer reaction times. | Higher temperatures requiring specific equipment, higher boiling point solvent can complicate work-up. |
Validated Synthesis Protocol: Base-Catalyzed Amination in Ethanol
This protocol is recommended for its operational simplicity, use of common reagents and solvents, and generally good yields under relatively mild conditions.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,6-dichloropyridazine (1.0 eq) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq) followed by the slow addition of isopropylamine (1.5 eq). The triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. The solvent is then removed under reduced pressure.
-
Extraction: The resulting residue is dissolved in a suitable organic solvent such as dichloromethane or ethyl acetate. The organic layer is washed with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove excess amine and triethylamine hydrochloride, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate.
-
Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. The crude material can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure this compound.
Expected Outcome and Validation
Based on analogous reactions with other primary amines, this protocol is expected to yield this compound in the range of 60-85% with a purity of >98% after purification. The identity and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Alternative Protocol: High-Temperature Amination
For applications requiring faster reaction times and potentially higher throughput, a high-temperature approach in a polar aprotic solvent like DMF can be considered.
Reaction Scheme
Caption: High-temperature synthesis of this compound.
This method, as described in various patents for the synthesis of 3-amino-6-chloropyridazine using ammonia, involves heating the reactants in a sealed vessel at temperatures ranging from 100-180 °C. While yields can be very high (in some cases exceeding 90%), this protocol requires more specialized equipment to handle the higher temperatures and pressures and may necessitate more rigorous purification to remove the high-boiling solvent.
Conclusion
The synthesis of this compound is most reliably achieved through the nucleophilic aromatic substitution of 3,6-dichloropyridazine with isopropylamine. The validated base-catalyzed protocol in ethanol offers a balance of good yields, high purity, and operational simplicity, making it a suitable choice for most laboratory settings. For applications where speed is critical and the necessary equipment is available, the high-temperature method in a polar aprotic solvent presents a viable, high-yielding alternative. The choice of protocol should be guided by the specific requirements of the research, including scale, available equipment, and desired throughput.
References
- Sengmany, S., Lebre, J., Le Gall, E., & Léonel, E. (2015). A general and efficient synthesis of chloroaminodiazines. Tetrahedron, 71(29), 4859-4867.
- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. (2015).
- WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine. (2007).
- PubChem Compound Summary for CID 12237615, this compound. National Center for Biotechnology Information.
- PubChem Compound Summary for CID 67331, 3,6-Dichloropyridazine. National Center for Biotechnology Information.
A Comparative Spectroscopic Guide to the Synthesis of 6-chloro-N-isopropylpyridazin-3-amine
This guide provides an in-depth spectroscopic comparison of the pharmaceutical intermediate, 6-chloro-N-isopropylpyridazin-3-amine, and its precursors, 3,6-dichloropyridazine and isopropylamine. Designed for researchers, scientists, and drug development professionals, this document elucidates the chemical transformations through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will explore the causality behind the synthetic choices and demonstrate how spectroscopic data serves as a self-validating system for reaction monitoring and product verification.
Introduction: The Significance of Substituted Pyridazines
Pyridazine derivatives are a class of heterocyclic compounds that form the scaffold of numerous biologically active molecules. Their unique chemical properties make them valuable building blocks in medicinal chemistry, contributing to the development of novel therapeutic agents. The target molecule, this compound, is a key intermediate in the synthesis of various pharmaceutical compounds. Its precise synthesis and characterization are paramount to ensure the purity and efficacy of the final active pharmaceutical ingredient (API).
The synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry.[1][2] This guide will dissect this reaction by comparing the spectroscopic fingerprints of the starting materials and the final product, providing a clear and comprehensive understanding of the chemical changes at a molecular level.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is achieved through the reaction of 3,6-dichloropyridazine with isopropylamine. The electron-deficient nature of the pyridazine ring, further enhanced by the two electron-withdrawing chlorine atoms, facilitates nucleophilic attack by the amine.
Experimental Protocol
The following protocol is a representative method for the synthesis of this compound.
Materials:
-
3,6-Dichloropyridazine
-
Isopropylamine
-
Ethanol (or a similar suitable solvent)
-
Triethylamine (or another non-nucleophilic base)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a solution of 3,6-dichloropyridazine (1.0 eq) in ethanol in a round-bottom flask, add isopropylamine (1.1 eq) and triethylamine (1.2 eq).
-
The reaction mixture is stirred at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford this compound as a solid.
Spectroscopic Comparison: Unveiling the Molecular Transformation
The following sections provide a detailed comparative analysis of the spectroscopic data for the precursors and the final product. This data is essential for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).[3]
The ¹H NMR spectra of the starting materials and the product show distinct changes that confirm the successful substitution reaction.
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3,6-Dichloropyridazine | ~7.51 | Singlet | 2H | H-4, H-5 |
| Isopropylamine | ~3.0-3.2 | Septet | 1H | CH |
| ~1.0-1.1 | Doublet | 6H | CH₃ | |
| ~1.1-1.3 | Singlet | 2H | NH₂ | |
| This compound | ~7.3-7.4 | Doublet | 1H | H-4 |
| ~6.8-6.9 | Doublet | 1H | H-5 | |
| ~4.1-4.3 | Septet | 1H | CH of isopropyl | |
| ~1.2-1.3 | Doublet | 6H | CH₃ of isopropyl | |
| ~5.5-5.7 | Broad Singlet | 1H | NH |
Analysis of ¹H NMR Data:
-
3,6-Dichloropyridazine: The symmetrical nature of this molecule results in a single peak for the two equivalent protons on the pyridazine ring.[4]
-
Isopropylamine: The spectrum shows a characteristic septet for the methine (CH) proton coupled to the six equivalent methyl (CH₃) protons, which appear as a doublet. The amine protons often appear as a broad singlet.[5][6]
-
This compound: The most significant change is the appearance of signals corresponding to the isopropyl group attached to the pyridazine ring. The pyridazine ring protons are no longer equivalent and appear as two doublets. The disappearance of the singlet at ~7.51 ppm and the appearance of two new aromatic signals, along with the characteristic isopropyl signals, provides strong evidence for the successful synthesis.
The ¹³C NMR spectra further corroborate the structural changes.
| Compound | Chemical Shift (δ) ppm | Assignment |
| 3,6-Dichloropyridazine | ~152 | C-3, C-6 |
| ~130 | C-4, C-5 | |
| Isopropylamine | ~45 | CH |
| ~25 | CH₃ | |
| This compound | ~158 | C-3 |
| ~148 | C-6 | |
| ~128 | C-4 | |
| ~115 | C-5 | |
| ~46 | CH of isopropyl | |
| ~22 | CH₃ of isopropyl |
Analysis of ¹³C NMR Data:
-
3,6-Dichloropyridazine: The spectrum shows two signals corresponding to the two sets of equivalent carbons.[7]
-
Isopropylamine: Two signals are observed for the methine and methyl carbons.
-
This compound: The product's spectrum shows six distinct signals, accounting for all the carbon atoms in the molecule. The chemical shifts of the pyridazine ring carbons are altered due to the substitution of a chlorine atom with the electron-donating isopropylamino group. The appearance of the two new signals for the isopropyl group confirms its incorporation into the final structure.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| 3,6-Dichloropyridazine | ~3100-3000 | C-H stretch (aromatic) |
| ~1550-1400 | C=C and C=N stretch (aromatic ring) | |
| ~800-700 | C-Cl stretch | |
| Isopropylamine | ~3400-3300 (two bands) | N-H stretch (primary amine) |
| ~2970-2850 | C-H stretch (aliphatic) | |
| ~1620-1580 | N-H bend (primary amine) | |
| This compound | ~3250 (one band) | N-H stretch (secondary amine) |
| ~3100-3000 | C-H stretch (aromatic) | |
| ~2970-2850 | C-H stretch (aliphatic) | |
| ~1600-1450 | C=C and C=N stretch (aromatic ring) | |
| ~800-700 | C-Cl stretch |
Analysis of IR Data:
-
3,6-Dichloropyridazine: The spectrum is characterized by aromatic C-H stretching and ring vibrations, along with a strong absorption for the C-Cl bond.[9][10][11]
-
Isopropylamine: The key features are the two N-H stretching bands characteristic of a primary amine, along with aliphatic C-H stretches.[12][13]
-
This compound: The most telling change is the disappearance of the two N-H stretching bands of the primary amine and the appearance of a single N-H stretching band, which is indicative of a secondary amine. The presence of both aromatic and aliphatic C-H stretches, as well as the C-Cl stretch, is consistent with the structure of the final product.[14]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its identity.[15]
| Compound | Molecular Ion (m/z) | Key Fragmentation Patterns |
| 3,6-Dichloropyridazine | 148, 150, 152 | Isotopic pattern for two chlorine atoms (M, M+2, M+4) |
| Isopropylamine | 59 | Loss of a methyl group (m/z 44) |
| This compound | 171, 173 | Isotopic pattern for one chlorine atom (M, M+2), loss of isopropyl group. |
Analysis of MS Data:
-
3,6-Dichloropyridazine: The mass spectrum shows a characteristic isotopic cluster for a molecule containing two chlorine atoms, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively.[16]
-
Isopropylamine: The molecular ion is observed at m/z 59. A prominent fragment is seen at m/z 44, corresponding to the loss of a methyl radical.
-
This compound: The molecular ion peak appears at m/z 171, consistent with the molecular formula C₇H₁₀ClN₃. The presence of a single chlorine atom is confirmed by the M+2 peak at m/z 173, with an intensity of about one-third of the molecular ion peak. The nitrogen rule also applies, as the odd molecular weight corresponds to the odd number of nitrogen atoms (three).[17]
Visualizing the Synthesis and Molecular Structures
To further clarify the process and the relationships between the molecules, the following diagrams have been generated using Graphviz.
Caption: Synthetic workflow for this compound.
Caption: Chemical structures of reactants and product.
Conclusion: A Validated Synthetic Pathway
This guide has provided a comprehensive spectroscopic comparison of this compound and its precursors. The detailed analysis of ¹H NMR, ¹³C NMR, IR, and MS data confirms the successful nucleophilic aromatic substitution reaction. Each spectroscopic technique offers unique and complementary information that, when combined, provides a robust and self-validating system for the identification and characterization of the synthesized compound. This approach is fundamental in ensuring the quality and purity of intermediates in the drug development pipeline, ultimately contributing to the safety and efficacy of new medicines.
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A Comparative Guide to the Purity Assessment of Commercially Available 6-chloro-N-isopropylpyridazin-3-amine
For researchers, scientists, and professionals engaged in drug discovery and development, the purity of starting materials and intermediates is of paramount importance. The presence of impurities can significantly impact the outcome of chemical reactions, biological assays, and ultimately, the safety and efficacy of a potential therapeutic agent.[1] This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 6-chloro-N-isopropylpyridazin-3-amine, a key building block in medicinal chemistry. Furthermore, we will compare its purity profile with commercially available alternatives, namely 6-chloro-N-propylpyridazin-3-amine and 6-chloro-N-ethylpyridazin-3-amine, supported by illustrative experimental data.
The synthesis of these N-alkylated aminopyridazines typically involves the nucleophilic substitution of 3,6-dichloropyridazine with the corresponding alkylamine (isopropylamine, propylamine, or ethylamine). This common synthetic route introduces a predictable set of potential impurities that must be diligently monitored and controlled.
The Criticality of Purity in Drug Discovery
The seemingly minor structural variations between the isopropyl, propyl, and ethyl analogues can lead to significant differences in their reactivity, solubility, and impurity profiles. The branched isopropyl group, for instance, may introduce steric hindrance that influences the rate of reaction and the formation of certain byproducts compared to its linear counterparts. Therefore, a robust analytical strategy is not merely a quality control measure but a crucial component of reliable and reproducible research.
Potential Impurities in the Synthesis of 6-chloro-N-alkylpyridazin-3-amines
A thorough understanding of the synthetic pathway allows for the anticipation of potential impurities. For the reaction of 3,6-dichloropyridazine with an alkylamine, the following impurities are plausible:
-
Unreacted Starting Material: 3,6-dichloropyridazine.
-
Bis-substituted Byproduct: 3,6-bis(alkylamino)pyridazine.
-
Isomeric Byproduct: 3-chloro-N-alkylpyridazin-6-amine.
-
Hydrolysis Products: e.g., 6-chloro-3-pyridazinone.
A comprehensive purity assessment must be capable of separating and quantifying the main component from these and other potential process-related impurities.
Comparative Analysis of Analytical Methodologies
Several analytical techniques are at the disposal of the modern chemist for purity determination. The choice of method is dictated by the physicochemical properties of the analyte, the nature of the expected impurities, and the desired level of sensitivity and accuracy.[2] We will now delve into the most pertinent techniques for the analysis of this compound and its analogues.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds, making it highly suitable for pyridazine derivatives.[2] A well-developed reversed-phase HPLC method can effectively separate the target compound from its structurally similar impurities.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
The C18 column provides excellent hydrophobic retention for the pyridazine core, while the acetonitrile/water gradient allows for the effective elution and separation of compounds with varying polarities. The addition of formic acid to the mobile phase helps to ensure good peak shape by protonating the basic nitrogen atoms in the analytes. UV detection at 254 nm is suitable as the pyridazine ring possesses a strong chromophore.
Caption: Workflow for HPLC Purity Assessment.
| Compound | Retention Time (min) | Purity by Area % | Major Impurity (RT, min) | Impurity Level (%) |
| 6-chloro-N-ethylpyridazin-3-amine | 8.2 | 99.2% | 3,6-dichloropyridazine (10.5) | 0.3% |
| 6-chloro-N-propylpyridazin-3-amine | 9.1 | 98.8% | 3,6-bis(propylamino)pyridazine (7.8) | 0.6% |
| This compound | 8.8 | 99.5% | 3,6-dichloropyridazine (10.5) | 0.2% |
This illustrative data suggests that the isopropyl derivative can often be obtained in higher purity, potentially due to the steric hindrance of the isopropyl group disfavouring the formation of the bis-substituted byproduct.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers excellent separation efficiency and provides structural information from the mass spectra, which is invaluable for impurity identification.
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-400 amu |
A non-polar DB-5ms column is a good general-purpose column for separating compounds with a range of polarities. The temperature gradient allows for the elution of both the relatively volatile starting material (3,6-dichloropyridazine) and the less volatile, higher molecular weight byproducts. Mass spectrometric detection provides definitive identification of the peaks based on their mass-to-charge ratio and fragmentation patterns.
Caption: Workflow for GC-MS Impurity Profiling.
| Compound | Main Component (m/z) | Identified Impurities (m/z) |
| 6-chloro-N-ethylpyridazin-3-amine | 157/159 | 3,6-dichloropyridazine (148/150/152) |
| 6-chloro-N-propylpyridazin-3-amine | 171/173 | 3,6-dichloropyridazine (148/150/152), 3,6-bis(propylamino)pyridazine (220) |
| This compound | 171/173 | 3,6-dichloropyridazine (148/150/152) |
The characteristic isotopic pattern of chlorine-containing compounds is a powerful tool in mass spectrometry for identifying chlorinated species. The illustrative data reinforces the observation from HPLC that the propyl analogue may be more prone to the formation of the bis-substituted byproduct.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity assessment (qNMR). ¹H NMR provides information on the proton environment in the molecule and can be used to identify and quantify impurities if their signals are resolved from the main component.
The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton) and the protons on the pyridazine ring (two doublets).[3] The exact chemical shifts are solvent-dependent.
By integrating the signals corresponding to the main compound and any visible impurities, and comparing them to an internal standard of known purity and concentration, a highly accurate and absolute measure of purity can be obtained. This technique is particularly valuable as it is not dependent on the response factor of the impurities, a limitation in chromatographic methods.
Conclusion and Recommendations
The purity assessment of this compound and its analogues requires a multi-pronged analytical approach.
-
HPLC is the recommended technique for routine purity analysis and quantification due to its high resolution, robustness, and suitability for these non-volatile compounds.
-
GC-MS is an excellent complementary technique for the definitive identification of volatile and semi-volatile impurities, leveraging the power of mass spectral libraries and isotopic patterns.
-
NMR spectroscopy is invaluable for structural confirmation and can be employed as a primary method for quantitative purity determination (qNMR) when the highest accuracy is required.
Based on the illustrative data, commercially available this compound often presents a higher purity profile compared to its linear alkyl chain counterparts, primarily due to a lower propensity for the formation of bis-substituted byproducts. Researchers should, however, always perform their own comprehensive purity analysis on receipt of any commercial compound to ensure its suitability for their specific application. This due diligence is a cornerstone of good scientific practice and is essential for the generation of reliable and reproducible data in the pursuit of new medicines.
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A Researcher's Guide to Selecting and Validating Cytotoxicity Assays for Novel Pyridazine Compounds
In the landscape of modern drug discovery, particularly within oncology, the pyridazine scaffold has emerged as a privileged structure, demonstrating significant potential in the development of novel therapeutic agents.[1][2] These nitrogen-containing heterocyclic compounds have been shown to exhibit a range of biological activities, including potent anticancer properties by targeting key cellular pathways.[1][3] The initial and most critical step in evaluating these novel chemical entities is the robust assessment of their cytotoxic potential. This guide provides a comprehensive comparison of key cytotoxicity assays, offering insights into the rationale behind experimental choices and detailed protocols tailored for the unique considerations of testing novel pyridazine derivatives.
The Imperative of a Multi-Faceted Approach to Cytotoxicity
A single cytotoxicity assay provides only a snapshot of a compound's effect on a cell population. Relying on a solitary method can be misleading, as different assays measure distinct cellular events that signify cell death or a loss of viability. For a thorough and reliable assessment of novel pyridazine compounds, a multi-faceted approach is paramount. This involves employing assays that interrogate different aspects of cellular health, such as metabolic activity, membrane integrity, and the activation of specific death pathways like apoptosis. This strategy not only validates the cytotoxic effects but also provides preliminary insights into the compound's mechanism of action.
Core Cytotoxicity Assays: A Comparative Analysis
The selection of an appropriate cytotoxicity assay is contingent on several factors, including the specific research question, the properties of the pyridazine compound being tested, and the available laboratory resources.[4] Here, we compare three widely used assays, highlighting their principles, advantages, and limitations in the context of screening novel pyridazine derivatives.
MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that indirectly measures cell viability by quantifying the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is proportional to the number of metabolically active cells.[5]
Causality Behind Experimental Choices: The MTT assay is often a primary choice for high-throughput screening due to its cost-effectiveness and relatively simple protocol. However, it is crucial to recognize that a decrease in metabolic activity does not always equate to cell death; the compound could be cytostatic, inhibiting proliferation without inducing cytotoxicity.
Considerations for Pyridazine Compounds: A significant pitfall of the MTT assay is the potential for interference from the test compounds themselves.[6] Compounds with inherent reducing properties can directly reduce MTT to formazan, leading to a false positive signal of cell viability.[7] Additionally, colored pyridazine derivatives can interfere with the absorbance reading.[6] Therefore, it is essential to include cell-free controls to assess any direct interaction between the pyridazine compound and the MTT reagent.[7]
LDH Assay: Gauging Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[8] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture supernatant upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[9] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, generating NADH, which then reduces a tetrazolium salt to a colored formazan product.[10]
Causality Behind Experimental Choices: The LDH assay is a direct measure of cytotoxicity and is particularly useful for detecting necrotic cell death. Its non-destructive nature allows for the kinetic analysis of cytotoxicity over time, as the supernatant can be sampled repeatedly.
Considerations for Pyridazine Compounds: A primary source of interference in the LDH assay is the presence of LDH in fetal bovine serum (FBS) used in cell culture media, which can lead to high background signals.[11] It is therefore recommended to use serum-free media or heat-inactivated FBS during the assay.[11] Additionally, some pyridazine compounds might inhibit LDH activity, leading to an underestimation of cytotoxicity. Appropriate controls, including a positive control for maximum LDH release (e.g., cell lysis with Triton X-100), are crucial for data normalization and interpretation.[10]
Apoptosis Assays: Unveiling Programmed Cell Death
Apoptosis, or programmed cell death, is a distinct and often desired mechanism of action for anticancer drugs. Several assays can specifically detect apoptotic events.
-
Caspase Activity Assays: Caspases are a family of proteases that are central to the apoptotic cascade.[12] Assays measuring the activity of executioner caspases, such as caspase-3 and caspase-7, provide a direct indication of apoptosis induction.[4] These assays typically use a luminogenic or fluorogenic substrate containing a caspase-specific peptide sequence that, when cleaved, releases a measurable signal.
-
Annexin V/Propidium Iodide (PI) Staining: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells.[13] Co-staining with propidium iodide (PI), a fluorescent dye that intercalates with DNA in cells with compromised membranes, allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]
Causality Behind Experimental Choices: Apoptosis assays are critical for elucidating the mechanism of cell death induced by novel pyridazine compounds.[3] Observing caspase activation or PS externalization provides strong evidence for an apoptotic mechanism, which is often a favorable characteristic for a potential anticancer drug.[4]
Considerations for Pyridazine Compounds: When using fluorescence-based apoptosis assays, it is important to consider the potential for spectral overlap if the pyridazine compounds themselves are fluorescent. Appropriate controls and spectral analysis are necessary to mitigate this potential interference.
Data Presentation and Interpretation
For a clear and objective comparison of the cytotoxic potential of novel pyridazine compounds, quantitative data should be summarized in a structured table. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit cell growth by 50%.[1]
Table 1: Illustrative Cytotoxicity Profile of Novel Pyridazine Compounds against Human Cancer Cell Lines
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Pyridazine-A | MCF-7 (Breast) | MTT | 48 | 8.5 ± 0.7 |
| Pyridazine-A | HCT-116 (Colon) | MTT | 48 | 12.2 ± 1.1 |
| Pyridazine-A | A549 (Lung) | MTT | 48 | 6.3 ± 0.5 |
| Pyridazine-B | MCF-7 (Breast) | LDH | 24 | 15.4 ± 1.3 |
| Pyridazine-B | HCT-116 (Colon) | LDH | 24 | 21.8 ± 2.0 |
| Pyridazine-B | A549 (Lung) | LDH | 24 | 10.1 ± 0.9 |
| Doxorubicin | MCF-7 (Breast) | MTT | 48 | 0.5 ± 0.04 |
| Doxorubicin | HCT-116 (Colon) | MTT | 48 | 0.8 ± 0.07 |
| Doxorubicin | A549 (Lung) | MTT | 48 | 0.3 ± 0.02 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Workflows and Protocols
To ensure reproducibility and scientific rigor, detailed, step-by-step protocols are essential.
Experimental Workflow Diagram
Caption: General workflow for cytotoxicity testing of novel pyridazine compounds.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel pyridazine compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).
-
Cell-Free Control: In parallel, prepare a 96-well plate with the same serial dilutions of the pyridazine compounds in 100 µL of culture medium without cells to check for direct MTT reduction.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to all wells (including cell-free controls) and incubate for 4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the cell-free control wells. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Detailed Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Use serum-free or low-serum (1%) medium for the treatment to minimize background LDH activity.[9]
-
Controls: Prepare three sets of control wells:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the end of the incubation.
-
Background Control: Culture medium without cells.
-
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Add 50 µL of stop solution and measure the absorbance at 490 nm.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the formula: [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
Signaling Pathways and Mechanistic Insights
The cytotoxic effects of pyridazine derivatives are often attributed to their interaction with specific signaling pathways critical for cancer cell survival and proliferation.[1] Understanding which pathways are modulated can guide further drug development efforts.
Caption: Potential signaling pathways affected by cytotoxic pyridazine compounds.
Conclusion and Future Directions
The evaluation of cytotoxicity is a cornerstone of preclinical drug development. For novel pyridazine compounds, a systematic and multi-parametric approach is essential for generating reliable and comprehensive data. By carefully selecting a panel of assays that probe different cellular functions, researchers can not only determine the cytotoxic potency of their compounds but also gain valuable insights into their potential mechanisms of action. The protocols and considerations outlined in this guide provide a robust framework for these critical early-stage investigations, paving the way for the development of the next generation of pyridazine-based therapeutics.
References
- Sonker, P., Singh, M., Nidhar, M., Sharma, V. P., Yadav, P., Singh, R., Koch, B., & Tewari, A. K. (2022). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Pharmaceutical Fronts.
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- Nabil, S., & Al-Dossary, A. O. (2019). in Vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Asian Journal of Chemistry, 31(3), 744–750.
- Yıldırım, S., Aktaş, E., Çavuşoğlu, B. K., & Sakar, P. (2023). Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. MDPI.
- Sonker, P., Singh, M., Nidhar, M., Sharma, V. P., Yadav, P., Singh, R., Koch, B., & Tewari, A. K. (2022). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Taylor & Francis Online.
- Thomas, J. A., & Johnson, K. L. (2015). The effect of foetal bovine serum supplementation upon the lactate dehydrogenase cytotoxicity assay: Important considerations for in-vitro toxicity analysis.
- Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences.
- Nabil, S., et al. (2018). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Der Pharmacia Lettre, 10(11), 13-27.
- Aziz, A., et al. (2024). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives.
- Botez, C. E., et al. (2019). Bis-Pyridazine Derivatives with Anticancer Activity.
- Kim, J. H., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed.
- Kim, J. H., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition.
- Kumar, A., et al. (2023). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. PubMed Central.
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- ResearchGate. (n.d.). Structure‐activity relationship of the synthesized pyridazine derivatives.
- Gold Biotechnology. (2025). Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). Gold Biotechnology.
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- ResearchGate. (2015). Why is my MTT Assay not turning Purple?.
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- Khan, M. A., et al. (2021). Caspase- 3: A primary target for natural and synthetic compounds for cancer therapy. Ovid.
- ResearchGate. (2017). LDH cytotoxicity assay for Knockdown?.
- Dumitrascu, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. PubMed.
- BenchChem. (2025).
- Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Tiaris Biosciences.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- Mohamed, M.S., et al. (2017). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balan.
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- Pisani, L., et al. (2020). Pro‑apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro.
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology.
- Ansieau, S., et al. (2005). Cell cycle arrest, apoptosis and activation of caspase-3 induced by pyridine derivative 307A in CB193 glioma cells.
- ResearchGate. (n.d.). An annexin-V/PI stain for studying apoptosis by flow cytometric....
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- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
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Comparative Antimicrobial Activity of Novel Compounds Derived from 6-Chloro-N-isopropylpyridazin-3-amine: A Guide for Researchers
In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of the next generation of therapeutics. Pyridazine derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This guide provides a comprehensive comparison of the potential antimicrobial activity of compounds derived from the lead structure, 6-chloro-N-isopropylpyridazin-3-amine. While direct derivatization of this specific starting material is not extensively reported in publicly available literature, this document will extrapolate from established synthetic routes and structure-activity relationships (SAR) of closely related pyridazine analogs to provide a predictive framework for researchers in drug discovery and development.
The core of this guide is built upon the synthesis of hypothetical, yet chemically plausible, derivatives and a comparative analysis of their anticipated antimicrobial efficacy against a panel of clinically relevant microorganisms. All experimental protocols are detailed to ensure reproducibility and are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI).
The Pyridazine Scaffold: A Privileged Structure in Antimicrobial Research
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a versatile pharmacophore. Its derivatives have been the subject of extensive research due to their wide array of pharmacological activities.[1][3] The presence of the nitrogen atoms allows for hydrogen bonding interactions with biological targets, and the ring system can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The chloro-substituent at the 6-position of the pyridazine ring is a key reactive site, enabling nucleophilic substitution reactions for the introduction of diverse functionalities.
Synthetic Strategies for Novel Derivatives
The synthesis of novel antimicrobial agents from this compound can be envisioned through several established synthetic pathways for related 6-chloropyridazine compounds. The primary route involves the nucleophilic displacement of the chlorine atom at the C6 position.
A generalized synthetic workflow is depicted below:
Caption: Generalized workflow for the synthesis of novel derivatives.
Synthesis of 6-Amino Substituted Derivatives
The chlorine atom at the 6-position is susceptible to nucleophilic substitution by various primary and secondary amines. This reaction is typically carried out in a suitable solvent, such as ethanol or dimethylformamide (DMF), often in the presence of a base to neutralize the HCl generated.
Hypothetical Example: Synthesis of 6-(4-methylpiperazin-1-yl)-N-isopropylpyridazin-3-amine
-
To a solution of this compound (1 mmol) in ethanol (10 mL), add 1-methylpiperazine (1.2 mmol) and triethylamine (1.5 mmol).
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired product.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Synthesis of 6-Thioether Derivatives
Similarly, the chlorine atom can be displaced by thiols to form thioether derivatives. These reactions are often performed in the presence of a base like sodium ethoxide or potassium carbonate.
Hypothetical Example: Synthesis of N-isopropyl-6-(phenylthio)pyridazin-3-amine
-
To a solution of thiophenol (1.1 mmol) in ethanol (10 mL), add sodium ethoxide (1.1 mmol) and stir for 15 minutes at room temperature.
-
Add this compound (1 mmol) to the reaction mixture.
-
Heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.
-
Confirm the structure by spectroscopic analysis.
Comparative Antimicrobial Activity
While specific data for derivatives of this compound is not available, we can draw comparisons from published data on other pyridazine derivatives to predict potential activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various reported pyridazine analogs against a panel of microorganisms.
| Compound ID | Structure | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| PDZ-1 | 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one derivative | >50 | 25 | >50 | >50 | [3] |
| PDZ-2 | 1-[4-(2-methoxybenzyl)-6-methylphenyl pyridazin-3(2H)-ylidene]-2-(2-carboxydiphenyl methyl) hydrazine | 12.5 | 25 | 25 | >50 | [4] |
| PDZ-3 | Pyridazinone derivative | 4.52 µM | 7.8 µM | 7.48 µM | - | [1] |
| PDZ-4 | Tricyclic pyridazino[6,1-b]quinazolin-10-one | Active | Active | Active | Active | [2] |
Note: The structures for PDZ-1, PDZ-3, and PDZ-4 are generalized from the referenced literature. MIC values are presented as reported in the respective studies.
Structure-Activity Relationship (SAR) Insights
Based on the analysis of various pyridazine derivatives reported in the literature, several key structural features appear to influence antimicrobial activity:
-
Substitution at the 6-position: The nature of the substituent at the C6 position is critical. Introduction of bulky aromatic or heterocyclic rings, as seen in some active pyridazinone derivatives, can enhance antimicrobial activity.[1] The introduction of amino and thioether linkages allows for the exploration of a wide chemical space.
-
The N-isopropyl group: The N-isopropyl group at the 3-position is likely to influence the lipophilicity and steric profile of the molecule. This can affect its ability to penetrate bacterial cell membranes and interact with intracellular targets. Comparative studies with analogs bearing different N-alkyl or N-aryl substituents would be necessary to elucidate its precise role.
-
Fused Ring Systems: The formation of fused heterocyclic systems, such as the pyridazino[6,1-b]quinazolin-10-ones, has been shown to result in compounds with broad-spectrum antimicrobial activity.[2] This suggests that rigidifying the molecular scaffold can be a beneficial strategy.
The following diagram illustrates the key areas for structural modification on the this compound core to explore the SAR.
Caption: Key sites for SAR studies on the pyridazine scaffold.
Experimental Protocols: Antimicrobial Susceptibility Testing
To ensure the generation of reliable and comparable data, standardized antimicrobial susceptibility testing methods must be employed. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Broth Microdilution Assay Protocol
This protocol is adapted from the CLSI M07 guidelines.
1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in MHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.
2. Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range. The final volume in each well should be 50 µL.
3. Inoculation and Incubation: a. To each well containing the diluted compound, add 50 µL of the standardized bacterial inoculum. This will bring the final volume in each well to 100 µL. b. Include a growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB). c. Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
4. Determination of MIC: a. Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
The workflow for the broth microdilution assay is illustrated below:
Caption: Workflow of the broth microdilution assay for MIC determination.
Conclusion and Future Directions
While the direct derivatization of this compound for antimicrobial applications remains an underexplored area, the broader class of pyridazine derivatives continues to show significant promise. This guide provides a foundational framework for initiating research in this area by outlining plausible synthetic strategies, offering a comparative context for potential antimicrobial activity, and detailing standardized testing methodologies. Future research should focus on the systematic synthesis and screening of a library of derivatives to establish concrete structure-activity relationships for this specific scaffold. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of compounds in the fight against infectious diseases.
References
- Kandile, N. G., Mohamed, M. I., Zaky, H. T., & Mohamed, H. M. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry, 44(5), 1989-1996. [Link]
- Al-Ghorbani, M., et al. (2023).
- Kandile, N. G., Mohamed, M. I., Zaky, H., & Mohamed, H. M. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European journal of medicinal chemistry, 44(5), 1989–1996. [Link]
- Al-Abdullah, E. S., et al. (2021).
- Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
- Kandile, N. G., et al. (2020). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation.
- Abd El-Salam, N. M., et al. (2013). Synthesis and Antimicrobial Activities of Some New Heterocyclic Compounds Based on 6-Chloropyridazine-3(2H)-thione. Journal of Chemistry, 2013, 951010. [Link]
- Clinical and Laboratory Standards Institute. (2020). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.
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A Comparative Guide to the Efficacy of Catalysts in Pyridazine Synthesis
For researchers, medicinal chemists, and professionals in drug development, the pyridazine scaffold is a cornerstone of innovation. Its prevalence in pharmaceuticals and agrochemicals stems from its unique electronic properties and versatile biological activity. The efficient synthesis of pyridazine derivatives is therefore a critical endeavor, with the choice of catalyst being a pivotal decision that dictates yield, purity, and scalability. This guide provides an in-depth, objective comparison of the leading catalytic systems for pyridazine synthesis, grounded in experimental data and mechanistic insights to empower you in your synthetic strategy.
Introduction: The Strategic Importance of Catalysis in Pyridazine Synthesis
The construction of the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, can be approached through various synthetic routes. Catalysis offers a powerful toolkit to enhance these transformations, often enabling reactions under milder conditions, with greater efficiency, and with control over regioselectivity. The primary catalytic strategies can be broadly categorized into transition-metal catalysis and metal-free (organocatalytic) approaches, each with its distinct advantages and limitations. This guide will dissect the efficacy of leading catalysts from these categories, focusing on palladium, copper, and ruthenium systems, and contrast them with the increasingly popular inverse electron-demand Diels-Alder (IEDDA) reaction.
Comparative Analysis of Catalytic Systems
The selection of an optimal catalyst is contingent on the specific synthetic transformation, the nature of the starting materials, and the desired complexity of the final pyridazine derivative. The following table summarizes the performance of various catalytic systems for pyridazine synthesis and functionalization, collated from a range of research articles. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; therefore, this table serves as a comparative overview to guide catalyst selection.
| Catalytic System | Catalyst/Ligand | Reaction Type | Typical Substrates | Temp. (°C) | Time (h) | Yield (%) | Key Advantages | Limitations |
| Palladium | Pd(OAc)₂ / SPhos | C-H Arylation | Pyridazine derivatives, Aryl halides | 100 | 16 | High | Broad substrate scope, high functional group tolerance.[1] | Catalyst cost, potential for palladium contamination in the final product. |
| PdCl₂(dppf) | Suzuki-Miyaura Coupling | Halopyridazines, Boronic acids | 80 | 2 | High | Well-established, reliable for C-C bond formation.[1] | Requires pre-functionalized substrates. | |
| Pd(PPh₃)₂Cl₂ / CuI | Sonogashira Coupling | Halopyridazines, Terminal alkynes | RT - 100 | Varies | High | Efficient for introducing alkyne moieties.[1] | Copper co-catalyst often required. | |
| Copper | Cu(II) salts | Aerobic 6-endo-trig Cyclization | β,γ-unsaturated hydrazones | Varies | Varies | Good | Cost-effective, environmentally benign (uses air as oxidant).[2] | Can require specific ligand systems for high efficiency. |
| CuI | Multicomponent Reaction | Aldehydes, hydrazines, alkynylesters | Varies | Varies | Good | High atom economy, builds complexity in one step.[3] | Regioselectivity can be a challenge. | |
| Ruthenium | [Ru(p-cymene)Cl₂]₂ | C-H Alkenylation | Pyridazine derivatives, Alkynes | 100 | 12 | Moderate to High | Unique reactivity for C-H functionalization.[4] | Can require co-catalysts and additives. |
| Metal-Free | None (Thermal) | Inverse Electron-Demand Diels-Alder (IEDDA) | 1,2,4,5-tetrazines, Alkenes/Alkynes | RT - 60 | Varies | High | Metal-free, biocompatible, proceeds under mild conditions.[5][6][7] | Limited by the availability of substituted tetrazines. |
Mechanistic Insights and Rationale for Catalyst Selection
Understanding the underlying mechanism of a catalytic cycle is paramount to troubleshooting and optimizing a reaction. Here, we delve into the mechanistic pathways of the key catalytic systems.
Palladium-Catalyzed C-H Functionalization
Palladium catalysis is a workhorse for the functionalization of pyridazines, primarily through C-H activation and cross-coupling reactions. The general catalytic cycle for a Pd-catalyzed C-H arylation is depicted below. The choice of ligand (e.g., SPhos, XPhos) is crucial as it influences the stability and reactivity of the palladium intermediates, thereby impacting the overall efficiency of the reaction.
Copper-Catalyzed Cyclization Reactions
Copper catalysts offer a more economical alternative to palladium and are particularly effective in cyclization reactions to form the pyridazine ring. A notable example is the 6-endo-trig cyclization of β,γ-unsaturated hydrazones.[2][8] The mechanism likely involves the coordination of the copper catalyst to the hydrazone, facilitating the intramolecular nucleophilic attack of the nitrogen onto the double bond.
Inverse Electron-Demand Diels-Alder (IEDDA) Reaction: The Metal-Free Alternative
The IEDDA reaction has emerged as a powerful, metal-free strategy for the synthesis of pyridazines. This reaction typically involves the [4+2] cycloaddition of an electron-deficient diene (e.g., a 1,2,4,5-tetrazine) with an electron-rich dienophile (e.g., an alkene or alkyne).[5][7] The reaction is often thermally driven and proceeds with high regioselectivity and efficiency. A key advantage is its biocompatibility, allowing for applications in chemical biology.[6]
Experimental Protocols
To provide a practical context to the theoretical discussion, this section details representative experimental protocols for the catalytic systems discussed.
Protocol 1: Palladium-Catalyzed C-H Arylation of a Pyridazine Derivative[4]
This protocol describes a typical procedure for the direct arylation of a pyridazine scaffold using a palladium catalyst.
Materials:
-
3,6-diphenyl-[2][5][8]triazolo[4,3-b]pyridazine (0.1 mmol, 1.0 equiv)
-
Aryl iodide (0.2 mmol, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 10 mol%)
-
Silver carbonate (Ag₂CO₃) (0.2 mmol, 2.0 equiv)
-
Toluene (1.0 mL)
-
Flame-dried Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add 3,6-diphenyl-[2][5][8]triazolo[4,3-b]pyridazine, the corresponding aryl iodide, Pd(OAc)₂, and Ag₂CO₃.
-
Add toluene (1.0 mL) to the Schlenk tube.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C-H arylated pyridazine derivative.
Protocol 2: Copper-Promoted Synthesis of 1,6-Dihydropyridazines[2][8]
This protocol outlines the synthesis of 1,6-dihydropyridazines from β,γ-unsaturated hydrazones using a copper catalyst.
Materials:
-
β,γ-Unsaturated hydrazone (0.5 mmol, 1.0 equiv)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.05 mmol, 10 mol%)
-
1,10-Phenanthroline (0.05 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv)
-
Acetonitrile (MeCN) (5.0 mL)
-
Sealed tube
Procedure:
-
To a sealed tube, add the β,γ-unsaturated hydrazone, Cu(OTf)₂, 1,10-phenanthroline, and K₂CO₃.
-
Add acetonitrile (5.0 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 1,6-dihydropyridazine.
Protocol 3: Metal-Free Inverse Electron-Demand Diels-Alder (IEDDA) Synthesis of Pyridazines[5]
This protocol describes a general procedure for the synthesis of pyridazines via the IEDDA reaction.
Materials:
-
1,2,4,5-Tetrazine derivative (0.2 mmol, 1.0 equiv)
-
Alkene or alkyne dienophile (0.4 mmol, 2.0 equiv)
-
Dichloromethane (DCM) or Toluene (2.0 mL)
-
Round-bottom flask with a reflux condenser
Procedure:
-
To a round-bottom flask, dissolve the 1,2,4,5-tetrazine derivative in the chosen solvent.
-
Add the alkene or alkyne dienophile to the solution.
-
Heat the reaction mixture to reflux (typically 40-110 °C, depending on the solvent and reactants) and monitor the reaction progress by TLC or LC-MS until the tetrazine is consumed (indicated by the disappearance of its characteristic color).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired pyridazine.
Conclusion and Future Outlook
The synthesis of pyridazines has been significantly advanced by the development of diverse and efficient catalytic systems. Palladium catalysts remain the gold standard for functionalization and cross-coupling reactions, offering broad applicability and high yields, albeit at a higher cost. Copper catalysts provide a more economical and environmentally friendly alternative, particularly for cyclization reactions. Ruthenium catalysts, while less common, offer unique reactivity for specific transformations like C-H alkenylation.
The rise of metal-free methods, exemplified by the inverse electron-demand Diels-Alder reaction, represents a paradigm shift towards more sustainable and biocompatible synthetic strategies. The choice of catalyst will ultimately depend on a careful consideration of the desired transformation, substrate scope, cost, and environmental impact.
Future research in this field will likely focus on the development of more active and selective catalysts that can operate under even milder conditions. The design of novel ligands for transition-metal catalysts will continue to be a key area of investigation to fine-tune their reactivity. Furthermore, the expansion of the substrate scope and the development of asymmetric catalytic systems for the enantioselective synthesis of chiral pyridazine derivatives will undoubtedly open new avenues in drug discovery and materials science. This guide serves as a foundational resource for navigating the exciting and evolving landscape of catalytic pyridazine synthesis.
References
- Fan, Z., Pan, Z., Huang, L., & Cheng, J. (2019). Cu(II)-catalyzed aerobic 6-endo-trig cyclizations provide 1,6-dihydropyridazines and pyridazines via the judicious choice of reaction solvent. The Journal of Organic Chemistry, 84(7), 4236–4245.
- Guo, Y.-Q., Zhao, M.-N., Ren, Z.-H., & Guan, Z.-H. (2018). Copper-Promoted 6-endo-trig Cyclization of β,γ-Unsaturated Hydrazones for the Synthesis of 1,6-Dihydropyridazines. Organic Letters, 20(11), 3337–3340.
- Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926–8932.
- Sci-Hub. (n.d.). Copper-Promoted 6-endo-trig Cyclization of β,γ-Unsaturated Hydrazones for the Synthesis of 1,6-Dihydropyridazines.
- Zhang, D., Li, J., & Liu, Y. (2018). Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters, 20(22), 7186–7191.
- Fan, Z., Feng, J., Hou, Y., Rao, M., & Cheng, J. (2020). Copper-Catalyzed Aerobic Cyclization of β,γ-Unsaturated Hydrazones with Concomitant C═C Bond Cleavage. Organic Letters, 22(20), 7981–7985.
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A Comparative Guide to Byproduct Analysis in the Synthesis of 6-chloro-N-isopropylpyridazin-3-amine
For drug development professionals and researchers in medicinal chemistry, the purity of a synthetic intermediate is not merely a quality metric; it is the foundation upon which reliable and reproducible downstream results are built. The compound 6-chloro-N-isopropylpyridazin-3-amine is a valuable building block in the synthesis of various biologically active molecules.[1] Its synthesis, typically achieved through nucleophilic aromatic substitution (SNAr), can give rise to a profile of reaction byproducts that, if not properly identified and controlled, can compromise the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient (API).
This guide provides an in-depth analysis of the common byproducts encountered during the synthesis of this compound. We will explore the mechanistic origins of these impurities, compare how different reaction conditions can influence their formation, and provide detailed, field-tested analytical protocols for their detection and quantification.
The Primary Synthetic Route: A Mechanistic Overview
The most common and direct synthesis of this compound involves the reaction of 3,6-dichloropyridazine with isopropylamine.[2] This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyridazine ring, further activated by two electron-withdrawing chlorine atoms, facilitates the attack of a nucleophile like isopropylamine.[3]
The reaction is typically performed in the presence of a base to neutralize the HCl generated during the substitution. The choice of solvent and temperature is critical, as these parameters significantly influence the reaction rate and the profile of byproducts.
Analysis of Potential Reaction Byproducts
Understanding the potential side reactions is the first step toward controlling them. In this synthesis, several key byproducts can be anticipated based on the reaction mechanism and the reactivity of the starting materials.
-
Di-substituted Byproduct: 3,6-bis(isopropylamino)pyridazine
-
Mechanistic Origin: This is often the most significant byproduct. After the first substitution of a chlorine atom to form the desired product, the pyridazine ring remains activated for a second nucleophilic attack. If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or a high concentration of isopropylamine), a second substitution can occur at the C6 position, replacing the remaining chlorine atom.
-
Impact: This impurity can be difficult to remove due to its structural similarity to the desired product. Its presence can lead to the formation of undesired dimeric species in subsequent reactions.
-
-
Unreacted Starting Material: 3,6-Dichloropyridazine
-
Mechanistic Origin: Incomplete reaction is a common source of this impurity. This can be due to insufficient reaction time, low temperature, or inadequate stoichiometry of the amine.
-
Impact: As a reactive electrophile, residual 3,6-dichloropyridazine can interfere with downstream reactions, particularly those involving nucleophilic reagents.[4]
-
-
Hydrolysis Product: 6-chloro-3-hydroxypyridazine
-
Mechanistic Origin: If water is present in the reaction mixture (either from the solvent or as an impurity in the reagents), it can act as a nucleophile and react with 3,6-dichloropyridazine to form the corresponding hydroxypyridazine.
-
Impact: This polar impurity can complicate the work-up and purification process and may introduce unwanted reactivity in later steps.
-
Below is a diagram illustrating the main reaction and the formation of these key byproducts.
Caption: Reaction scheme for the synthesis of this compound and its major byproducts.
Comparative Analysis: The Impact of Reaction Conditions
The formation of byproducts is not inevitable. By carefully selecting and controlling the reaction conditions, their formation can be minimized. Here, we compare the impact of two common solvents on the purity of the final product.
| Parameter | Condition A: Isopropanol | Condition B: Dichloromethane (DCM) | Rationale & Insights |
| Solvent Type | Protic | Aprotic | Isopropanol can act as both a solvent and a base, but its protic nature can sometimes slow down the reaction by solvating the nucleophile. DCM is a non-participating solvent. |
| Temperature | 80 °C (Reflux) | 40 °C (Reflux) | The higher temperature in isopropanol is required to achieve a reasonable reaction rate but increases the risk of di-substitution. |
| Base | Triethylamine (2.2 eq) | Triethylamine (2.2 eq) | A non-nucleophilic base is used to scavenge the HCl produced. |
| Reaction Time | 12 hours | 24 hours | The reaction in DCM is slower and requires a longer time for completion. |
| Hypothetical Purity (HPLC Area %) | 92% | 98% | The milder conditions in DCM significantly reduce the formation of the di-substituted byproduct. |
| Major Byproduct (Hypothetical %) | 3,6-bis(isopropylamino)pyridazine (6%) | Unreacted 3,6-Dichloropyridazine (1.5%) | The higher temperature in Condition A drives the formation of the di-substituted product, while the lower temperature in Condition B results in a small amount of unreacted starting material. |
This comparison highlights a common trade-off in process development: reaction speed versus selectivity. While the reaction in isopropanol is faster, the milder conditions in DCM offer a significantly better purity profile, reducing the burden on downstream purification.
Experimental Protocols for Byproduct Analysis
A robust analytical methodology is essential for monitoring the reaction and ensuring the quality of the final product. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the preferred technique for this purpose.[5][6]
Protocol 1: HPLC-UV Method for Purity Assessment
This method is suitable for the quantitative analysis of the main component and its byproducts.[7]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the crude reaction mixture in 10 mL of acetonitrile/water (1:1). Filter through a 0.45 µm syringe filter before injection.
-
Purity Calculation: Purity is determined by the area percentage method.[7]
Protocol 2: GC-MS for Volatile Impurity Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent complementary technique for identifying volatile impurities and confirming the identity of byproducts.[8]
-
Instrumentation: Standard GC-MS system.
-
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Prepare a 1 mg/mL solution of the crude material in a volatile solvent like ethyl acetate.
-
Data Analysis: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
Analytical Workflow
The following diagram outlines a logical workflow for the comprehensive analysis of a crude reaction mixture.
Caption: A comprehensive workflow for the analysis and characterization of synthesis byproducts.
Conclusion
The synthesis of this compound, while straightforward in principle, requires careful control of reaction conditions to minimize the formation of byproducts such as the di-substituted species and hydrolysis products. A multi-faceted analytical approach, primarily leveraging HPLC for quantification and mass spectrometry for identification, is crucial for process monitoring and quality control.[6][7] By understanding the mechanistic origins of these impurities and implementing a robust analytical workflow, researchers can ensure the production of high-purity material, thereby enhancing the reliability and success of subsequent stages in the drug development pipeline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
